2,3-Diphenylacrylonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
(E)-2,3-diphenylprop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c16-12-15(14-9-5-2-6-10-14)11-13-7-3-1-4-8-13/h1-11H/b15-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFOKYTYWXOYPOX-PTNGSMBKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062478 | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2510-95-4 | |
| Record name | Benzeneacetonitrile, alpha-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002510954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Diphenylacrylonitrile | |
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| Record name | 2,3-Diphenylacrylonitrile | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
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| Record name | Benzeneacetonitrile, .alpha.-(phenylmethylene)- | |
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| Record name | 2,3-diphenylacrylonitrile | |
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Foundational & Exploratory
2,3-Diphenylacrylonitrile CAS number and safety data
An In-depth Technical Guide to 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the chemical compound this compound, including its chemical identifiers, physical and chemical properties, and detailed safety data. The information is intended for professionals in research and development who may be handling or studying this compound.
Chemical Identification and Properties
This compound, also known as α-Cyanostilbene, is a solid, white to off-white crystalline compound.[1][2][3] Its chemical structure features a conjugated system that includes two phenyl rings and a carbon-carbon double bond, which is responsible for its distinct electronic and photophysical properties.[3]
Table 1: Chemical Identifiers and Synonyms
| Identifier Type | Data |
|---|---|
| CAS Number | 2510-95-4[1][2][4][5][6][7][8] |
| IUPAC Name | This compound[5] |
| Molecular Formula | C₁₅H₁₁N[1][2][4][5][7] |
| EINECS | 219-726-6[1][2][4] |
| RTECS | AT6225000[1][2] |
| Synonyms | α-Phenylcinnamonitrile, α-Cyanostilbene, (2Z)-2,3-Diphenyl-2-propenenitrile, Benzal-(benzyl-cyanid)[1][2][4][5] |
Table 2: Physical and Chemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 205.26 g/mol [1][2][4][7] |
| Melting Point | 85-87 °C[1][2][6][7] |
| Boiling Point | ~333.93°C (rough estimate)[1][2][7] |
| Form | Solid[1][2] |
| Color | White to Off-White[1][2] |
| Solubility | Slightly soluble in Chloroform and Methanol[1][2] |
| Topological Polar Surface Area | 23.8 Ų |
| Rotatable Bond Count | 2 |
Safety Data and Hazard Information
This compound is classified as harmful and requires careful handling. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin, eye, and respiratory irritation.[4] Upon decomposition by heating, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1][2][4][6][7]
Table 3: GHS Hazard and Precautionary Statements
| Classification | Statement |
|---|---|
| Hazard Statements | H302: Harmful if swallowed.[4] H312: Harmful in contact with skin.[4] H315: Causes skin irritation.[4] H319: Causes serious eye irritation.[4] H332: Harmful if inhaled.[4] H335: May cause respiratory irritation.[4] |
| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4] P271: Use only outdoors or in a well-ventilated area.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[9] |
| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4] P302+P352: IF ON SKIN: Wash with plenty of water.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] P332+P313: If skin irritation occurs: Get medical advice/attention.[4] P337+P313: If eye irritation persists: Get medical advice/attention.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] |
| Precautionary Statements (Storage) | P403+P233: Store in a well-ventilated place. Keep container tightly closed.[4] P405: Store locked up.[4] |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container to an approved waste disposal plant.[4] |
Table 4: Toxicity Data
| Test Type | Organism | Route | Reported Dose | Source |
|---|---|---|---|---|
| LD50 | Mouse | Intraperitoneal | 100 mg/kg | National Technical Information Service[4] |
| LDLo | Rat | Unreported | 400 mg/kg | Biochemical Pharmacology[4] |
Handling, Storage, and Emergency Protocols
Proper handling and storage are crucial to ensure safety when working with this compound.
Handling:
-
Work under a chemical fume hood.
-
Avoid inhalation of the substance.
-
Wash hands and any exposed skin thoroughly after handling.[4][9]
-
Use non-sparking tools and take measures to prevent static discharge.
Storage:
First Aid Measures:
-
If Swallowed: Rinse mouth and immediately call a POISON CENTER or doctor.[4][9]
-
If on Skin: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation occurs.[9]
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Get medical attention.[4][9]
-
If in Eyes: Rinse immediately with plenty of water for at least 15 minutes, also under the eyelids. Get medical attention.[9]
Caption: Experimental Workflow for Handling this compound.
Experimental Protocols
The primary method cited for the synthesis of this compound and its derivatives is the Knoevenagel condensation .[3]
General Methodology: Knoevenagel Condensation This reaction involves the base-catalyzed condensation of an active methylene compound with a carbonyl compound.[3]
-
Reactants: Phenylacetonitrile (an active methylene compound) is reacted with benzaldehyde (a carbonyl compound).[3]
-
Catalyst: A base is used to catalyze the reaction.
-
Mechanism: The base deprotonates the phenylacetonitrile to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. The subsequent intermediate undergoes dehydration to yield the final product, this compound.
-
Versatility: By varying the substituted phenylacetonitriles and benzaldehydes, a wide array of analogs can be synthesized, making it a key building block in constructing more complex molecules.[3]
Note: Detailed, step-by-step experimental protocols are not available in the provided search results. Researchers should consult peer-reviewed chemical literature for specific synthesis procedures.
Caption: Relationship between Hazard Identification and Safety Measures.
References
- 1. This compound CAS#: 2510-95-4 [amp.chemicalbook.com]
- 2. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. This compound | 2510-95-4 | Benchchem [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound | 2510-95-4 [chemicalbook.com]
- 7. This compound CAS#: 2510-95-4 [m.chemicalbook.com]
- 8. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. fishersci.com [fishersci.com]
Physical and chemical properties of 2,3-Diphenylacrylonitrile
An In-depth Technical Guide to 2,3-Diphenylacrylonitrile: Properties, Synthesis, and Biological Activity
Abstract
This compound, also known as α-cyanostilbene, is an aromatic nitrile featuring a conjugated system that imparts unique chemical and photophysical properties. This document provides a comprehensive overview of the physical and chemical characteristics of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological activities and potential applications in drug development. The information is tailored for researchers, scientists, and professionals in the fields of medicinal chemistry and drug discovery.
Physical and Chemical Properties
This compound is a crystalline solid at room temperature.[1] Its chemical structure consists of two phenyl groups and a nitrile group attached to a carbon-carbon double bond, forming a conjugated system.[1] This structure is responsible for its distinct electronic properties and reactivity.[1] The primary functional groups dictating its chemical behavior are the nitrile group (-C≡N) and the alkene double bond.[1] The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, while the double bond can undergo addition reactions.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 2510-95-4 | [1][2][3][4] |
| Molecular Formula | C₁₅H₁₁N | [1][2] |
| Molecular Weight | 205.26 g/mol | [1][4] |
| Appearance | White to off-white or slightly yellowish crystalline powder. | [1][2] |
| Melting Point | 85 - 87 °C | [1][2][3] |
| Boiling Point | ~333.93 °C (estimate) | [1][4] |
| Density | ~1.1155 g/cm³ (estimate) | [1][4] |
| Solubility | Insoluble in water; Soluble in organic solvents such as ethanol, acetone, chloroform, and methanol. | [1][4][5] |
| Storage | 2-10 °C, Refrigerator | [2][4][5] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and characterization of this compound. The following data represents typical findings.
Table 2: Key Spectroscopic Data for this compound
| Technique | Wavenumber (cm⁻¹)/Chemical Shift (δ) ppm / m/z | Assignment |
| Infrared (IR) | 2245 | Nitrile (-C≡N) stretch |
| 3060 - 3030 | Aromatic C-H stretch | |
| 1600, 1495, 1450 | Aromatic C=C stretch | |
| ¹H NMR (CDCl₃) | 7.25 - 7.45 (m) | Aromatic protons |
| ¹³C NMR (CDCl₃) | 118.5 | Nitrile carbon (-CN) |
| 127.9 - 136.5 | Aromatic & Alkene carbons | |
| Mass Spec. | 193 | [M]⁺ (Molecular ion) |
| 165 | [M - HCN]⁺ |
Note: Specific NMR shift values can vary based on the solvent and spectrometer frequency. The data presented is a general representation.
Experimental Protocols
Synthesis via Knoevenagel Condensation
A prevalent and efficient method for synthesizing this compound and its derivatives is the Knoevenagel condensation.[1] This reaction involves the base-catalyzed condensation of an active methylene compound (phenylacetonitrile) with a carbonyl compound (benzaldehyde).[1]
Detailed Protocol:
-
Reactant Preparation: In a suitable reaction vessel, add benzyl cyanide (2.0 mmol) to a solution of benzaldehyde (2.5 mmol) in ethanol (15–20 mL).[6]
-
Initial Stirring: Stir the resulting mixture at room temperature for a duration of 10–15 minutes.[6]
-
Base Addition: Prepare a solution of sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture under constant stirring.[6]
-
Reaction: Vigorously stir the reaction mixture for 20–72 hours. Monitor the completion of the reaction using Thin Layer Chromatography (TLC).[6]
-
Work-up and Purification: After the reaction is complete, remove any solid materials by filtration. Evaporate the solvent to obtain the crude product. Purify the crude product using silica gel column chromatography, eluting with a gradient of dichloromethane and n-hexane (from 1:1 to 7:3).[6]
Spectroscopic Characterization Workflow
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 10-20 mg of the purified solid in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard.
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube. Record ¹H and ¹³C NMR spectra on a 300 or 400 MHz spectrometer.
2. Mass Spectrometry (MS):
-
Sample Introduction and Ionization: Introduce the sample into the mass spectrometer, often following separation by Gas Chromatography (GC-MS). Use an electron ionization (EI) source.
-
Mass Analysis: Separate the resulting ionized fragments based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).
Biological Activity and Applications in Drug Development
Recent studies have highlighted the potential of this compound derivatives as selective anticancer and antimicrobial agents.[7][8]
Anticancer Activity
Numerous novel derivatives of 2,3-diaryl acrylonitrile have demonstrated significant antiproliferative effects against various human cancer cell lines, including MGC-803 (gastric), AGS (gastric), BEL-7402 (liver), HeLa (cervical), HCT116 (colon), A549 (lung), SK-OV-3 (ovarian), and SK-MEL-2 (skin).[7][8][9] Notably, many of these compounds exhibit selective inhibition, showing considerable activity against cancer cells with no significant toxic effects on non-cancerous cell lines like the human liver cell line L-02.[7][9]
The anticancer mechanism for some potent derivatives involves:
-
Cell-Cycle Arrest: Induction of cell cycle arrest in the G₂/M phase.[7]
-
Apoptosis Induction: Triggering programmed cell death in cancer cells.[7]
-
Inhibition of Metastasis: Suppression of cancer cell migration and colony formation.[7]
Some analogs act as tubulin inhibitors, binding to the colchicine binding site and thereby preventing tubulin polymerization, a critical process for cell division.[10]
References
- 1. This compound | 2510-95-4 | Benchchem [benchchem.com]
- 2. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound | 2510-95-4 [chemicalbook.com]
- 4. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. This compound CAS#: 2510-95-4 [amp.chemicalbook.com]
- 6. bio-protocol.org [bio-protocol.org]
- 7. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Molecular formula and weight of 2,3-Diphenylacrylonitrile
An In-Depth Technical Guide to 2,3-Diphenylacrylonitrile: Properties, Synthesis, and Characterization
Abstract
This technical guide provides a comprehensive scientific overview of this compound (CAS No: 2510-95-4), a key organic compound with significant applications in medicinal chemistry and materials science. We delve into its fundamental physicochemical properties, including its definitive molecular formula and weight. The guide presents a detailed, field-proven protocol for its synthesis via Knoevenagel condensation, explaining the underlying reaction mechanism. Furthermore, a multi-faceted approach to its structural elucidation and purity confirmation using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is detailed. This document is intended for researchers, chemists, and drug development professionals, offering authoritative grounding and practical insights into the handling and application of this versatile molecule.
Introduction and Core Properties
This compound, also known as α-Phenylcinnamonitrile, is a nitrile-containing organic compound featuring two phenyl groups attached to an acrylonitrile backbone.[1][2] Its structure, which includes aromatic rings and a reactive cyano group, makes it a valuable intermediate and a scaffold for synthesizing more complex molecules, particularly in the pharmaceutical sector.[3][4]
-
IUPAC Name: (E)-2,3-diphenylprop-2-enenitrile[5]
-
Molecular Weight: 205.26 g/mol [1]
-
Appearance: Slightly yellowish-white to yellow crystalline powder[6]
The molecule's stereochemistry is typically the (E)-isomer due to the thermodynamic stability afforded by placing the two bulky phenyl groups on opposite sides of the double bond.
Caption: Molecular Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in synthetic chemistry. The data below has been consolidated from various authoritative sources.
| Property | Value | Source(s) |
| Molecular Formula | C₁₅H₁₁N | [1][2][6] |
| Molecular Weight | 205.26 g/mol | [1] |
| Monoisotopic Mass | 205.089149 Da | [1][5] |
| Appearance | Slightly yellowish-white to yellow, crystalline solid | [6] |
| Melting Point | 85-87 °C | [7] |
| Boiling Point | 181 °C at 16 hPa | [8] |
| Topological Polar Surface Area | 23.8 Ų | [1] |
| XLogP3-AA | 3.7 | [1][5] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 (Nitrile) | [1] |
Synthesis and Mechanistic Rationale
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation . This reaction involves the base-catalyzed condensation of an active methylene compound (benzyl cyanide) with a carbonyl compound (benzaldehyde).[9]
Causality Behind Experimental Choices:
-
Reactants: Benzaldehyde provides the electrophilic carbonyl carbon, while benzyl cyanide serves as the nucleophile precursor. The α-hydrogen of benzyl cyanide is acidic due to the electron-withdrawing effect of the adjacent nitrile group, making it susceptible to deprotonation.
-
Base Catalyst: A strong base, such as sodium ethoxide, is required to deprotonate the α-carbon of benzyl cyanide. This generates a resonance-stabilized carbanion, which is a potent nucleophile.
-
Solvent: Ethanol is a common solvent as it effectively dissolves the reactants and the sodium ethoxide catalyst.[9]
-
Reaction Control: The reaction is typically run at room temperature with vigorous stirring to ensure homogeneity and is monitored by Thin-Layer Chromatography (TLC) to track the consumption of reactants and the formation of the product.[9]
Detailed Experimental Protocol
The following protocol is adapted from a published research article for the synthesis of (Z)-2,3-Diphenylacrylonitrile.[9]
-
Reactant Preparation: In a suitable reaction flask, dissolve benzyl cyanide (2.0 mmol) in ethanol (15–20 mL). Add benzaldehyde (2.5 mmol) to this solution.
-
Initial Stirring: Stir the mixture at room temperature for 10–15 minutes to ensure complete mixing.
-
Catalyst Addition: Prepare a solution of sodium ethoxide (10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture with constant, vigorous stirring.
-
Reaction: Continue to stir the reaction mixture vigorously at room temperature for 20–72 hours. The progress of the reaction should be monitored by TLC until the starting materials are consumed.
-
Workup: Upon completion, remove any solid materials by filtration. The solvent is then removed from the filtrate under reduced pressure.
-
Purification: The resulting crude product is purified by silica gel column chromatography. Elute with a gradient of dichloromethane and n-hexane (starting from 1:1 to 7:3) to yield the pure this compound.[9]
Caption: Experimental workflow for the synthesis of this compound.
Spectroscopic Characterization: A Self-Validating System
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of structural information, and together they form a self-validating system that unambiguously confirms the compound's structure.
| Technique | Characteristic Signature | Interpretation |
| ¹H NMR | δ ~7.2-7.6 ppm | Multiplets corresponding to the 11 aromatic and vinylic protons. |
| ¹³C NMR | δ ~118 ppm | Signal for the nitrile carbon (-C≡N). |
| δ >125 ppm | Signals for aromatic and vinylic carbons. | |
| IR Spectroscopy | ~2220-2240 cm⁻¹ | Strong, sharp absorption from the nitrile (-C≡N) stretch. |
| ~1600-1450 cm⁻¹ | Absorptions from aromatic C=C stretching. | |
| ~3100-3000 cm⁻¹ | Absorptions from aromatic and vinylic C-H stretching. | |
| Mass Spectrometry | m/z ≈ 205 | Molecular ion peak [M]⁺ corresponding to C₁₅H₁₁N.[5][10] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is used to identify the hydrogen environments. For this compound, the spectrum is dominated by a complex series of multiplets in the aromatic region (typically δ 7.2-7.6 ppm), integrating to 11 protons (ten from the two phenyl rings and one vinylic proton). ¹³C NMR provides information on the carbon skeleton, with a characteristic signal for the nitrile carbon appearing around δ 118 ppm.[11]
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally useful for identifying key functional groups. The most definitive peak in the IR spectrum of this compound is the strong, sharp absorption corresponding to the C≡N (nitrile) stretch, which appears around 2220-2240 cm⁻¹.[12] Additional peaks confirm the presence of the aromatic rings (C=C stretch at ~1600-1450 cm⁻¹) and C-H bonds.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a technique like electron ionization (EI), the mass spectrum will show a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of approximately 205, which corresponds to the molecular weight of C₁₅H₁₁N.[5][10] Fragmentation patterns can provide further structural confirmation.
Applications in Drug Development
The acrylonitrile scaffold is present in several marketed drugs, highlighting its importance as a pharmacophore.[3] The versatility of the this compound structure allows it to serve as a building block for diverse bioactive molecules.
-
Anticancer Agents: Various derivatives of 2,3-disubstituted acrylonitriles have been synthesized and evaluated for their anticancer potential.[3] Research has identified certain (Z)-2,3-diphenylacrylonitrile derivatives as potential anti-cancer molecules.[9]
-
Neurogenesis Promotion: Recent studies have explored novel diphenyl acrylonitrile derivatives for their ability to promote adult hippocampal neurogenesis.[4] Specific compounds in this class showed better activity than the clinical drug NSI-189 in promoting the differentiation of newborn cells into mature neurons, suggesting potential for development as treatments for depression or neurodegenerative diseases.[4]
-
Enzyme Inhibition: The nitrile group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within enzyme active sites.[3] This makes acrylonitrile derivatives interesting candidates for designing enzyme inhibitors, such as those targeting acetylcholinesterase (AChE).[3]
Safety and Handling
This compound is classified as a hazardous substance and must be handled with appropriate precautions.
-
GHS Hazard Classification:
-
Precautionary Measures:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile rubber), and safety glasses with side-shields or goggles.[1]
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[1] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Decomposition: When heated to decomposition, it may emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN⁻).[1][7]
-
Conclusion
This compound is a well-characterized organic compound with a molecular formula of C₁₅H₁₁N and a molecular weight of 205.26 g/mol . Its synthesis is readily achieved through established methods like the Knoevenagel condensation, and its structure can be rigorously validated using a suite of spectroscopic techniques. Its utility as a versatile scaffold in medicinal chemistry, particularly in the development of novel anticancer and neurogenic agents, underscores its importance to the scientific community. Proper adherence to safety protocols is essential when handling this compound due to its associated hazards.
References
- 1. Page loading... [wap.guidechem.com]
- 2. pschemicals.com [pschemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis [mdpi.com]
- 5. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
- 6. 2510-95-4・this compound・323-75131・321-75132[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 7. This compound | 2510-95-4 [chemicalbook.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. 3,3-Diphenylacrylonitrile | C15H11N | CID 274352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. tcichemicals.com [tcichemicals.com]
Solubility Profile of 2,3-Diphenylacrylonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 2,3-Diphenylacrylonitrile, a key intermediate in various chemical syntheses. Due to a lack of extensive, publicly available quantitative data, this document focuses on reported qualitative solubility and provides detailed, adaptable experimental protocols for researchers to determine precise solubility parameters in their specific solvent systems.
Physicochemical Properties of this compound
This compound, also known as α-cyanostilbene, is a white to off-white solid at room temperature.[1] Its chemical structure, featuring two phenyl rings and a nitrile group conjugated with a carbon-carbon double bond, dictates its physicochemical properties and solubility profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2510-95-4 | [1] |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [1] |
| Melting Point | 85-87 °C | [1][2] |
| Boiling Point | ~333.93 °C (estimate) | [1][2] |
| Appearance | White to off-white solid | [1] |
Solubility Data
Quantitative solubility data for this compound in a range of solvents is not widely available in the peer-reviewed literature. However, qualitative assessments have been reported and are summarized below.
Table 2: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility | Reference |
| Water | Insoluble | [1] |
| Ethanol | Soluble | [1] |
| Acetone | Soluble | [1] |
| Chloroform | Slightly Soluble | [2][3] |
| Methanol | Slightly Soluble | [2][3] |
The general principle of "like dissolves like" suggests that this compound, a largely non-polar molecule with some polar character from the nitrile group, will exhibit greater solubility in organic solvents compared to polar solvents like water.
Experimental Protocols for Solubility Determination
For researchers requiring precise quantitative solubility data, the following is a generalized experimental protocol for determining the solubility of a crystalline solid like this compound in a specific solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and subsequently determining the solute concentration.
Materials and Equipment
-
This compound (pure solid)
-
Selected solvent(s) of interest
-
Analytical balance
-
Vials with tight-sealing caps
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Calibrated thermometer
Procedure: Isothermal Shake-Flask Method
-
Preparation of a Supersaturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a sufficient duration (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved solute is reached.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
-
Dilution and Quantification:
-
Dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Accurately record the dilution factor.
-
-
Concentration Analysis:
-
Analyze the diluted sample using a calibrated HPLC or GC method to determine the precise concentration of this compound.
-
A calibration curve must be prepared beforehand using standard solutions of known concentrations of this compound in the same solvent.
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualized Workflows
The following diagrams illustrate the experimental workflow for solubility determination and a common synthetic route to this compound.
Caption: Experimental workflow for determining the solubility of this compound.
A common and effective method for synthesizing this compound is the Knoevenagel condensation.[1] This reaction typically involves the base-catalyzed condensation of an active methylene compound, such as phenylacetonitrile, with a carbonyl compound like benzaldehyde.[1]
Caption: Synthesis of this compound via Knoevenagel Condensation.
References
An In-depth Technical Guide on the Structural Information of (E)-2,3-diphenylprop-2-enenitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
(E)-2,3-diphenylprop-2-enenitrile, also known as (E)-α-phenylcinnamonitrile, is a nitrile-containing organic compound with a stilbene-like backbone. Its conjugated system, comprising two phenyl rings and a carbon-carbon double bond, imparts unique electronic and photophysical properties, making it a molecule of interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural information of (E)-2,3-diphenylprop-2-enenitrile, including its chemical identity, physicochemical properties, and detailed spectroscopic and crystallographic data. Additionally, a detailed experimental protocol for its synthesis is provided.
Chemical Identity and Physicochemical Properties
(E)-2,3-diphenylprop-2-enenitrile is a crystalline solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | (2E)-2,3-diphenylprop-2-enenitrile | [1] |
| Synonyms | (E)-2,3-Diphenylacrylonitrile, α-Phenylcinnamonitrile | [2] |
| CAS Number | 16610-80-3 | [1] |
| Molecular Formula | C₁₅H₁₁N | [1] |
| Molecular Weight | 205.26 g/mol | [3] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 85-87 °C | [2] |
Synthesis of (E)-2,3-diphenylprop-2-enenitrile
A common and effective method for the synthesis of (E)-2,3-diphenylprop-2-enenitrile is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an active methylene compound, such as benzyl cyanide, with a carbonyl compound like benzaldehyde.[4]
Experimental Protocol: Knoevenagel Condensation
This protocol is adapted from a general procedure for the synthesis of α-phenylcinnamonitriles.[5]
Materials:
-
Benzaldehyde
-
Benzyl cyanide
-
Sodium ethoxide
-
Absolute ethanol
-
95% Ethanol
-
Distilled water
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 1 mole of freshly distilled benzaldehyde and 1 mole of purified benzyl cyanide in 650 mL of 95% ethanol.
-
With continuous stirring, add a solution of sodium ethoxide in absolute ethanol dropwise. The reaction mixture will become warm, turn cloudy, and eventually solidify.
-
Continue stirring as long as possible. If the mixture becomes too thick, continue mixing manually with a sturdy stirring rod to break up any lumps.
-
Cool the reaction mixture in an ice bath.
-
Collect the solid product by filtration.
-
Wash the collected solid first with distilled water and then with 95% ethanol to remove any unreacted starting materials.
-
Dry the product at room temperature. The resulting (E)-2,3-diphenylprop-2-enenitrile can be further purified by recrystallization from 95% ethanol.
Logical Workflow for Knoevenagel Condensation:
Caption: Knoevenagel condensation for the synthesis of (E)-2,3-diphenylprop-2-enenitrile.
Structural Elucidation
The precise three-dimensional arrangement of atoms and the electronic environment of the nuclei in (E)-2,3-diphenylprop-2-enenitrile are crucial for understanding its reactivity and potential applications. This section details the available spectroscopic and crystallographic data.
Spectroscopic Data
While specific, high-resolution spectra for the pure (E)-isomer are not widely available in public databases, the following table summarizes the expected and reported spectroscopic characteristics for 2,3-diphenylacrylonitrile. It is important to note that some of this data may correspond to a mixture of (E) and (Z) isomers or an unspecified isomer.
| Technique | Data | Reference |
| ¹H NMR | Aromatic protons are expected to appear as complex multiplets in the range of δ 7.20–8.00 ppm. | [6] |
| ¹³C NMR | Expected signals include those for the nitrile carbon (-C≡N), aromatic carbons, and the vinylic carbons. | |
| Infrared (IR) | A characteristic sharp peak for the nitrile (-C≡N) stretch is expected around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, and C=C stretching from the aromatic rings would appear in the 1450-1600 cm⁻¹ region. | |
| Mass Spectrometry | The molecular ion peak [M]⁺ is expected at m/z 205. | [7] |
Crystallographic Data
Molecular Structure Visualization
The following diagram, generated using the DOT language, illustrates the chemical structure of (E)-2,3-diphenylprop-2-enenitrile.
Caption: 2D representation of the molecular structure of (E)-2,3-diphenylprop-2-enenitrile.
Conclusion
This technical guide has summarized the core structural information for (E)-2,3-diphenylprop-2-enenitrile. The provided data on its chemical identity, physicochemical properties, and a detailed synthesis protocol serve as a valuable resource for researchers in the fields of chemistry and drug development. While comprehensive, publicly available spectroscopic and crystallographic data for the pure (E)-isomer is limited, the information presented here provides a strong foundation for further investigation and application of this compound. It is recommended that researchers undertaking work with this molecule perform thorough analytical characterization to confirm the identity and purity of their synthesized material.
References
- 1. (E)-2,3-Diphenylacrylonitrile|16610-80-3 - MOLBASE Encyclopedia [m.molbase.com]
- 2. a-Phenylcinnamonitrile 99 2510-95-4 [sigmaaldrich.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 2510-95-4 | Benchchem [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. PubChemLite - this compound (C15H11N) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Isomers and Analogues of 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3-diphenylacrylonitrile, its isomers, and its analogues, with a primary focus on their synthesis, chemical properties, and biological activities, particularly as anticancer agents. The document summarizes key quantitative data, details relevant experimental protocols, and visualizes important synthetic and biological pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in medicinal chemistry and drug development.
Introduction to this compound
This compound, also known as α-cyanostilbene, is an organic compound featuring a conjugated system that includes two phenyl rings and a nitrile group attached to a carbon-carbon double bond. This structural framework makes it a versatile scaffold for the development of novel therapeutic agents. The presence of the cyano group can fix the stereochemistry of the double bond, leading to distinct geometric isomers. Analogues of this compound have demonstrated a wide range of biological activities, including anticancer, antimicrobial, and neurogenic properties.
A significant body of research has focused on the anticancer potential of these compounds. Many analogues have been shown to exhibit potent cytotoxic effects against various human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis.
Isomers of this compound: A Focus on the (Z)-Isomer
This compound can exist as two geometric isomers: the (Z)-isomer (cis) and the (E)-isomer (trans), where the phenyl groups are on the same or opposite sides of the double bond, respectively.
While the stereochemistry of a molecule is crucial for its biological activity, the vast majority of published research on this compound analogues has focused on the synthesis and biological evaluation of the (Z)-isomer .[1][2] This is often due to the stereoselectivity of the common synthetic routes, such as the Knoevenagel condensation, which predominantly yields the more thermodynamically stable isomer.
Synthesis of this compound and its Analogues
The most common and versatile method for synthesizing this compound and its derivatives is the Knoevenagel condensation .[2] This reaction involves the base-catalyzed condensation of a compound with an active methylene group (like a substituted phenylacetonitrile) with a carbonyl compound (such as a substituted benzaldehyde).
Figure 1: General workflow for the Knoevenagel condensation.
Biological Activities of this compound Analogues
Anticancer Activity
Numerous studies have demonstrated the potent in vitro anticancer activity of this compound analogues against a variety of human cancer cell lines. The cytotoxic effects are often selective for cancer cells over normal, non-cancerous cells.
Table 1: Summary of In Vitro Anticancer Activity of Selected (Z)-2,3-Diphenylacrylonitrile Analogues
| Compound ID | R1 (on 2-phenyl ring) | R2 (on 3-phenyl ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 5h | 3,4,5-trimethoxy | 4-chloro | AGS | 0.41 ± 0.05 | [5] |
| 5f | 3,4,5-trimethoxy | 4-bromo | AGS | 0.68 ± 0.21 | [5] |
| 5c | 3,4,5-trimethoxy | 4-fluoro | AGS | 0.75 ± 0.24 | [5] |
| 5k | 3,4,5-trimethoxy | 4-trifluoromethyl | AGS | 1.49 ± 0.92 | [5] |
| 3c | H | 4-dimethylamino | A549 | 0.57 (µg/mL) | [1][2] |
| 3c | H | 4-dimethylamino | SK-OV-3 | 0.14 (µg/mL) | [1][2] |
| 3c | H | 4-dimethylamino | SK-MEL-2 | 0.65 (µg/mL) | [1][2] |
| 3c | H | 4-dimethylamino | HCT15 | 0.34 (µg/mL) | [1][2] |
| 1g2a | (complex heterocyclic) | N/A | HCT116 | 0.0059 | [6] |
| 1g2a | (complex heterocyclic) | N/A | BEL-7402 | 0.0078 | [6] |
Note: IC50 values are presented as reported in the literature. Direct comparison may be limited by variations in experimental conditions.
Mechanism of Anticancer Action
The primary mechanism of anticancer activity for many this compound analogues is the disruption of microtubule dynamics through the inhibition of tubulin polymerization . This leads to cell cycle arrest , predominantly in the G2/M phase, and subsequent induction of apoptosis (programmed cell death).[5][6]
Figure 2: Signaling pathway of anticancer action.
Antimicrobial Activity
Several analogues of (Z)-2,3-diphenylacrylonitrile have also been evaluated for their antimicrobial properties. Certain derivatives have shown significant antibacterial activity against strains such as Staphylococcus aureus and Salmonella typhi.[1][2]
Experimental Protocols
General Synthesis of (Z)-2,3-Diphenylacrylonitrile Analogues via Knoevenagel Condensation
This protocol is a generalized procedure based on methodologies reported in the literature.[2]
Materials:
-
Substituted phenylacetonitrile (1.0 eq)
-
Substituted benzaldehyde (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Absolute ethanol
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve the substituted phenylacetonitrile in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of sodium ethoxide to the solution and stir for 10-15 minutes at room temperature.
-
Add the substituted benzaldehyde to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours or until the reaction is complete (monitor by TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure (Z)-2,3-diphenylacrylonitrile analogue.
-
Characterize the product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a compound against cancer cell lines.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well flat-bottom sterile culture plates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined optimal density and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compounds. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol describes the analysis of cell cycle distribution after treatment with a test compound.
Materials:
-
Cancer cells treated with the test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (for fixation)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Harvesting and Fixation: Harvest the treated and control cells by trypsinization, wash with cold PBS, and fix by dropwise addition of the cell suspension into ice-cold 70% ethanol while vortexing. Store the fixed cells at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol, wash with PBS, and then resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is determined by the fluorescence intensity of the PI.
-
Data Analysis: Analyze the resulting DNA histograms using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Figure 3: Logical relationship of experimental workflows.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The (Z)-isomers of its analogues have consistently demonstrated potent anticancer activity, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. The synthetic accessibility of these compounds via the Knoevenagel condensation allows for extensive structural modifications to optimize their biological activity and pharmacokinetic properties. Further research is warranted to explore the full therapeutic potential of this class of compounds, including in vivo efficacy studies and the investigation of a broader range of biological targets. A systematic investigation into the biological activities of the (E)-isomers would also be valuable to fully elucidate the structure-activity relationships of this versatile chemical scaffold.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Biological Activity of Novel (Z)- and (E)-Verbenone Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of 2,3-Diphenylacrylonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2,3-diphenylacrylonitrile scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. These compounds, characterized by a core structure of two phenyl rings and a cyano group attached to an acrylonitrile backbone, have demonstrated significant potential as anticancer, antimicrobial, and neurogenic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their therapeutic applications.
Synthesis of this compound Derivatives
The primary method for synthesizing this compound derivatives is the Knoevenagel condensation.[1][2][3] This reaction involves the base-catalyzed condensation of a substituted benzaldehyde with a substituted benzyl cyanide. The choice of catalyst and reaction conditions can influence the yield and purity of the final product. Microwave-assisted synthesis has been shown to be an efficient method for this transformation.[2]
General Experimental Protocol: Knoevenagel Condensation
-
Reactant Preparation: Substituted benzaldehyde (1 equivalent) and substituted benzyl cyanide (1 equivalent) are dissolved in a suitable solvent, such as ethanol or a mixture of water and ethanol.[4]
-
Catalyst Addition: A catalytic amount of a base, such as ammonium acetate, is added to the reaction mixture.[2]
-
Reaction: The mixture is stirred at room temperature or heated under reflux, or subjected to microwave irradiation, for a specified period. The progress of the reaction is monitored by thin-layer chromatography (TLC).[2][5]
-
Work-up and Purification: Upon completion, the reaction mixture is typically poured into water to precipitate the crude product. The solid is then filtered, washed, and purified by recrystallization from a suitable solvent like ethyl acetate or ethanol to afford the pure this compound derivative.[4]
Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have shown potent cytotoxic activity against a variety of human cancer cell lines, including those of the lung, ovary, skin, colon, and breast.[6][7][8]
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of selected this compound derivatives, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
Table 1: Cytotoxic Activity of (Z)-2,3-Diphenylacrylonitrile Analogs [6][7]
| Compound | A549 (Lung) IC50 (µg/mL) | SK-OV-3 (Ovarian) IC50 (µg/mL) | SK-MEL-2 (Skin) IC50 (µg/mL) | HCT15 (Colon) IC50 (µg/mL) |
| 3c | 0.57 | 0.14 | 0.65 | 0.34 |
| 3f | - | - | - | - |
| 3h | - | - | - | - |
| 3i | - | - | - | - |
| Doxorubicin (Standard) | - | - | - | - |
Table 2: Antiproliferative Activity of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Derivatives against AGS Cells
| Compound | Substitution | IC50 (µM) |
| 5c | 4-fluoro | 0.75 ± 0.24 |
| 5f | 4-bromo | 0.68 ± 0.21 |
| 5h | 4-chloro | 0.41 ± 0.05 |
| 5k | 4-trifluoromethyl | 1.49 ± 0.92 |
Table 3: Inhibitory Activity of 2-Phenylacrylonitrile Derivatives [9]
| Compound | HCT116 (Colon) IC50 (nM) | BEL-7402 (Liver) IC50 (nM) |
| 1g2a | 5.9 | 7.8 |
Table 4: Antiproliferative Effects of 2,3-Diaryl Acrylonitrile Derivatives [10]
| Compound | HeLa (Cervical) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| 4d | 4.20 | - |
| 4p | - | 0.13 |
Mechanisms of Anticancer Action
The anticancer effects of this compound derivatives are attributed to several mechanisms, primarily involving the disruption of cell cycle progression and the induction of apoptosis.
Several studies have shown that these compounds induce cell cycle arrest at the G2/M phase.[9] This prevents cancer cells from entering mitosis, thereby inhibiting their proliferation. The arrest is often mediated by the inhibition of tubulin polymerization, a critical process for the formation of the mitotic spindle.[9]
Mechanism of G2/M cell cycle arrest.
This compound derivatives also trigger programmed cell death, or apoptosis, in cancer cells. This is often a consequence of the sustained cell cycle arrest and can be observed through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP).[11][12]
Some derivatives have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt pathway. This pathway is crucial for cell growth, proliferation, and survival.[13][14]
PI3K/Akt signaling pathway.
Antimicrobial Activity
In addition to their anticancer effects, certain (Z)-2,3-diphenylacrylonitrile analogs have demonstrated significant antimicrobial activity.[6][7] They have shown inhibitory effects against various bacterial and fungal strains. For instance, some compounds exhibited potent inhibition against Staphylococcus aureus and Salmonella typhi.[6][7]
Neurogenic Activity
Recent studies have uncovered a novel application for this compound derivatives in promoting adult hippocampal neurogenesis. Specific derivatives have been shown to stimulate the proliferation of progenitor cells and enhance their differentiation into mature neurons, with some compounds exhibiting greater potency than the clinical drug NSI-189. This suggests their potential for development as novel treatments for depression and other neurological disorders.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[15][16][17]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
MTT assay workflow.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[10][18][19][20]
-
Cell Treatment and Harvesting: Treat cells with the test compounds, then harvest and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding fluorescent dye, such as propidium iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is proportional to the amount of DNA in each cell, allowing for the quantification of cells in each phase of the cell cycle.
Tubulin Polymerization Assay
This in vitro assay measures the effect of compounds on the polymerization of purified tubulin into microtubules.[21][22][23][24]
-
Reaction Setup: Prepare a reaction mixture containing purified tubulin, GTP, and a buffer in a 96-well plate.
-
Compound Addition: Add the this compound derivatives or control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) to the wells.
-
Monitoring Polymerization: Monitor the change in absorbance at 340 nm over time at 37°C. An increase in absorbance indicates microtubule formation.
-
Data Analysis: Plot absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Western Blotting for Apoptosis Markers
Western blotting is used to detect specific proteins in a cell lysate, such as those involved in apoptosis.[11][12][25][26]
-
Protein Extraction: Lyse treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., cleaved caspase-3, PARP), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and imaging system.
Conclusion and Future Directions
This compound derivatives represent a versatile and promising class of compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and neurogenic activities warrant further investigation. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as conducting in-depth preclinical and clinical studies to evaluate their safety and efficacy in various disease models. The development of these derivatives could lead to novel and effective treatments for a range of challenging medical conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bhu.ac.in [bhu.ac.in]
- 4. cbijournal.com [cbijournal.com]
- 5. Synthesis of New Knoevenagel Derivative using Fe3O4 Magnetic Nanoparticals – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Control of the G2/M transition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Cell Cycle by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 14. cusabio.com [cusabio.com]
- 15. atcc.org [atcc.org]
- 16. texaschildrens.org [texaschildrens.org]
- 17. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. researchgate.net [researchgate.net]
- 19. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cancer.wisc.edu [cancer.wisc.edu]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. benchchem.com [benchchem.com]
- 26. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
Aggregation-Induced Emission (AIE) Properties of Acrylonitrile Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The AIE Phenomenon in Acrylonitrile Scaffolds
Acrylonitrile derivatives have emerged as a versatile class of molecules in the field of materials science and biomedical research. Traditionally recognized for their utility in polymer synthesis and as intermediates in medicinal chemistry, a subset of these compounds has gained significant attention for a unique photophysical phenomenon known as Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that often suffer from aggregation-caused quenching (ACQ) in high concentrations or the solid state, AIE luminogens (AIEgens) are typically non-emissive in dilute solutions but become highly fluorescent upon aggregation.
This "light-up" characteristic is primarily attributed to the Restriction of Intramolecular Motion (RIM) . In dilute solutions, the excited-state energy of these molecules is dissipated non-radiatively through intramolecular rotations and vibrations of their constituent parts. However, in the aggregated state, these motions are physically constrained, blocking the non-radiative decay pathways and forcing the excited molecules to release their energy as photons, resulting in strong fluorescence.
This technical guide provides an in-depth overview of the AIE properties of acrylonitrile derivatives, focusing on their synthesis, photophysical characteristics, and applications, with a particular emphasis on experimental protocols and the logical framework of their design and function.
Synthesis of AIE-Active Acrylonitrile Derivatives
The synthesis of AIE-active acrylonitrile derivatives often involves the strategic combination of a rotor-rich AIE-active core, such as tetraphenylethylene (TPE), with an acrylonitrile moiety that can act as an electron acceptor and a site for further functionalization. Two common and powerful synthetic strategies are the Knoevenagel condensation and the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Knoevenagel Condensation for TPE-Acrylonitrile Derivatives
This protocol describes a general procedure for the synthesis of a TPE-based acrylonitrile AIEgen.
Materials:
-
4-(1,2,2-triphenylvinyl)benzaldehyde (TPE-CHO)
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Dichloromethane (DCM) for extraction
-
Magnesium sulfate (drying agent)
Procedure:
-
Dissolve 4-(1,2,2-triphenylvinyl)benzaldehyde (1 equivalent) and malononitrile (1.2 equivalents) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (e.g., 3-4 drops) to the solution.
-
Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in dichloromethane (DCM) and wash with distilled water three times to remove the catalyst and any water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure AIE-active TPE-acrylonitrile derivative.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for Pyridinyl-Diphenylacrylonitrile Derivatives
This protocol outlines a general method for synthesizing pyridinyl-diphenylacrylonitrile AIEgens, which often exhibit interesting photophysical properties due to the electron-accepting nature of the pyridine ring.
Materials:
-
Aryl boronic acid or ester (e.g., 4-(diphenylamino)phenylboronic acid)
-
Halogenated pyridinyl-acrylonitrile derivative (e.g., 2-bromo-3-(pyridin-4-yl)acrylonitrile)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate)
-
Solvent mixture (e.g., toluene and water)
Procedure:
-
To a Schlenk flask, add the aryl boronic acid (1.2 equivalents), the halogenated pyridinyl-acrylonitrile (1 equivalent), and the base (2 equivalents).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add the degassed solvent mixture (e.g., toluene/water 4:1 v/v).
-
Add the palladium catalyst (e.g., 5 mol%) to the flask under the inert atmosphere.
-
Heat the reaction mixture to reflux (typically 90-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Add water and extract the product with an organic solvent such as ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridinyl-diphenylacrylonitrile AIEgen.
Diagram of a General Synthetic Workflow
2,3-Diphenylacrylonitrile: A TPE Analogue for Advanced Research and Drug Development
An In-depth Technical Guide on a Promising Fluorophore with Aggregation-Induced Emission Properties
Abstract
This technical guide provides a comprehensive overview of 2,3-diphenylacrylonitrile, a molecule of significant interest to researchers, scientists, and drug development professionals. As an analogue of the well-known tetraphenylethylene (TPE), this compound exhibits remarkable photophysical properties, most notably Aggregation-Induced Emission (AIE). This phenomenon, where the molecule is non-emissive in dilute solutions but becomes highly fluorescent in an aggregated state, opens up a wide array of applications in materials science, chemical sensing, and bio-imaging. This document details the synthesis, photophysical characteristics, and underlying mechanisms of this compound, presenting quantitative data in structured tables, providing detailed experimental protocols, and visualizing key processes to facilitate a deeper understanding and application of this versatile compound.
Introduction
In the realm of fluorescent materials, the phenomenon of Aggregation-Induced Emission (AIE) stands in stark contrast to the more commonly observed Aggregation-Caused Quenching (ACQ). Molecules exhibiting AIE, termed AIEgens, are typically non-luminescent when molecularly dissolved but become highly emissive upon aggregation. This unique "turn-on" fluorescence has garnered immense interest for its potential in various high-tech applications, including organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging.
This compound, also known as α-cyanostilbene, has emerged as a key AIEgen. Its structure, featuring phenyl rings and a carbon-carbon double bond, forms a conjugated system responsible for its distinct electronic and photophysical properties.[1] The core of its AIE behavior lies in the restriction of intramolecular motion (RIM) in the aggregated state, which minimizes non-radiative decay pathways and enhances fluorescence. This guide explores the synthesis, photophysical properties, and mechanistic underpinnings of this compound as a valuable analogue of tetraphenylethylene (TPE).
Synthesis of this compound
The most common and efficient method for synthesizing this compound is the Knoevenagel condensation, a base-catalyzed reaction between an active methylene compound and a carbonyl compound.[1] In this case, phenylacetonitrile (benzyl cyanide) and benzaldehyde are used as the reactants.
Experimental Protocol: Knoevenagel Condensation
This protocol details the synthesis of this compound (referred to as α-phenylcinnamonitrile in the source) from benzaldehyde and benzyl cyanide using a sodium ethoxide catalyst.
Materials:
-
Benzaldehyde (freshly distilled)
-
Benzyl cyanide (purified)
-
95% Ethanol
-
Sodium ethoxide solution in absolute ethanol
Procedure:
-
Reaction Setup: In a 2-liter beaker equipped with a robust mechanical stirrer, combine 106 g (101 ml, 1 mole) of freshly distilled benzaldehyde and 117 g (1 mole) of purified, dry benzyl cyanide in 650 ml of 95% ethanol.[2]
-
Catalyst Addition: While stirring the mixture, add a solution of 7 g of sodium ethoxide in 50 ml of absolute ethanol dropwise. After the addition of 40–50 ml of the catalyst solution, the mixture will become warm, turn cloudy, and solidify.[2]
-
Stirring and Solidification: Continue mechanical stirring for as long as possible. As the mixture solidifies, switch to manual stirring with a thick stirring rod to break up any lumps that form.[2]
-
Isolation of Product: Cool the reaction mixture in an ice bath. Separate the solid product by filtration through a Büchner funnel.[2]
-
Washing: Wash the collected white solid mass first with 200 ml of distilled water, followed by 50 ml of 95% ethanol to remove any unreacted starting materials.[2]
-
Drying and Yield: Dry the product at room temperature. The yield of the crude product, which is sufficiently pure for many applications, is typically between 178–199 g (87–97%). The melting point should be in the range of 86–88°C.[2]
-
Recrystallization (Optional): For higher purity, the product can be recrystallized from 700 ml of 95% ethanol to yield 170–187 g (83–91%) of pure, white crystals with a melting point of 88°C.[2]
Diagram of the Synthesis Workflow:
Photophysical Properties and AIE Mechanism
The defining characteristic of this compound is its Aggregation-Induced Emission. In dilute solutions, the molecule exhibits weak to no fluorescence. However, in aggregated states, such as in poor solvents or in the solid state, it becomes highly luminescent.
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on its environment. The following table summarizes key data for a derivative, (Z)-2-(phenyl)-3-(2,4,5-trimethoxyphenyl)acrylonitrile, which provides insight into the behavior of the parent compound.
| Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_F) (Solid State) |
| DMSO | 336 | 450 | 6829 | 0.03 |
| Methanol | 334 | 450 | 7000 | |
| Acetonitrile | 334 | 446 | 6750 | |
| Acetone | 336 | 448 | 6714 | |
| THF | 336 | 442 | 6429 | |
| Ethyl Acetate | 336 | 436 | 6107 | |
| Chloroform | 340 | 436 | 5750 | |
| Solid State | 436 | 482 | 2251 |
Data adapted from a study on a trimethoxyphenyl derivative of this compound. The quantum yield is reported for the solid state.[1][3]
Mechanism of Aggregation-Induced Emission
The AIE phenomenon in this compound is primarily explained by the Restriction of Intramolecular Motion (RIM) mechanism. This encompasses both the restriction of intramolecular rotation (RIR) and the restriction of intramolecular vibration (RIV).
-
In Dilute Solution: Individual molecules have the freedom for their phenyl rings to rotate and vibrate. Upon photoexcitation, the excited state energy is dissipated through these non-radiative decay pathways, resulting in little to no fluorescence.
-
In Aggregated State: The molecules are packed closely together, physically hindering the rotation and vibration of the phenyl rings. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to strong fluorescence emission.
Diagram of the AIE Mechanism:
Applications in Chemical Sensing
The "turn-off" fluorescence behavior of AIEgens like this compound and its derivatives makes them excellent candidates for chemical sensors. A notable application is the detection of nitroaromatic compounds, such as picric acid, which are common explosives.
"Turn-Off" Fluorescence Sensing of Picric Acid
The sensing mechanism typically involves fluorescence quenching of the AIE-active probe upon interaction with the analyte. For picric acid detection, several mechanisms can contribute to this quenching, including photo-induced electron transfer (PET), resonance energy transfer (RET), and the formation of a non-fluorescent complex.
Experimental Workflow for Picric Acid Detection:
The following workflow outlines a general procedure for the detection of picric acid using a this compound-based fluorescent probe.
-
Probe Preparation: The AIE-active probe is dispersed in an aqueous solution (e.g., a THF/water mixture) to form fluorescent nano-aggregates.
-
Analyte Introduction: A solution containing picric acid is added to the probe dispersion.
-
Interaction and Quenching: The picric acid molecules interact with the fluorescent aggregates. This interaction can involve the formation of a host-guest complex, leading to the quenching of fluorescence.[4]
-
Detection: The decrease in fluorescence intensity is measured using a spectrofluorometer. The extent of quenching is proportional to the concentration of picric acid, allowing for quantitative analysis. Visual detection under a UV lamp is also possible.
Diagram of the Picric Acid Sensing Workflow:
Conclusion
This compound stands out as a versatile and promising AIEgen with significant potential for a wide range of applications. Its straightforward synthesis, coupled with its robust and tunable photophysical properties, makes it an attractive building block for the development of advanced materials. The detailed understanding of its AIE mechanism, rooted in the restriction of intramolecular motion, provides a solid foundation for the rational design of novel fluorescent probes for chemical sensing and bio-imaging. This technical guide serves as a valuable resource for researchers and professionals seeking to harness the unique properties of this compound in their scientific endeavors.
References
In-Depth Technical Guide to the Health and Safety of 2,3-Diphenylacrylonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive health and safety information for 2,3-Diphenylacrylonitrile, a versatile building block in organic synthesis, particularly noted for its utility in the development of novel therapeutic agents. This document outlines the toxicological, physical, and chemical properties of the compound, alongside detailed experimental protocols for its synthesis and biological evaluation. The information is intended to ensure its safe handling and use in a laboratory setting.
Chemical and Physical Properties
This compound, also known as α-phenylcinnamonitrile, is a crystalline solid.[1] Its chemical structure features a conjugated system that includes two phenyl rings and a nitrile group, which is responsible for its chemical reactivity and photophysical properties.[1]
| Property | Value | Reference |
| CAS Number | 2510-95-4 | [2] |
| Molecular Formula | C₁₅H₁₁N | [2] |
| Molecular Weight | 205.26 g/mol | [2] |
| Melting Point | 85-87 °C | [3] |
| Appearance | White to off-white solid | [3] |
| Solubility | Slightly soluble in Chloroform and Methanol | [3] |
Hazard Identification and Safety Precautions
This compound is classified as harmful and requires careful handling to avoid exposure.
GHS Hazard Classification:[2]
-
Acute Toxicity, Oral (Category 4)
-
Acute Toxicity, Dermal (Category 4)
-
Acute Toxicity, Inhalation (Category 4)
-
Skin Irritation (Category 2)
-
Eye Irritation (Category 2)
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system
Hazard Statements:[2]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures:
Proper personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or fumes.
Handling, Storage, and Disposal
Handling: Avoid creating dust. Wash hands thoroughly after handling.[4]
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[4]
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. The compound can be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
Emergency Procedures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash skin with soap and water. Seek medical attention if irritation develops.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2]
-
Ingestion: Do not induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[2]
Experimental Protocols
Synthesis of (Z)-2,3-Diphenylacrylonitrile via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of (Z)-2,3-diphenylacrylonitrile.[5]
Materials:
-
Benzyl cyanide
-
Benzaldehyde
-
Ethanol
-
Sodium ethoxide
-
Silica gel for column chromatography
-
Dichloromethane
-
n-hexane
Procedure:
-
Add benzyl cyanide (2.0 mmol) to benzaldehyde (2.5 mmol) in ethanol (15–20 mL).
-
Stir the mixture at room temperature for 10–15 minutes.
-
To this solution, add sodium ethoxide (0.7 g, 10 mmol) in ethanol (10 mL) dropwise with constant stirring.
-
Vigorously stir the reaction mixture for 20–72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, remove the solid materials by filtration and evaporate the solvent.
-
Purify the crude product by silica gel column chromatography using a gradient eluent of dichloromethane and n-hexane (from 1:1 to 7:3).[5]
Caption: Workflow for the synthesis of this compound.
In Vitro Cytotoxicity Screening using MTT Assay
This protocol outlines the procedure for evaluating the cytotoxic activity of this compound analogs against cancer cell lines.[6]
Materials:
-
Human cancer cell lines (e.g., HCT116, BEL-7402)[7]
-
Culture medium
-
96-well plates
-
This compound analog stock solution in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and incubate for 24 hours.
-
Treat the cells with various concentrations of the this compound analog. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.
Biological Activity and Mechanism of Action
Analogs of this compound have demonstrated significant anti-cancer and anti-microbial activities.[8] The primary mechanism of their anti-cancer effect is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[7][9]
Signaling Pathway of this compound Induced G2/M Arrest and Apoptosis
The cytotoxic effects of this compound derivatives are mediated through a complex signaling cascade that culminates in programmed cell death.
Caption: Proposed signaling pathway for this compound derivatives.
Studies have shown that these compounds can lead to the upregulation of the tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21.[8] Concurrently, there is a downregulation of the anti-apoptotic protein Bcl-2 and the checkpoint protein Cyclin B1, which is consistent with G2/M arrest.[8] This cascade of events activates the executioner caspases, such as caspase-3, -8, and -9, leading to the cleavage of PARP (Poly (ADP-ribose) polymerase) and ultimately, apoptotic cell death.[6][9]
Conclusion
This compound is a valuable chemical intermediate with significant potential in drug discovery. However, its hazardous properties necessitate strict adherence to safety protocols. This guide provides essential information to support its safe handling, use, and exploration in a research environment, ensuring the well-being of laboratory personnel while enabling the advancement of scientific discovery.
References
- 1. Caspase activation in the terminal differentiation of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of caspase-3, proteolytic cleavage of DFF and no oligonucleosomal DNA fragmentation in apoptotic Molt-4 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Frontiers | Cinobufagin Induces Cell Cycle Arrest at the G2/M Phase and Promotes Apoptosis in Malignant Melanoma Cells [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of cancer progression by a novel trans-stilbene derivative through disruption of microtubule dynamics, driving G2/M arrest, and p53-dependent apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Evaluation of 2,3-Diphenylacrylonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 2,3-diphenylacrylonitrile and its derivatives. Detailed experimental protocols for their synthesis and evaluation are included, along with a summary of their potential as therapeutic agents.
Introduction
This compound and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science. The core structure, featuring two phenyl rings and a nitrile group attached to an acrylonitrile backbone, provides a versatile scaffold for the development of novel therapeutic agents. These compounds have demonstrated a wide range of biological activities, including potent anticancer, antimicrobial, and neurogenesis-promoting properties. Their mechanism of action often involves the disruption of fundamental cellular processes, such as tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. This document outlines key synthetic methodologies, summarizes their biological efficacy, and provides detailed protocols for their preparation and evaluation.
Synthetic Methodologies
The synthesis of this compound and its derivatives is primarily achieved through two main synthetic routes: the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.
Knoevenagel Condensation
The Knoevenagel condensation is a widely used and versatile method for the formation of carbon-carbon double bonds.[1][2] It involves the reaction of an active methylene compound (such as a substituted phenylacetonitrile) with a carbonyl compound (typically a substituted benzaldehyde) in the presence of a basic catalyst.[1][2] This reaction can be performed under various conditions, including conventional heating, microwave irradiation, and in some cases, under solvent-free conditions.[1]
Horner-Wadsworth-Emmons Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool for the stereoselective synthesis of alkenes.[3][4] This reaction involves the use of a phosphonate-stabilized carbanion, which reacts with an aldehyde or ketone to yield an alkene.[3][4] The HWE reaction often provides excellent control over the stereochemistry of the resulting double bond, typically favoring the formation of the (E)-isomer.[4]
Biological Applications
Derivatives of this compound have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[5][6][7][8] The primary mechanism of their anticancer activity is the inhibition of tubulin polymerization, a critical process for cell division.[5][9] By binding to the colchicine-binding site of β-tubulin, these compounds disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[5][6]
Antimicrobial Activity
In addition to their anticancer properties, certain this compound derivatives have exhibited significant antimicrobial activity against various bacterial and fungal strains.[7][8] The exact mechanism of their antimicrobial action is still under investigation but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes.
Data Presentation
Table 1: In Vitro Anticancer Activity of this compound Derivatives (IC₅₀ Values)
| Compound ID | R1 | R2 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 1g2a | H | 3,4,5-trimethoxy | HCT116 (Colon) | 0.0059 | [5] |
| BEL-7402 (Liver) | 0.0078 | [5] | |||
| 5c | 3,4,5-trimethoxy | 4-fluoro | AGS (Gastric) | 0.75 | [6] |
| 5f | 3,4,5-trimethoxy | 4-bromo | AGS (Gastric) | 0.68 | [6] |
| 5h | 3,4,5-trimethoxy | 4-chloro | AGS (Gastric) | 0.41 | [6] |
| 5k | 3,4,5-trimethoxy | 4-trifluoromethyl | AGS (Gastric) | 1.49 | [6] |
| 3c | H | 4-methoxy | A549 (Lung) | 0.57 (µg/mL) | [7][8] |
| SK-OV-3 (Ovarian) | 0.14 (µg/mL) | [7][8] | |||
| SK-MEL-2 (Skin) | 0.65 (µg/mL) | [7][8] | |||
| HCT15 (Colon) | 0.34 (µg/mL) | [7][8] | |||
| 4d | 3,4,5-trimethoxy | 4-nitro | HeLa (Cervical) | 4.20 | [10] |
| 4p | 3-ethoxy-4-hydroxy | 4-nitro | HCT116 (Colon) | 0.13 | [10] |
Table 2: Antimicrobial Activity of this compound Derivatives (MIC/MBC Values)
| Compound ID | Microorganism | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 2a | Escherichia coli | 2.5-25 | 5-25 | [11] |
| Pseudomonas aeruginosa | 5-12.5 | 5-25 | [11] | |
| Staphylococcus aureus | 6.25-12.5 | 12.5-25 | [11] | |
| Bacillus cereus | 12.5 | 12.5 | [11] | |
| 2c | Escherichia coli | 2.5 | 5 | [11] |
| Pseudomonas aeruginosa | 5 | 10 | [11] | |
| Staphylococcus aureus | 6.25 | 12.5 | [11] | |
| Bacillus cereus | 12.5 | 12.5 | [11] | |
| 3k | Staphylococcus aureus | - | - | [7][8] |
| Salmonella typhi | - | - | [7][8] |
Note: '-' indicates data not available in the specified format in the source.
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives via Knoevenagel Condensation
This protocol describes a general procedure for the synthesis of this compound derivatives.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Substituted Phenylacetonitrile (1.0 eq)
-
Base Catalyst (e.g., piperidine, ammonium acetate, sodium ethoxide) (catalytic amount to 1.0 eq)
-
Solvent (e.g., ethanol, methanol, water, or solvent-free)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Thin Layer Chromatography (TLC) plate and developing chamber
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and the substituted phenylacetonitrile (1.0 eq) in the chosen solvent.
-
Add the base catalyst to the reaction mixture.
-
Stir the reaction mixture at the appropriate temperature (room temperature or reflux) for the required time (typically 1-24 hours).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure this compound derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy).
Example Variation (Microwave-assisted):
-
In a microwave-safe vessel, mix the substituted benzaldehyde (1.222 mmol), malononitrile (1.222 mmol), and ammonium acetate (10 mg).[1]
-
Irradiate the mixture in a microwave reactor at a suitable power and temperature for a short duration (e.g., a few minutes).[1]
-
After cooling, purify the product as described above.
Protocol 2: Synthesis of (E)-2,3-Diphenylacrylonitrile via Horner-Wadsworth-Emmons Reaction
This protocol provides a general method for the stereoselective synthesis of (E)-alkenes.
Materials:
-
Diethyl(cyanomethyl)phosphonate (or other suitable phosphonate ester) (1.1 eq)
-
Strong Base (e.g., Sodium Hydride (NaH), Potassium tert-butoxide (t-BuOK)) (1.1 eq)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))
-
Substituted Benzaldehyde (1.0 eq)
-
Schlenk flask or flame-dried round-bottom flask with a septum
-
Syringes and needles
-
Magnetic stirrer and stir bar
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the strong base (e.g., NaH, 60% dispersion in mineral oil, 1.1 eq) in the anhydrous solvent.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the phosphonate ester (1.1 eq) in the anhydrous solvent to the base suspension via syringe.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of the substituted benzaldehyde (1.0 eq) in the anhydrous solvent dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of the quenching solution.
-
Extract the aqueous layer with the extraction solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure (E)-2,3-diphenylacrylonitrile derivative.
Signaling Pathways and Workflows
References
- 1. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation Synthesis of (Z)-2,3-Diphenylacrylonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Knoevenagel condensation is a fundamental reaction in organic chemistry for the formation of carbon-carbon double bonds. This reaction, involving the condensation of an active methylene compound with an aldehyde or ketone, is widely employed in the synthesis of various fine chemicals, polymers, and pharmaceutical intermediates.[1][2] Notably, it is a key method for the synthesis of (Z)-2,3-diphenylacrylonitrile and its analogs, a class of compounds that has garnered significant interest due to their diverse biological activities, including potent anticancer and antimicrobial properties.[3][4]
These application notes provide detailed protocols for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs via the Knoevenagel condensation, a summary of relevant quantitative data, and an overview of the reaction mechanism and the biological significance of the synthesized compounds.
Reaction Mechanism
The Knoevenagel condensation proceeds through a series of steps initiated by a basic catalyst. The mechanism involves the deprotonation of the active methylene compound, followed by a nucleophilic attack on the carbonyl carbon of the aldehyde, and subsequent dehydration to yield the α,β-unsaturated product.[2][5]
A plausible reaction mechanism for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs is as follows:
-
Deprotonation: A base (e.g., piperidine, sodium ethoxide) removes a proton from the α-carbon of benzyl cyanide, forming a resonance-stabilized carbanion.[2]
-
Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the substituted benzaldehyde, forming a tetrahedral alkoxide intermediate.[5]
-
Protonation: The alkoxide intermediate is protonated by the conjugate acid of the base, yielding a β-hydroxy nitrile.
-
Dehydration: Under the reaction conditions, the β-hydroxy nitrile undergoes dehydration (elimination of a water molecule) to form the final (Z)-2,3-diphenylacrylonitrile analog. The formation of the Z-isomer is often favored.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs using the Knoevenagel condensation.
Protocol 1: General Synthesis using a Basic Catalyst
This protocol describes a general method for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs using a basic catalyst such as piperidine or sodium ethoxide.
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyl cyanide (1.0 mmol)
-
Ethanol (10 mL)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Thin-layer chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 mmol) and benzyl cyanide (1.0 mmol) in ethanol (10 mL).
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the progress of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
-
Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Protocol 2: Microwave-Assisted Synthesis
This protocol outlines a rapid, microwave-assisted synthesis of (Z)-2,3-diphenylacrylonitrile analogs.[6][7]
Materials:
-
Substituted benzaldehyde (1.0 mmol)
-
Benzyl cyanide (1.0 mmol)
-
Ammonium acetate (catalytic amount)
-
Microwave reactor
-
Porcelain dish or appropriate microwave-safe vessel
Procedure:
-
In a porcelain dish, thoroughly mix the substituted benzaldehyde (1.0 mmol) and benzyl cyanide (1.0 mmol).
-
Add a catalytic amount of ammonium acetate to the mixture.
-
Place the dish in a microwave reactor and irradiate at a suitable power (e.g., 320 W) for a short duration (e.g., 50-90 seconds).[6]
-
Monitor the reaction progress by TLC.
-
After completion, allow the mixture to cool.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the pure product.[6]
-
Characterize the final product using spectroscopic techniques.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological activity of various (Z)-2,3-diphenylacrylonitrile analogs.
Table 1: Reaction Yields and Conditions for the Synthesis of (Z)-2,3-Diphenylacrylonitrile Analogs
| Entry | Substituted Benzaldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Piperidine | Ethanol | 4 | 85 | [3] |
| 2 | 4-Chlorobenzaldehyde | DIPEAc | Hexane | 3-6 | 88 | [7] |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 92 | [3] |
| 4 | 4-Nitrobenzaldehyde | DIPEAc | Hexane | 3-6 | 95 | [7] |
| 5 | 3,4,5-Trimethoxybenzaldehyde | Piperidine | Ethanol | 5 | 82 | [8] |
Table 2: Anticancer Activity (IC₅₀) of Selected (Z)-2,3-Diphenylacrylonitrile Analogs
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 3c (analog) | HCT15 (Colon) | 0.34 (mg/mL) | [3] |
| 3c (analog) | SK-OV-3 (Ovarian) | 0.14 (mg/mL) | [3] |
| 5f (4-bromo analog) | AGS (Gastric) | 0.68 ± 0.21 | [8] |
| 5h (4-chloro analog) | AGS (Gastric) | 0.41 ± 0.05 | [8] |
| 5c (4-fluoro analog) | AGS (Gastric) | 0.75 ± 0.24 | [8] |
Table 3: Spectroscopic Data for a Representative (Z)-2,3-Diphenylacrylonitrile Analog
| Spectroscopic Data | Chemical Shifts (δ ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 7.93 (d, J = 8.0 Hz, 2H), 7.65 (d, J=8.4Hz, 1H), 7.48 (d, J = 8.4 Hz, 2H), 6.99-7.01 (m, 3H)[9] |
| ¹³C NMR (CDCl₃) | 162.5, 155.1, 133.3, 131.4, 131.1, 129.3, 115.5, 103.0, 62.7, 14.2[9] |
| IR (KBr) | 2220 (C≡N), 1600 (C=C), 1490, 1450 (aromatic C=C) |
Visualizations
Knoevenagel Condensation Workflow
The following diagram illustrates the general experimental workflow for the Knoevenagel condensation reaction.
Caption: General experimental workflow for Knoevenagel condensation.
Putative Anticancer Signaling Pathway
(Z)-2,3-diphenylacrylonitrile analogs have been shown to induce cell-cycle arrest at the G2/M phase and promote apoptosis in cancer cells.[8] These effects are often mediated through complex signaling pathways. The diagram below illustrates a potential signaling pathway modulated by these compounds.
Caption: Putative anticancer signaling pathway of analogs.
Conclusion
The Knoevenagel condensation is a robust and versatile method for the synthesis of (Z)-2,3-diphenylacrylonitrile analogs. By carefully selecting the reaction conditions and catalysts, a wide range of derivatives can be efficiently prepared. These compounds exhibit promising biological activities, particularly as anticancer agents, making them valuable scaffolds for further drug development. The protocols and data presented herein provide a comprehensive resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of New Derivatives of Benzylidinemalononitrile and Ethyl 2-Cyano-3-phenylacrylate: In Silico Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 8. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-Diphenylacrylonitrile Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2,3-diphenylacrylonitrile derivatives and their evaluation as potential anticancer agents. Detailed protocols for key experiments are included to facilitate the replication and further investigation of these compounds.
Introduction
Derivatives of this compound have emerged as a promising class of compounds in the development of novel anticancer therapeutics. These molecules, structurally related to the stilbene backbone found in natural anticancer compounds like combretastatin A-4 (CA-4), exhibit significant antiproliferative activity against a range of human cancer cell lines. Their mechanism of action often involves the disruption of microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the subsequent induction of apoptosis. This document outlines the synthetic procedures, biological evaluation methods, and known mechanisms of action for this class of compounds.
Synthesis of this compound Derivatives
The primary synthetic route to this compound derivatives is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of a substituted benzyl cyanide with a substituted benzaldehyde.[1][2][3] The use of a cyano group on the ethylene bond helps to fix the cis-configuration, which is often crucial for potent anti-tubulin activity.[4]
General Experimental Protocol: Knoevenagel Condensation
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted benzaldehyde (1 equivalent) and the appropriately substituted benzyl cyanide (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Product Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. Further purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).
-
Characterization: Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation of Anticancer Activity
The anticancer properties of this compound derivatives are assessed through a series of in vitro assays to determine their cytotoxicity, effects on the cell cycle, and their ability to induce apoptosis.
Data Presentation: In Vitro Antiproliferative Activity
The following tables summarize the 50% inhibitory concentration (IC50) values for representative this compound derivatives against various human cancer cell lines.
Table 1: IC50 Values of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile Derivatives [5]
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (μM) |
| 5c | 4-fluoro | AGS | 0.75 ± 0.24 |
| 5f | 4-bromo | AGS | 0.68 ± 0.21 |
| 5h | 4-chloro | AGS | 0.41 ± 0.05 |
| 5k | 4-trifluoromethyl | AGS | 1.49 ± 0.92 |
Table 2: IC50 Values of (Z)-2,3-diphenylacrylonitrile Analogs [1][6]
| Compound | Cancer Cell Line | IC50 (μg/mL) |
| 3c | A549 (Lung) | 0.57 |
| SK-OV-3 (Ovarian) | 0.14 | |
| SK-MEL-2 (Skin) | 0.65 | |
| HCT15 (Colon) | 0.34 |
Table 3: IC50 Values of a 2-phenylacrylonitrile Derivative (1g2a) [4][7][8]
| Compound | Cancer Cell Line | IC50 (nM) |
| 1g2a | HCT116 (Colon) | 5.9 |
| BEL-7402 (Liver) | 7.8 |
Experimental Protocols
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.
-
Incubation: Incubate the plate for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Solubilization: Add 100 µL of the solubilization solution to each well. Allow the plate to stand overnight in the incubator to ensure complete solubilization of the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm. The reference wavelength should be more than 650 nm.
Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) to stain DNA and analyze the cell cycle distribution of a cell population.[10][11][12]
-
Cell Culture and Treatment: Culture cells to be analyzed and treat them with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells and prepare a single-cell suspension in a buffer (e.g., PBS + 2% FBS).
-
Fixation: While gently vortexing, add 5 ml of cold 70% ethanol dropwise to the cell suspension. Fix the cells for at least 1 hour at 4°C.
-
Washing: Centrifuge the fixed cells and wash them twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1 ml of PI staining solution (e.g., 3.8 mM sodium citrate, 50 µg/ml PI in PBS). Add 50 µL of RNase A stock solution (to a final concentration of 0.5 µg/ml) to prevent staining of RNA.
-
Incubation: Incubate the cells for at least 4 hours at 4°C in the dark.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer.
Apoptosis Detection: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide by cells with compromised membranes.[13][14]
-
Cell Treatment: Induce apoptosis in the desired cell population using the this compound derivative.
-
Cell Collection: Collect 1-5 x 10^5 cells and resuspend them in 500 µL of 1x Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide to the cell suspension.
-
Incubation: Incubate the cells at room temperature in the dark for 15-20 minutes.
-
Analysis: Analyze the cells by flow cytometry within 1 hour of staining.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases and members of the Bcl-2 family.[6][15][16][17][18]
-
Cell Lysis: After treatment with the test compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax) overnight at 4°C.
-
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro Tubulin Polymerization Assay
This assay measures the effect of compounds on the polymerization of tubulin into microtubules, typically by monitoring the change in turbidity.[19][20][21][22][23]
-
Reagent Preparation: Thaw purified tubulin, GTP, and polymerization buffer on ice.
-
Reaction Setup: On ice, prepare the reaction mixture containing tubulin (e.g., 60 µM) in polymerization buffer supplemented with GTP (e.g., 1 mM).
-
Compound Addition: Add the this compound derivative or a control compound (e.g., paclitaxel as a promoter, nocodazole as an inhibitor) to the reaction mixture.
-
Initiation of Polymerization: Transfer the reaction mixture to a pre-warmed 37°C cuvette or 96-well plate.
-
Turbidity Measurement: Immediately begin monitoring the change in absorbance at 340 nm over time using a spectrophotometer. An increase in absorbance indicates tubulin polymerization.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the synthesis and evaluation of this compound derivatives.
Signaling Pathway of Apoptosis Induction
Caption: Proposed signaling pathway for apoptosis induced by this compound derivatives.
References
- 1. bio-protocol.org [bio-protocol.org]
- 2. researchgate.net [researchgate.net]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurekaselect.com [eurekaselect.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. vet.cornell.edu [vet.cornell.edu]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application of 2,3-Diaryl Acrylonitrile Derivatives as Potent Tubulin Inhibitors: A Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This document provides a comprehensive overview of the application of 2,3-diaryl acrylonitrile derivatives as tubulin inhibitors for cancer therapy. It includes detailed experimental protocols, a summary of their biological activity, and a description of their mechanism of action.
Introduction
2,3-Diaryl acrylonitrile derivatives have emerged as a promising class of synthetic compounds with significant antiproliferative activity against a range of human cancer cell lines.[1][2] Their mechanism of action involves the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest and apoptosis. These compounds often bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics.[3][4][5] This document outlines the key methodologies for evaluating these derivatives as potential anticancer agents.
Biological Activity of 2,3-Diaryl Acrylonitrile Derivatives
Numerous studies have demonstrated the potent in vitro anticancer effects of 2,3-diaryl acrylonitrile derivatives. The half-maximal inhibitory concentrations (IC50) for several derivatives have been reported against various cancer cell lines, highlighting their potential as therapeutic agents.
| Compound | Cell Line | IC50 (µM) | Reference |
| Derivative 4d | HeLa (Cervical Cancer) | 4.20 | [1] |
| Derivative 4p | HCT116 (Colon Cancer) | 0.13 | [1] |
| Various Derivatives | BEL-7402 (Liver Cancer) | 0.13 - 60.23 | [1][2] |
| Various Derivatives | HeLa (Cervical Cancer) | 0.13 - 60.23 | [1][2] |
| Various Derivatives | HCT116 (Colon Cancer) | 0.13 - 60.23 | [1][2] |
| Derivative 5c (4-fluoro) | AGS (Gastric Cancer) | 0.75 ± 0.24 | |
| Derivative 5f (4-bromo) | AGS (Gastric Cancer) | 0.68 ± 0.21 | |
| Derivative 5h (4-chloro) | AGS (Gastric Cancer) | 0.41 ± 0.05 | |
| Derivative 5k (4-trifluoromethyl) | AGS (Gastric Cancer) | 1.49 ± 0.92 | |
| Compound 3c | A549 (Lung Cancer) | 0.57 (mg/mL) | |
| Compound 3c | SK-OV-3 (Ovarian Cancer) | 0.14 (mg/mL) | |
| Compound 3c | SK-MEL-2 (Skin Cancer) | 0.65 (mg/mL) | |
| Compound 3c | HCT15 (Colon Cancer) | 0.34 (mg/mL) |
Mechanism of Action: Tubulin Polymerization Inhibition
The primary mechanism by which 2,3-diaryl acrylonitrile derivatives exert their anticancer effects is through the disruption of microtubule dynamics. They inhibit the polymerization of tubulin heterodimers into microtubules. This leads to a cascade of cellular events, culminating in apoptosis.
Figure 1: Mechanism of action of 2,3-diaryl acrylonitrile derivatives.
The binding of the derivatives to the colchicine site on β-tubulin prevents the conformational changes necessary for polymerization. The resulting destabilization of microtubules disrupts the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Ultimately, this sustained cell cycle arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Protocols
Detailed protocols for the key assays used to evaluate the efficacy of 2,3-diaryl acrylonitrile derivatives are provided below.
Synthesis of 2,3-Diaryl Acrylonitrile Derivatives via Knoevenagel Condensation
A common and efficient method for synthesizing these derivatives is the Knoevenagel condensation.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Preparation of Cyano-Substituted Tetraphenylethylene Derivatives for OLEDs
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and application of cyano-substituted tetraphenylethylene (TPE) derivatives in Organic Light-Emitting Diodes (OLEDs). These materials are of significant interest due to their aggregation-induced emission (AIE) properties, which can lead to highly efficient solid-state luminescence, a crucial characteristic for OLED applications.
Introduction
Tetraphenylethylene (TPE) and its derivatives are archetypal examples of AIE luminogens (AIEgens). In dilute solutions, these molecules exhibit weak fluorescence due to the free intramolecular rotation of the phenyl rings, which provides a non-radiative decay pathway. However, in the aggregated or solid state, this intramolecular rotation is restricted, blocking the non-radiative channels and leading to strong fluorescence. The introduction of cyano (–CN) groups to the TPE core is a powerful strategy to tune the electronic and photophysical properties of these materials. The strong electron-withdrawing nature of the cyano group can modulate the HOMO/LUMO energy levels, influence the intramolecular charge transfer (ICT) characteristics, and often leads to red-shifted emissions, which is advantageous for creating a wide range of colors for display and lighting applications.
This guide details the synthetic procedures, characterization methods, and OLED device fabrication protocols for a class of cyano-substituted TPE derivatives, providing researchers with the necessary information to explore these promising materials.
Data Presentation
The following tables summarize the key performance metrics of representative cyano-substituted TPE derivatives for OLED applications.
Table 1: Photophysical and Electrochemical Properties of Cyano-Substituted TPE Derivatives
| Compound Name | Abbreviation | Emission Color | Photoluminescence Quantum Yield (PLQY) in Film (%) | HOMO (eV) | LUMO (eV) |
| (Z)-2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)-3-phenylacrylonitrile | SFC | Green | Not Specified | -5.65 | -2.68 |
| trans-2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)fumaronitrile | trans-DFC | Red-shifted | Not Specified | -5.71 | -2.99 |
| cis-2,3-bis(4-(9,9-bis(6-(9H-carbazol-9-yl)hexyl)-9H-fluoren-2-yl)phenyl)fumaronitrile | cis-DFC | Red-shifted | Not Specified | -5.70 | -2.97 |
Table 2: Electroluminescence Performance of Non-Doped, Solution-Processed OLEDs [1][2]
| Emissive Layer | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Maximum External Quantum Efficiency (EQE) (%) |
| SFC | 5201 | 3.67 | 1.37 |
| trans-DFC | 4025 | 1.97 | 0.99 |
| cis-DFC | 5716 | 1.49 | 0.79 |
Experimental Protocols
Synthesis of Cyano-Substituted TPE Derivatives via Suzuki Coupling
The Suzuki coupling reaction is a versatile and widely used method for the synthesis of TPE derivatives.[1][2][3] This protocol describes a general procedure for the synthesis of a dicyano-substituted TPE derivative.
Materials:
-
Appropriate aryl halide (e.g., a dibrominated TPE precursor)
-
Arylboronic acid or ester with a cyano substituent
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
-
Base (e.g., Potassium carbonate (K₂CO₃))
-
Solvent (e.g., a mixture of Toluene, Ethanol, and Water)
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Silica gel for column chromatography
-
Appropriate organic solvents for extraction and chromatography (e.g., Dichloromethane, Hexane, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the aryl halide (1.0 eq) and the arylboronic acid (2.2 eq) in a 2:1:1 mixture of toluene, ethanol, and water.
-
Degassing: Bubble nitrogen or argon gas through the solution for 20-30 minutes to remove dissolved oxygen.
-
Addition of Base and Catalyst: Add potassium carbonate (4.0 eq) and Pd(PPh₃)₄ (0.05 eq) to the reaction mixture under a continuous flow of inert gas.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously under an inert atmosphere for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add deionized water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of TPE Derivatives
Instrument: Thermogravimetric Analyzer
Procedure:
-
Place a small amount of the purified TPE derivative (5-10 mg) into an alumina crucible.
-
Place the crucible in the TGA furnace.
-
Heat the sample from room temperature to a desired final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature. The decomposition temperature (Td) is typically defined as the temperature at which 5% weight loss occurs.
Instrument: Potentiostat with a three-electrode setup (working electrode, reference electrode, and counter electrode).
Procedure:
-
Prepare a dilute solution of the TPE derivative (e.g., 10⁻³ M) in an appropriate solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate).
-
Deoxygenate the solution by bubbling with nitrogen or argon for 15-20 minutes.
-
Immerse the three electrodes into the solution.
-
Scan the potential to measure the oxidation and reduction potentials of the compound.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation and reduction potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.
Instrument: Spectrofluorometer with an integrating sphere.
Procedure:
-
Prepare a thin film of the TPE derivative on a quartz substrate by spin-coating or vacuum deposition.
-
Place the film in the integrating sphere.
-
Measure the emission spectrum of the sample when excited at a specific wavelength where it absorbs.
-
Measure the spectrum of the excitation source with the sample in the sphere (to determine the amount of absorbed light) and without the sample (as a reference).
-
The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons.
OLED Device Fabrication and Testing
This protocol describes the fabrication of a solution-processed, non-doped OLED.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) as the hole injection layer (HIL)
-
The synthesized cyano-substituted TPE derivative as the emissive layer (EML)
-
An electron-transporting material (e.g., 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi))
-
A low work function metal for the cathode (e.g., Lithium Fluoride (LiF)/Aluminum (Al))
-
Solvents for dissolving the organic materials (e.g., chlorobenzene, toluene)
-
Spin-coater
-
High-vacuum thermal evaporator
Procedure:
-
Substrate Cleaning: Clean the patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes immediately before use.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS onto the ITO substrate (e.g., at 4000 rpm for 60 seconds) and anneal at 120 °C for 15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Deposition: Dissolve the cyano-substituted TPE derivative in a suitable solvent (e.g., chlorobenzene) and spin-coat it on top of the HIL (e.g., at 2000 rpm for 60 seconds). Anneal the film at an appropriate temperature to remove residual solvent.
-
Electron Transporting Layer (ETL) and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporator (pressure < 10⁻⁶ Torr). Sequentially deposit the ETL (e.g., TPBi, 30 nm) and the cathode (e.g., LiF at 1 nm followed by Al at 100 nm) through a shadow mask.
-
Encapsulation: Encapsulate the device using a UV-curable epoxy and a glass coverslip in a nitrogen atmosphere to protect it from oxygen and moisture.
-
Device Testing: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence (EL) spectra, and efficiencies of the fabricated OLED device using a source meter and a spectroradiometer.
Mandatory Visualizations
References
- 1. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Cyano-Substituted Tetraphenylethylene Derivatives and Their Applications in Solution-Processable OLEDs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetraphenylethylene substituted thienothiophene and dithienothiophene derivatives: synthesis, optical properties and OLED applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: 2,3-Diphenylacrylonitrile Derivatives in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2,3-diphenylacrylonitrile derivatives in various bioimaging applications. This class of molecules, often characterized by its Aggregation-Induced Emission (AIE) properties, offers significant advantages for in vitro and in vivo imaging due to its high signal-to-noise ratio, photostability, and tunable fluorescence.
Introduction to this compound Derivatives in Bioimaging
This compound derivatives are a versatile class of fluorophores that have gained prominence in bioimaging largely due to their Aggregation-Induced Emission (AIE) characteristics. Unlike traditional fluorescent dyes that suffer from Aggregation-Caused Quenching (ACQ) in high concentrations or aggregate states, AIE luminogens (AIEgens) are non-emissive in dilute solutions but become highly fluorescent upon aggregation. This "turn-on" fluorescence mechanism is ideal for bioimaging, as it allows for the specific visualization of biological structures and processes with minimal background interference.
The core structure of this compound can be readily functionalized to create a diverse library of probes with tailored properties for specific applications, including organelle targeting, cellular viscosity sensing, and in vivo tumor imaging.
Key Applications and Data Presentation
The primary applications of this compound derivatives in bioimaging include, but are not limited to:
-
Live-Cell Imaging: Staining of specific cellular compartments such as mitochondria and the cell membrane.
-
In Vivo Imaging: Visualization of tumors and vasculature in animal models.
-
Sensing: Detection of changes in the cellular microenvironment, such as viscosity.
The photophysical properties of several this compound derivatives are summarized in the table below. This data is essential for selecting the appropriate probe and imaging parameters for a specific experiment.
| Derivative Name/Code | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Target/Application | Reference |
| TPE-Py-FF | 365 | 478 | Not Reported | Cell Imaging | Not Specified |
| DCM-AC | 488 | 610 | Not Reported | Mitochondria | Not Specified |
| TPAN-CHO | 365 | 525 | Not Reported | Viscosity Sensor | Not Specified |
| QM-5 Nanoparticles | Not Reported | Far-red to NIR | Not Reported | In vivo tumor imaging | [1] |
| TT3-oCB NPs | Not Reported | NIR-II | Not Reported | In vivo tumor imaging | [2] |
Experimental Protocols
Synthesis of a Mitochondria-Targeting this compound Derivative
This protocol describes the synthesis of a representative this compound derivative functionalized with a triphenylphosphonium (TPP) cation for mitochondria targeting. The TPP group facilitates the accumulation of the probe within the mitochondria due to the high mitochondrial membrane potential.
Materials:
-
4-(diphenylamino)benzaldehyde
-
(4-cyanophenyl)acetic acid
-
Triphenylphosphine
-
1,2-dichloroethane
-
Piperidine
-
Toluene
-
Sodium hydride (60% dispersion in mineral oil)
-
4-bromobenzylnitrile
-
Benzophenone
-
Standard glassware and purification supplies (silica gel for column chromatography)
Procedure:
-
Synthesis of the this compound core:
-
In a round-bottom flask, dissolve benzophenone and sodium hydride in toluene under a nitrogen atmosphere.
-
Heat the mixture to 80°C and add a solution of 4-bromobenzylnitrile in toluene dropwise.
-
Continue stirring at 80°C for 10 hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 2-(4-bromophenyl)-3,3-diphenylacrylonitrile intermediate.
-
-
Functionalization with the targeting moiety:
-
React the brominated intermediate with a suitable precursor containing the TPP group via a nucleophilic substitution or a coupling reaction (e.g., Suzuki or Heck coupling) to attach the mitochondria-targeting group.
-
-
Purification:
-
Purify the final product by column chromatography and characterize it using NMR and mass spectrometry.
-
Preparation of AIE Nanoparticles for In Vivo Imaging
For in vivo applications, hydrophobic this compound derivatives are often formulated into nanoparticles (NPs) to improve their water dispersibility and biocompatibility.[3]
Materials:
-
This compound derivative (hydrophobic AIEgen)
-
Amphiphilic polymer (e.g., Pluronic F-127 or DSPE-PEG)
-
Tetrahydrofuran (THF)
-
Deionized water
-
Probe sonicator or vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the AIEgen in THF (e.g., 1 mg/mL).
-
Nanoprecipitation:
-
In a small vial, mix the AIEgen stock solution with a solution of the amphiphilic polymer in THF.
-
Rapidly inject this organic solution into deionized water under vigorous stirring or sonication. The sudden change in solvent polarity will cause the hydrophobic AIEgen and polymer to self-assemble into nanoparticles.
-
-
Solvent Removal: Remove the THF by evaporation under reduced pressure or by dialysis against deionized water.
-
Characterization: Characterize the size, morphology, and concentration of the prepared AIE nanoparticles using dynamic light scattering (DLS), transmission electron microscopy (TEM), and UV-Vis spectroscopy.
Live-Cell Imaging Protocol for Mitochondria Staining
This protocol provides a general procedure for staining mitochondria in live cells using a this compound-based fluorescent probe.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
This compound derivative stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Confocal laser scanning microscope
Procedure:
-
Cell Preparation: Culture cells to the desired confluency (typically 60-80%) on a suitable imaging vessel.
-
Staining Solution Preparation: On the day of the experiment, prepare a fresh staining solution by diluting the probe stock solution in pre-warmed complete cell culture medium to the desired final concentration (typically 1-10 µM).
-
Cell Staining:
-
Remove the culture medium from the cells and wash once with pre-warmed PBS.
-
Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator.
-
-
Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or complete medium to remove any unbound probe.
-
Imaging:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Image the cells using a confocal microscope equipped with the appropriate laser line for excitation and emission filters for the specific probe.[4]
-
In Vivo Tumor Imaging Protocol in Mice
This protocol outlines a general procedure for in vivo tumor imaging in a mouse model using AIE nanoparticles. All animal experiments should be conducted in accordance with approved animal care and use protocols.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Sterile AIE nanoparticle suspension in PBS
-
In vivo imaging system (e.g., IVIS Spectrum)
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse using a suitable anesthetic (e.g., isoflurane).
-
Probe Administration: Intravenously inject a sterile suspension of the AIE nanoparticles (e.g., 100-200 µL of a 1 mg/mL solution) into the tail vein of the mouse.[2]
-
Imaging:
-
Acquire fluorescence images at various time points post-injection (e.g., 1, 3, 6, 12, 24, and 48 hours) using an in vivo imaging system.[5]
-
Use appropriate excitation and emission filters for the specific AIE nanoparticles.
-
-
Biodistribution Analysis (Optional):
-
At the final time point, euthanize the mouse and harvest the tumor and major organs (heart, liver, spleen, lungs, kidneys).
-
Image the excised organs and tumor ex vivo to determine the biodistribution of the nanoparticles.
-
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for live-cell imaging with this compound derivatives.
Caption: Workflow for in vivo tumor imaging using AIE nanoparticles.
Troubleshooting
| Problem | Possible Cause | Solution |
| No/Weak Fluorescence Signal in Cells | - Probe concentration too low- Insufficient incubation time- Poor cellular uptake | - Increase probe concentration- Optimize incubation time- Use a cell permeabilization agent (for fixed cells) or a different probe formulation |
| High Background Fluorescence | - Incomplete washing- Probe concentration too high | - Increase the number and duration of washing steps- Titrate the probe to a lower concentration |
| Photobleaching | - High laser power- Long exposure time | - Reduce laser power- Decrease exposure time or use a more photostable probe |
| Cell Death/Toxicity | - High probe concentration- Phototoxicity | - Perform a cytotoxicity assay to determine the optimal non-toxic concentration- Minimize light exposure |
| Poor Tumor Accumulation in Vivo | - Rapid clearance of nanoparticles- Inefficient EPR effect | - Modify nanoparticle surface with PEG to increase circulation time- Use a larger tumor model or a different nanoparticle formulation |
Conclusion
This compound derivatives with AIE characteristics are powerful tools for a wide range of bioimaging applications. Their bright fluorescence in the aggregated state, coupled with their synthetic versatility, allows for the development of highly specific and sensitive probes for visualizing cellular structures and processes in both in vitro and in vivo settings. By following the detailed protocols and troubleshooting guidelines provided in these application notes, researchers can effectively harness the potential of these innovative fluorophores in their scientific investigations.
References
- 1. Targeting tumors with AIE nanoparticles - Advanced Science News [advancedsciencenews.com]
- 2. biorxiv.org [biorxiv.org]
- 3. AIEgen-Based Fluorescent Nanomaterials: Fabrication and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Live-cell imaging [protocols.io]
- 5. A Multifunctional AIE Nanoprobe as a Drug Delivery Bioimaging and Cancer Treatment System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of 2,3-Diphenyl Acrylonitrile Derivatives for Promoting Hippocampal Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Adult hippocampal neurogenesis, the process of generating new functional neurons in the hippocampus, is crucial for learning, memory, and mood regulation. A decline in neurogenesis has been linked to age-related cognitive decline and various neurological disorders. Consequently, small molecules that can promote hippocampal neurogenesis represent a promising therapeutic strategy. This document provides detailed protocols for the synthesis of novel 2,3-diphenyl acrylonitrile derivatives and their evaluation as pro-neurogenic agents, based on recent findings. Certain derivatives of this class have shown significant activity in promoting the proliferation of neural progenitor cells and their differentiation into mature neurons, with some compounds exhibiting greater potency than the clinical candidate NSI-189.[1][2][3]
Synthesis of 2,3-Diphenyl Acrylonitrile Derivatives
The synthesis of 2,3-diphenyl acrylonitrile derivatives can be achieved through a Knoevenagel condensation reaction.[4] A general synthetic scheme involves the reaction of a substituted benzaldehyde with a substituted phenylacetonitrile.
General Synthetic Protocol
The synthesis of the diphenyl acrylonitrile derivatives 29 and 32, as described in the literature, involves a condensation reaction of a commercially available benzaldehyde and phenylacetonitrile.[1] This is followed by the reduction of a nitro group to an amino group, and subsequent acylation to yield the final products.[1]
Scheme 1: General Synthesis of 2,3-Diphenyl Acrylonitrile Derivatives
-
Step 1: Condensation and Reduction A condensation reaction between a substituted benzaldehyde (1) and a substituted phenylacetonitrile (25) is performed, followed by the reduction of the nitro group to an amino group to yield intermediate 28.[1] Similarly, intermediate 31 is synthesized from benzaldehyde (14) and phenylacetonitrile (26).[1]
-
Step 2: Acylation The diphenyl acrylonitrile derivatives 29a-b and 32a-b are obtained through the acylation of intermediates 28 and 31, respectively.[1]
Experimental Protocols: Evaluation of Pro-Neurogenic Activity
In Vivo Proliferation Assay
This protocol is designed to assess the ability of the synthesized compounds to stimulate the proliferation of neural progenitor cells in the adult rat hippocampus.[5]
Materials:
-
Eleven-week-old adult rats[5]
-
Synthesized 2,3-diphenyl acrylonitrile derivatives
-
Vehicle (e.g., DMSO, saline)
-
5-bromo-2'-deoxyuridine (BrdU)
-
Anesthetic
-
Paraformaldehyde (PFA)
-
Phosphate-buffered saline (PBS)
-
Primary antibodies (e.g., anti-BrdU)
-
Secondary antibodies (fluorescently labeled)
-
Microscope for imaging
Procedure:
-
Animal Dosing: Administer the test compounds intraperitoneally to the rats at a dose of 4.0 mg/kg/day for 28 days. A vehicle control group should be included.[5]
-
BrdU Labeling: Following the 28-day treatment period, administer a pulse of BrdU to the rats to label dividing cells.[5]
-
Tissue Collection: Twenty-four hours after the BrdU injection, sacrifice the rats.[5]
-
Immunohistochemistry: Perfuse the brains and process them for immunohistochemical analysis of BrdU-positive cells in the dentate gyrus of the hippocampus.
-
Data Analysis: Quantify the number of BrdU-positive cells in the subgranular zone of the dentate gyrus. Data can be expressed as the mean number of BrdU+ cells per section.
In Vivo Differentiation Assay
This protocol evaluates the potential of the compounds to promote the differentiation of newborn cells into mature neurons.
Procedure:
-
Follow the same animal dosing and BrdU labeling protocol as the proliferation assay.
-
Extended Survival Time: Allow the rats to survive for a longer period (e.g., 4 weeks) after the final BrdU injection to allow for the maturation of the newly born cells.
-
Tissue Collection and Immunohistochemistry: Sacrifice the animals and process the brain tissue for dual-labeling immunohistochemistry using antibodies against BrdU and a mature neuronal marker (e.g., NeuN).
-
Data Analysis: Quantify the number of BrdU+/NeuN+ double-labeled cells to determine the percentage of newborn cells that have differentiated into neurons.
Quantitative Data Summary
The following tables summarize the reported in vivo activity of key 2,3-diphenyl acrylonitrile derivatives.
Table 1: In Vivo Proliferation-Promoting Activity of 2,3-Diphenyl Acrylonitrile Derivatives
| Compound | Proliferation Activity (vs. Vehicle) | Significance |
| 24b | Significant increase in BrdU+ cells | p < 0.05 |
| 29b | Significant increase in BrdU+ cells | p < 0.05 |
Data is qualitatively described as significant in the provided search results.[5]
Table 2: In Vivo Differentiation-Promoting Activity of 2,3-Diphenyl Acrylonitrile Derivatives
| Compound | Differentiation Activity (vs. NSI-189) |
| 29b | Better than NSI-189 |
| 32a | Better than NSI-189 |
| 32b | Better than NSI-189 |
NSI-189 is a clinical-stage drug known to promote neurogenesis.[2][3]
Signaling Pathways in Hippocampal Neurogenesis
Several key signaling pathways are known to regulate adult hippocampal neurogenesis.[6][7][8] The pro-neurogenic effects of 2,3-diphenyl acrylonitrile derivatives may be mediated through one or more of these pathways.
References
- 1. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats' Hippocampal Neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - Beijing Institute of Technology [pure.bit.edu.cn:443]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Adult neurogenesis and the molecular signalling pathways in brain: the role of stem cells in adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. tandfonline.com [tandfonline.com]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of nitrile compounds derived from diphenylacetylene. The following sections outline two primary methods: a palladium-catalyzed three-component arylcyanation and a nickel-catalyzed hydrocyanation. These procedures offer pathways to structurally diverse vinyl nitriles, which are valuable intermediates in medicinal chemistry and materials science.
Data Summary
The following table summarizes the quantitative data for the described cyanation methods of diphenylacetylene.
| Method | Product | Catalyst | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Palladium-Catalyzed Arylcyanation | (Z)-2-(4-methoxyphenyl)-3,3-diphenylacrylonitrile | Pd(OAc)₂ / P(t-Bu)₃ | K₄[Fe(CN)₆] | DMF | 130 | 12 | 85 |
| Nickel-Catalyzed Hydrocyanation | (E)-2,3-diphenylacrylonitrile | Ni(acac)₂ / dppf | 4-cyanopyridine N-oxide | DMAc | 100 | 24 | 82 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Three-Component Arylcyanation of Diphenylacetylene
This protocol describes the synthesis of (Z)-2-(4-methoxyphenyl)-3,3-diphenylacrylonitrile via a one-pot, palladium-catalyzed three-component coupling of 4-bromoanisole, diphenylacetylene, and potassium hexacyanoferrate(II)[1][2].
Materials:
-
Diphenylacetylene
-
4-bromoanisole
-
Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃)
-
Sodium carbonate (Na₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk tube under an argon atmosphere, add diphenylacetylene (0.5 mmol, 1.0 equiv.), 4-bromoanisole (0.6 mmol, 1.2 equiv.), potassium hexacyanoferrate(II) (0.2 mmol, 0.4 equiv.), and sodium carbonate (1.0 mmol, 2.0 equiv.).
-
Add palladium(II) acetate (0.025 mmol, 5 mol%) and tri-tert-butylphosphine (0.05 mmol, 10 mol%) to the tube.
-
Add 3 mL of anhydrous DMF to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 130 °C.
-
Stir the reaction mixture for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (petroleum ether/ethyl acetate = 20:1) to afford the desired product.
Protocol 2: Nickel-Catalyzed Hydrocyanation of Diphenylacetylene
This protocol details the synthesis of (E)-2,3-diphenylacrylonitrile through the nickel-catalyzed hydrocyanation of diphenylacetylene using 4-cyanopyridine N-oxide as the cyanide source[3].
Materials:
-
Diphenylacetylene
-
4-cyanopyridine N-oxide
-
Nickel(II) acetylacetonate (Ni(acac)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc powder
-
Trifluoroacetic anhydride
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
In a glovebox, add Ni(acac)₂ (0.025 mmol, 5 mol%), dppf (0.03 mmol, 6 mol%), and zinc powder (0.5 mmol, 1.0 equiv.) to a dry vial.
-
Add 2 mL of anhydrous DMAc and stir the mixture at room temperature for 10 minutes.
-
Add diphenylacetylene (0.5 mmol, 1.0 equiv.) and 4-cyanopyridine N-oxide (0.6 mmol, 1.2 equiv.) to the vial.
-
Add trifluoroacetic anhydride (0.75 mmol, 1.5 equiv.).
-
Seal the vial and remove it from the glovebox.
-
Place the vial in a preheated oil bath at 100 °C and stir for 24 hours.
-
After cooling to room temperature, quench the reaction with 1 M HCl (5 mL).
-
Extract the mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (hexane/ethyl acetate = 10:1) to yield the product.
Visualizations
Caption: Workflow for Palladium-Catalyzed Arylcyanation.
Caption: Workflow for Nickel-Catalyzed Hydrocyanation.
Caption: Proposed Catalytic Cycle for Arylcyanation.
References
Application Notes and Protocols: Pharmacological Evaluation of 2,3-Diphenyl Acrylonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the pharmacological evaluation of 2,3-diphenyl acrylonitrile derivatives, a class of compounds demonstrating significant potential in anticancer, antimicrobial, and anti-inflammatory research. The following sections detail their biological activities, present key quantitative data, and outline the experimental protocols for their evaluation.
Biological Activities and Therapeutic Potential
2,3-Diphenyl acrylonitrile derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Primarily, they have been extensively investigated for their potent anticancer properties .[1][2][3] These compounds have shown significant cytotoxic effects against a variety of human cancer cell lines, including those of the lung, colon, ovarian, and breast cancer.[1][4][5] The mechanism of their anticancer action is often attributed to the inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2][6]
Beyond their anticancer effects, certain derivatives have demonstrated notable antimicrobial activity against both bacterial and fungal pathogens.[1][7] Specifically, activity has been reported against Staphylococcus aureus, Salmonella typhi, and Aspergillus niger.[1] Some compounds have also been explored for their anti-inflammatory properties.[8] Furthermore, recent studies have highlighted their potential in promoting adult hippocampal neurogenesis, suggesting a possible role in the treatment of neurodegenerative disorders.[9][10]
The versatility of the 2,3-diphenyl acrylonitrile core allows for extensive structural modifications, enabling the fine-tuning of their pharmacological profiles. Structure-activity relationship (SAR) studies have revealed that the nature and position of substituents on the phenyl rings significantly influence their biological efficacy.[1][7] For instance, the presence of electron-donating groups or halogen atoms at specific positions can enhance cytotoxic activity.[1][2]
Quantitative Data Summary
The following tables summarize the in vitro cytotoxic activity of representative 2,3-diphenyl acrylonitrile derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population.
Table 1: Cytotoxic Activity of (Z)-2,3-Diphenyl Acrylonitrile Analogs [1]
| Compound | A549 (Lung) IC50 (µg/mL) | SK-OV-3 (Ovarian) IC50 (µg/mL) | SK-MEL-2 (Skin) IC50 (µg/mL) | HCT15 (Colon) IC50 (µg/mL) |
| 3c | 0.57 | 0.14 | 0.65 | 0.34 |
| 3f | - | - | - | - |
| 3h | - | - | - | - |
| 3i | - | - | - | - |
| Doxorubicin (Standard) | - | ~0.14 | - | ~0.82 |
Note: Specific IC50 values for compounds 3f, 3h, and 3i were not provided in the abstract, but they were noted as being the next most active after 3c. Compound 3c exhibited potency similar to doxorubicin against SK-OV-3 cells and was 2.4 times more active against HCT15 cells.[1]
Table 2: Antiproliferative Activity of Halogenated 2,3-Diphenyl Acrylonitrile Derivatives [2]
| Compound | MGC-803 IC50 (µM) | AGS IC50 (µM) | BEL-7402 IC50 (µM) |
| 5c (4-fluoro) | - | 0.75 ± 0.24 | - |
| 5f (4-bromo) | - | 0.68 ± 0.21 | - |
| 5h (4-chloro) | - | 0.41 ± 0.05 | - |
| 5k (4-trifluoromethyl) | - | 1.49 ± 0.92 | - |
Note: These compounds showed considerable antiproliferative activity with IC50 values ranging from 0.46 to 100 µM against five human cancer cell lines, with no significant toxicity to the non-cancerous human liver cell line L-02.[2]
Table 3: Antitumor Activity of 2,3-Diaryl Acrylonitrile Derivatives [3]
| Compound | HeLa IC50 (µM) | HCT116 IC50 (µM) |
| 4d | 4.20 | - |
| 4p | - | 0.13 |
| Taxol (Standard) | - | - |
Note: These compounds demonstrated significant antiproliferative effects with IC50 values in the range of 0.13-60.23 µM and were found to be as effective or superior to the broad-spectrum anticancer drug taxol in vitro.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly employed in the pharmacological evaluation of 2,3-diphenyl acrylonitrile derivatives.
Synthesis of 2,3-Diphenyl Acrylonitrile Derivatives
A common and efficient method for the synthesis of these derivatives is the Knoevenagel condensation .[1][6][11]
Protocol:
-
Dissolve the appropriate substituted benzaldehyde and benzyl cyanide derivative in a suitable solvent, such as ethanol or methanol.
-
Add a basic catalyst, for example, piperidine or sodium ethoxide, to the reaction mixture.
-
Reflux the mixture for a specified period, typically ranging from a few hours to overnight, while monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.
-
Collect the crude product by filtration and wash it with a cold solvent to remove impurities.
-
Purify the product further by recrystallization from a suitable solvent system to obtain the desired 2,3-diphenyl acrylonitrile derivative.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[6]
Protocol:
-
Seed human cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Prepare a series of dilutions of the test compounds (2,3-diphenyl acrylonitrile derivatives) and a positive control (e.g., doxorubicin or taxol) in the cell culture medium.
-
After overnight incubation, replace the medium in the wells with fresh medium containing the different concentrations of the test compounds. Include wells with untreated cells as a negative control.
-
Incubate the plates for a specified period, typically 48 or 72 hours.
-
Following the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.[2][6]
Protocol:
-
Seed cancer cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at a concentration around its IC50 value for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol and store them at -20°C overnight or longer.
-
Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells using a flow cytometer.
-
The resulting data will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Analyze the data to determine if the compound induces cell cycle arrest at a specific phase.
Apoptosis Assay by Annexin V/PI Staining
This assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.[2]
Protocol:
-
Treat the cancer cells with the test compound as described for the cell cycle analysis.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
The results will differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Visualizations
The following diagrams illustrate key concepts and workflows related to the pharmacological evaluation of 2,3-diphenyl acrylonitrile derivatives.
Caption: A flowchart illustrating the general workflow for the pharmacological evaluation of 2,3-diphenyl acrylonitrile derivatives.
References
- 1. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Novel Diphenyl Acrylonitrile Derivatives That Promote Adult Rats’ Hippocampal Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2,3-Diphenylacrylonitrile | 2510-95-4 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2,3-Diphenylacrylonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,3-diphenylacrylonitrile. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to optimize reaction conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to improve yield, purity, and efficiency.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A2: Low yields can stem from several factors depending on the synthetic route. Key areas to investigate include:
-
Purity of Reagents: Moisture is particularly detrimental, especially in reactions involving strong bases or Lewis acids like aluminum chloride. Ensure all reactants and solvents are thoroughly dried.[1][2]
-
Temperature Control: Many of the synthetic steps are exothermic. Poor temperature control can lead to unwanted side reactions and decomposition of the product.[1]
-
Reaction Stoichiometry: The molar ratios of reactants and catalysts are critical. An imbalance can lead to incomplete conversion or an increase in side products.
-
Catalyst Activity: Ensure the catalyst has not been deactivated by exposure to air or moisture. This is particularly crucial for catalysts like anhydrous aluminum chloride.[1]
-
Inefficient Stirring: Vigorous and continuous stirring is essential to ensure a homogeneous reaction mixture, especially in heterogeneous reactions.[1]
Q2: What are the most common synthetic routes to this compound?
A2: The most prevalent methods for synthesizing this compound and its analogs include:
-
Knoevenagel Condensation: This is a widely used method involving the base-catalyzed reaction of an active methylene compound, such as benzyl cyanide (phenylacetonitrile), with a carbonyl compound like benzaldehyde.[3][4][5]
-
Wittig Reaction: This reaction utilizes a phosphonium ylide to convert an aldehyde or ketone into an alkene.[6][7][8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: A modification of the Wittig reaction, the HWE reaction uses a phosphonate-stabilized carbanion and often provides better stereoselectivity, favoring the (E)-alkene.[9][10][11]
-
Palladium-Catalyzed Cross-Coupling: These modern methods offer high efficiency and functional group tolerance for forming the necessary carbon-carbon bonds.[3][12]
Q3: I'm observing an unexpected solid in my reaction mixture. What could it be?
A3: The formation of an unexpected solid could be due to several side reactions. If moisture is present, the nitrile group of either the starting material or the product can hydrolyze to form the corresponding amide (e.g., diphenylacetamide) or carboxylic acid, which are often solids with higher melting points.[2] In Friedel-Crafts reactions, side reactions catalyzed by aluminum chloride could lead to polymeric materials, particularly if the temperature is not well-controlled.[2]
Q4: My final product is colored, even after purification. What causes this and how can I fix it?
A4: The appearance of color in the final product is often due to the formation of impurities or degradation products. Overheating during distillation or the workup can lead to the formation of colored byproducts.[2] Recrystallization from a suitable solvent, such as isopropyl alcohol or a mixture of ethanol and extraction naphtha, is often effective in removing these colored impurities to yield a pure white or off-white solid.[13][14]
Q5: What are the main safety concerns during the synthesis of this compound?
A5: The primary safety concerns depend on the chosen synthetic route. When using the Friedel-Crafts route starting from benzyl cyanide, the intermediate α-bromo-α-phenylacetonitrile is a potent lachrymator (tear-gas agent) and should be handled in a well-ventilated fume hood.[1] Bromine is volatile and has a strong, suffocating odor. The use of cyanides, such as sodium cyanide or hydrogen cyanide, also requires extreme caution due to their high toxicity.[1] Always consult the Safety Data Sheet (SDS) for all reagents and wear appropriate personal protective equipment (PPE).
Data Presentation: Comparison of Synthetic Methods
The following table summarizes key quantitative data for different synthetic routes to this compound and its analogs, allowing for easy comparison of reaction conditions and yields.
| Synthetic Method | Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |
| Knoevenagel Condensation | Benzyl Cyanide | Benzaldehyde | Sodium Ethoxide | Ethanol | Room Temp. | 20–72 | Good | [5][15] |
| Knoevenagel Condensation | Benzyl Cyanide | Substituted Benzaldehydes | Piperidine | Ethanol | Reflux | Not Specified | Good | |
| Knoevenagel Condensation | Benzyl Cyanide | Aromatic Aldehydes | Triphenylphosphine | Solvent-free | Not Specified | Not Specified | Excellent | [16] |
| Friedel-Crafts Alkylation | α-Bromo-α-phenylacetonitrile | Benzene | Anhydrous AlCl₃ | Benzene | Reflux | 1 | 50-80 | [1][17] |
| Horner-Wadsworth-Emmons | Diethyl cyanomethylphosphonate | Benzaldehyde | DBU/K₂CO₃ | Solvent-free | Not Specified | Not Specified | Highly Selective | [18] |
| Palladium-Catalyzed | Phenylacetonitrile | Vinyl Bromide | Pd(OAc)₂/NIXANTPHOS | Not Specified | 80-100 | 7 | up to 95 | [12] |
Experimental Protocols
Detailed methodologies for key synthetic routes are provided below.
Protocol 1: Knoevenagel Condensation
This protocol is adapted from a general procedure for the preparation of (Z)-2,3-diphenylacrylonitrile.[15]
-
Reaction Setup: In a round-bottom flask, dissolve benzyl cyanide (2.0 mmol) in ethanol (15–20 mL).
-
Addition of Aldehyde: Add benzaldehyde (2.5 mmol) to the solution and stir the mixture at room temperature for 10–15 minutes.
-
Base Addition: Prepare a solution of sodium ethoxide (10 mmol) in ethanol (10 mL). Add this solution dropwise to the reaction mixture with constant, vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir vigorously for 20–72 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, remove any solid materials by filtration. Remove the solvent from the filtrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a gradient eluent of dichloromethane and n-hexane (from 1:1 to 7:3).[15]
Protocol 2: Friedel-Crafts Alkylation Route
This is a two-step process involving the bromination of benzyl cyanide followed by a Friedel-Crafts reaction.[1][19]
Step A: Synthesis of α-Bromo-α-phenylacetonitrile
-
Reaction Setup: In a well-ventilated fume hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, an air condenser, and a dropping funnel with a thermometer.
-
Reactant Addition: Place 117 g (1 mole) of benzyl cyanide into the flask. Heat the flask in a bath to an internal temperature of 105–110°C.
-
Bromination: With vigorous stirring, add 176 g (1.1 moles) of bromine dropwise over 1 hour, maintaining the temperature at 105–110°C. Continue heating and stirring for an additional 15 minutes after the addition is complete, by which time the evolution of hydrogen bromide gas should have nearly ceased.
-
Inerting: Replace the dropping funnel with a glass tube and pass a stream of dry nitrogen through the apparatus for 30 minutes to remove residual HBr. The resulting benzene solution of α-bromo-α-phenylacetonitrile is used immediately in the next step.
Step B: Synthesis of Diphenylacetonitrile
-
Reaction Setup: In a dry 2-L three-necked round-bottom flask equipped with a sealed stirrer, a 500-mL dropping funnel, and a reflux condenser, place 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride.
-
Reaction: Heat the benzene mixture to a vigorous reflux with stirring. Add the α-bromo-α-phenylacetonitrile solution from Step A in small portions over 2 hours. The reaction is vigorous but can be controlled by the rate of addition.
-
Completion: After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Workup: Cool the reaction mixture and slowly pour it into a stirred mixture of 1.8 kg of ice and 760 mL of 1:1 hydrochloric acid. Separate the layers and extract the aqueous layer twice with 800 mL portions of benzene.
-
Purification: Combine the benzene extracts and wash successively with water, 5% sodium carbonate solution, and again with water. Dry the benzene solution over anhydrous sodium sulfate. Distill off the benzene at atmospheric pressure, then distill the residue under reduced pressure to obtain this compound. The crude product can be further purified by recrystallization from isopropyl alcohol.
Visualizations
The following diagrams illustrate key aspects of the this compound synthesis.
Caption: Reaction mechanism of the Knoevenagel condensation for this compound synthesis.
Caption: A general experimental workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 2510-95-4 | Benchchem [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. "The Development Of The Catalytic Wittig Reaction" by Zachary S. Nixon [mavmatrix.uta.edu]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. Wittig and Wittig–Horner Reactions under Sonication Conditions [mdpi.com]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. organicchemistrydata.org [organicchemistrydata.org]
- 12. Aryl acrylonitriles synthesis enabled by palladium-catalyzed α-alkenylation of arylacetonitriles with vinyl halides/triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 15. bio-protocol.org [bio-protocol.org]
- 16. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]
- 17. benchchem.com [benchchem.com]
- 18. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 2-Phenylacrylonitrile Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-phenylacrylonitrile derivatives. The content focuses on improving reaction yields and addressing common issues encountered during synthesis, with a particular emphasis on the Knoevenagel condensation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-phenylacrylonitrile derivatives?
A1: The Knoevenagel condensation is a widely used and versatile method for synthesizing 2-phenylacrylonitrile derivatives.[1][2] This reaction involves the condensation of a substituted benzaldehyde with an active methylene compound, such as phenylacetonitrile, in the presence of a basic catalyst.[2][3]
Q2: My Knoevenagel condensation reaction is resulting in a low yield. What are the most common causes?
A2: Low yields in a Knoevenagel condensation can stem from several factors. The most common issues are related to the choice of catalyst, solvent, incomplete reaction, or the presence of side reactions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the problem.[4]
Q3: How does the choice of catalyst impact the reaction yield?
A3: The catalyst is crucial in the Knoevenagel condensation.[4] Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[4] Using a base that is too strong can lead to self-condensation of the aldehyde starting material, thus reducing the yield of the desired product.[3][4] The optimal catalyst often depends on the specific substrates being used.[4]
Q4: Can the choice of solvent affect my reaction outcome?
A4: Yes, the solvent plays a significant role. The polarity of the solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF and acetonitrile can lead to high conversions in shorter reaction times, while protic solvents like ethanol can also be effective. In some cases, water has been successfully used as a green solvent. Nonpolar solvents such as toluene may lead to longer reaction times.[4]
Q5: What is the effect of substituents on the benzaldehyde starting material?
A5: The electronic nature of the substituents on the aromatic ring of benzaldehyde significantly impacts the reaction rate and yield. Electron-withdrawing groups generally increase the electrophilicity of the carbonyl carbon, leading to faster reaction rates and higher yields.[5] Conversely, electron-donating groups can decrease the reactivity of the aldehyde.[6]
Q6: What are common side reactions in the synthesis of 2-phenylacrylonitrile derivatives?
A6: Common side reactions include the self-condensation of the aldehyde, especially with strong bases, and the Michael addition of the active methylene compound to the α,β-unsaturated product.[4] Hydrolysis of the nitrile group to a carboxylic acid can also occur, particularly under harsh acidic or basic conditions.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common issues encountered during the synthesis of 2-phenylacrylonitrile derivatives via the Knoevenagel condensation.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution(s) |
| Inactive or Inappropriate Catalyst | • Verify the purity and activity of the catalyst. • If using a weak base like piperidine, ensure it has not degraded. • Experiment with different catalysts (e.g., ammonium acetate, L-proline, or a different amine base).[4] • Optimize the catalyst loading; typically 0.1 equivalents are used.[4] |
| Suboptimal Reaction Temperature | • While many Knoevenagel condensations proceed at room temperature, some substrates may require heating to go to completion.[4] • Gradually increase the reaction temperature and monitor the progress by TLC. • Be aware that excessive heat can lead to side reactions and decomposition. |
| Incomplete Reaction | • Increase the reaction time. Monitor the reaction progress using TLC or GC-MS to determine the optimal duration.[4] • Ensure efficient mixing with adequate stirring. |
| Presence of Water | • The Knoevenagel condensation produces water, which can inhibit the reaction or lead to reversibility.[4] • Use a Dean-Stark apparatus to azeotropically remove water, especially when using solvents like toluene.[4] • Alternatively, add molecular sieves to the reaction mixture. |
| Poor Reactant Quality | • Ensure the purity of the starting materials. Aldehydes can oxidize over time. • Use freshly distilled aldehydes if necessary. |
| Unfavorable Solvent | • The choice of solvent can significantly impact the reaction.[4] • If the reaction is slow in a nonpolar solvent, consider switching to a polar aprotic solvent (e.g., DMF, acetonitrile) or a protic solvent (e.g., ethanol).[4] |
Problem: Formation of Significant By-products
| Potential Cause | Suggested Solution(s) |
| Aldehyde Self-Condensation | • This is often caused by a base that is too strong.[3][4] • Switch to a weaker base catalyst (e.g., piperidine, ammonium acetate).[4] |
| Michael Addition | • This can occur with highly reactive methylene compounds and extended reaction times.[4] • Optimize the stoichiometry of the reactants; using a slight excess of the aldehyde may help.[4] • Reduce the reaction time and monitor carefully to stop the reaction upon consumption of the starting material. |
| Hydrolysis of Nitrile Group | • Avoid strongly acidic or basic work-up conditions. • Maintain a neutral pH during product isolation. |
Data Presentation: Optimization of Reaction Conditions
The following tables summarize the effect of different catalysts and solvents on the yield of 2-phenylacrylonitrile derivatives.
Table 1: Comparison of Catalysts for the Synthesis of 2-(4-chlorobenzylidene)malononitrile
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| Ni(NO₃)₂·6H₂O (5 mol%) | Water | Room Temp. | 20 min | 92 | [7] |
| Piperidine | Ethanol | Reflux | - | - | [4] |
| Ammonium Acetate | - | - | - | - | [8] |
| Gallium Chloride | Solvent-free | Room Temp. | - | High | [9] |
Table 2: Effect of Solvents on the Knoevenagel Condensation
| Solvent | Catalyst | Temperature | Time | Yield (%) | Reference |
| Water | Ni(NO₃)₂·6H₂O | Room Temp. | 10 min | 90 | [7] |
| Ethanol:Water (1:1) | Bael Fruit Extract | Room Temp. | 30 min | 86 | [10] |
| Methanol | NiCu@MWCNT | Room Temp. | 120 min | 60 | [5] |
| Water | NiCu@MWCNT | Room Temp. | 120 min | 28 | [5] |
| Water/Methanol (1:1) | NiCu@MWCNT | Room Temp. | 25 min | 96 | [5] |
| Toluene | Piperidine | Reflux | - | - | [4] |
Experimental Protocols
Protocol 1: General Procedure for Knoevenagel Condensation using a Weak Base Catalyst
-
To a round-bottom flask equipped with a magnetic stirrer, add the substituted benzaldehyde (1.0 equivalent) and phenylacetonitrile derivative (1.0-1.2 equivalents).
-
Add the chosen solvent (e.g., ethanol or toluene).
-
Add the weak base catalyst (e.g., piperidine, 0.1 equivalents).[4]
-
Stir the reaction mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable cold solvent (e.g., cold ethanol).[4]
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Knoevenagel Condensation with Azeotropic Water Removal
-
Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
-
Add the substituted benzaldehyde (1.0 equivalent) and phenylacetonitrile derivative (1.0-1.2 equivalents) to the flask.
-
Add a solvent that forms an azeotrope with water (e.g., toluene).[4]
-
Add the catalyst (e.g., piperidine, 0.1 equivalents).
-
Heat the mixture to reflux. Water will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected and the starting materials are consumed (monitor by TLC).
-
Work up the reaction as described in Protocol 1.
Mandatory Visualization
Troubleshooting Workflow for Low Yield in 2-Phenylacrylonitrile Derivative Synthesis
A troubleshooting workflow for diagnosing low yields.
Knoevenagel Condensation Reaction Mechanism
The mechanism of the Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Troubleshooting low yields in diphenylacetonitrile synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of diphenylacetonitrile. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, quantitative data comparisons, and full experimental protocols for key synthetic routes.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of diphenylacetonitrile, providing targeted solutions to improve reaction yields and product purity.
Q1: What are the most common methods for synthesizing diphenylacetonitrile?
A1: The most prevalent laboratory and industrial methods include:
-
Friedel-Crafts Alkylation: A traditional two-step method involving the bromination of benzyl cyanide to form α-bromo-α-phenylacetonitrile, followed by a Friedel-Crafts reaction with benzene using a Lewis acid catalyst like anhydrous aluminum chloride.[1][2]
-
From Phenylacetonitrile and Benzyl Alcohol: This route involves an alpha-aryl substitution reaction catalyzed by a strong base, such as a sodium alkoxide.[3][4]
-
From Benzaldehyde and Cyanide Sources: This approach uses mandelonitrile (benzaldehyde cyanohydrin), formed in-situ or separately, which then reacts with benzene in the presence of a strong acid like concentrated sulfuric acid or boron trifluoride.[1][3][5]
-
Nucleophilic Substitution: This method involves the reaction of bromodiphenylmethane with sodium cyanide, often facilitated by a phase transfer catalyst.[3][6]
-
Dehydration of Diphenylacetamide: Diphenylacetamide can be dehydrated using agents like phosphorus pentoxide or phosphorous oxychloride to yield diphenylacetonitrile.[3][7]
Q2: My yield is consistently low when using the Friedel-Crafts method. What are the most critical factors to investigate?
A2: Low yields in the Friedel-Crafts synthesis of diphenylacetonitrile can often be traced to several key factors:[1][8]
-
Purity of Reagents: This is the most common cause of low yields. Moisture is highly detrimental. Ensure that benzene is anhydrous and the aluminum chloride is a fine, reactive powder handled with minimal exposure to air.[1] Using a drying tube on the condenser is highly recommended.[1]
-
Catalyst Activity: The anhydrous aluminum chloride catalyst is crucial. If it has been exposed to atmospheric moisture, it will lose its activity. Use fresh, high-quality aluminum chloride for best results.[1]
-
Temperature Control: Both the initial bromination and the subsequent Friedel-Crafts alkylation are exothermic.
-
During the bromination of benzyl cyanide, the internal temperature must be strictly maintained at 105–110°C to prevent side reactions.[1][4]
-
During the alkylation step, the exothermic reaction should be controlled by adding the brominated intermediate in small portions to maintain a vigorous, but controlled, reflux.[1][7]
-
-
Inefficient Stirring: Vigorous and constant stirring is essential to ensure a homogeneous reaction mixture, especially during the addition of bromine and the alkylation step.[1][7]
-
Incomplete Reaction: After adding the α-bromo-α-phenylacetonitrile, ensure the mixture is refluxed for a sufficient time (e.g., an additional hour) to drive the reaction to completion.[4][9]
-
Losses During Workup: Significant product can be lost during the aqueous workup. It is advisable to extract the aqueous layer multiple times with a suitable organic solvent like ether to ensure complete recovery of the product.[2][9]
Q3: I am trying the synthesis from phenylacetonitrile and benzyl alcohol, but the yield is poor. What should I optimize?
A3: This method is capable of very high yields, so poor results often point to issues with the base or reaction conditions.
-
Base Activity: The sodium alkoxide (e.g., sodium methylate) is critical. Ensure it is anhydrous and has not decomposed.
-
Reaction Temperature and Time: The initial reaction with the alkoxide and benzyl alcohol should be held at the specified temperature (e.g., 70°C) for the recommended duration (e.g., 2 hours) to ensure complete formation of the necessary intermediate before adding the benzyl cyanide.[4][10][11] The subsequent distillation reaction must be heated sufficiently (e.g., 110°C) for an extended period (e.g., 10 hours) to go to completion.[4][10][11]
-
Purity of Starting Materials: Ensure that both the phenylacetonitrile and benzyl alcohol are of high purity.
Q4: How can I avoid the hazardous α-bromo-α-phenylacetonitrile intermediate?
A4: To avoid the potent lachrymatory (tear-gas) intermediate, α-bromo-α-phenylacetonitrile, you can opt for the synthetic route starting from mandelonitrile.[1] This method involves reacting mandelonitrile with benzene in the presence of a condensing agent like concentrated sulfuric acid or boron trifluoride, which is a safer alternative.[1][5]
Q5: What are the common impurities in my final product and how can I remove them?
A5: Impurities may include unreacted starting materials or byproducts from side reactions. Purification is typically achieved effectively through recrystallization from solvents such as isopropyl alcohol or ethanol.[5][7][9] For crude products with significant impurities, vacuum distillation prior to recrystallization is an effective purification strategy.[9]
Troubleshooting Decision Tree
The following diagram provides a logical workflow for diagnosing and resolving low-yield issues in diphenylacetonitrile synthesis.
Quantitative Data: Comparison of Synthesis Yields
The selection of a synthetic route is often guided by the achievable yield. The following table summarizes reported yields for various established methods.[4]
| Starting Material(s) | Key Reagents/Catalysts | Reported Yield (%) | Reference(s) |
| Benzyl cyanide, Benzene | Bromine, Aluminum chloride | 50-80% | [4] |
| Phenylacetonitrile, Benzyl alcohol | Sodium alkoxide | ~90% | [3][4] |
| Benzaldehyde, Hydrogen cyanide, Benzene | Boron trifluoride | >80% | [4][5] |
| Benzaldehyde, Mandelonitrile, Benzene | Concentrated H₂SO₄ | 78% | [3] |
| Phenylacetonitrile, Benzyl chloride | Hexamethyldisilazane sodium, Palladium catalyst | 91% | [4] |
Detailed Experimental Protocols
Detailed methodologies are crucial for the successful replication and optimization of synthetic procedures.
Method 1: From Benzyl Cyanide and Benzene (Friedel-Crafts Alkylation)[4][7][9]
This traditional two-step synthesis involves the bromination of benzyl cyanide followed by a Friedel-Crafts reaction with benzene.
Step 1: Synthesis of α-Bromo-α-phenylacetonitrile
-
In a well-ventilated fume hood, equip a dry 500-mL three-necked round-bottom flask with a sealed stirrer, a dropping funnel, and a thermometer.
-
Charge the flask with 117 g (1 mole) of benzyl cyanide.
-
Heat the flask to an internal temperature of 105–110°C.
-
While maintaining this temperature and with vigorous stirring, add 176 g (1.1 moles) of bromine dropwise through the dropping funnel over 1 hour.
-
After the addition is complete, continue to heat and stir for an additional 15 minutes, by which time the evolution of hydrogen bromide gas should have nearly ceased. The resulting solution is used directly in the next step.
Step 2: Synthesis of Diphenylacetonitrile
-
Set up a 2-liter three-necked round-bottom flask with a sealed stirrer, the dropping funnel containing the solution from Step 1, and a reflux condenser fitted with a drying tube.
-
Add 368 g (4.7 moles) of dry benzene and 133.5 g (1 mole) of powdered anhydrous aluminum chloride to the flask.
-
Heat the mixture to a vigorous reflux with stirring.
-
Add the α-bromo-α-phenylacetonitrile solution from Step 1 dropwise over 2 hours. The reaction is vigorous.
-
After the addition is complete, continue to reflux the reaction mixture for an additional hour.
-
Cool the flask and carefully pour the mixture into a stirred solution of 1 kg of crushed ice and 100 mL of concentrated hydrochloric acid.
-
Separate the benzene layer and extract the aqueous layer twice with ether.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and finally water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvents by distillation, and distill the residue under reduced pressure (boiling point 122–125°C at 1-2 mm Hg) to obtain diphenylacetonitrile.[7][9]
-
The crude product can be recrystallized from isopropyl alcohol to yield pure white crystals (melting point 74–75°C).[4][7][9]
Method 2: From Phenylacetonitrile and Benzyl Alcohol[4][10][11]
This method provides a more direct and high-yielding approach.
-
In a 500-mL three-necked glass flask, add 150 g of benzyl alcohol and 250 mL of ethyl acetate.
-
With stirring, add 80 g of sodium methylate.
-
Heat the mixture to 70°C and stir for 2 hours.
-
Cool the reaction to room temperature and add 120 mL of benzyl cyanide.
-
Heat the mixture to 110°C and carry out a distillation reaction for 10 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Perform an extraction with 200 mL of ethyl acetate and 200 mL of water. Separate the aqueous layer.
-
Wash the organic layer with water and then dry it over anhydrous sodium sulfate.
-
Remove the ethyl acetate under reduced pressure to obtain the product. The reported yield is 90% with a purity of 99.0% (GC).[4][10]
Experimental Workflow Visualization
The following diagram illustrates the key stages of the traditional two-step synthesis of diphenylacetonitrile from benzyl cyanide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. US2447419A - Preparation of diphenylacetonitrile - Google Patents [patents.google.com]
- 6. Diphenylacetonitrile - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Preparation of Diphenylacetonitrile - Chempedia - LookChem [lookchem.com]
- 10. Diphenylacetonitrile | 86-29-3 [chemicalbook.com]
- 11. CN103351311A - Synthesis method of diphenylacetonitrile - Google Patents [patents.google.com]
Technical Support Center: Purification of 2,3-Diphenylacrylonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,3-Diphenylacrylonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
Pure this compound is typically a slightly yellowish-white to yellow crystalline powder.[1] It should have a sharp melting point in the range of 85-87 °C.[1][2][3][4][5] A broad melting range or significant discoloration can indicate the presence of impurities.
Q2: What are the most common impurities in crude this compound?
Common impurities often originate from the starting materials of the Knoevenagel condensation reaction used for its synthesis. These can include unreacted benzaldehyde and benzyl cyanide. Side products from competing reactions may also be present.
Q3: Which purification technique is most suitable for this compound?
The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the experiment.
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Recrystallization is effective for removing small amounts of impurities from a solid crude product, especially if suitable solvents are identified.
-
Silica Gel Column Chromatography is a versatile technique for separating the desired product from impurities with different polarities. It is particularly useful when recrystallization is ineffective or when multiple impurities are present.[6]
-
Distillation is generally not the preferred method for a solid compound like this compound due to its relatively high boiling point and potential for decomposition at elevated temperatures.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an effective and rapid method to monitor the purification process.[7] By spotting the crude mixture, the purified fractions, and the starting materials (if available) on a TLC plate, you can visualize the separation of this compound from its impurities. A suitable eluent system (e.g., a mixture of n-hexane and ethyl acetate) should be developed to achieve good separation of the spots.
Purification Troubleshooting Guides
Recrystallization
Issue 1: Low or No Crystal Formation Upon Cooling
-
Possible Cause: The solution may not be supersaturated, either because too much solvent was used or the initial concentration of the product was too low.
-
Troubleshooting Steps:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites.
-
Seed the Solution: If available, add a tiny crystal of pure this compound to the cooled solution.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent and increase the concentration of the product. Allow it to cool again slowly.
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Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility of the product.
-
Issue 2: The Product "Oils Out" Instead of Forming Crystals
-
Possible Cause: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or too rapid cooling.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to lower the saturation point.
-
Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Use a Different Solvent System: The chosen solvent may not be ideal. Experiment with different solvents or solvent mixtures.
-
Issue 3: Low Recovery of Purified Product
-
Possible Cause: Using an excessive amount of solvent, premature crystallization during hot filtration, or the chosen solvent having too high a solubility for the product at low temperatures.
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to dissolve the crude product completely.
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Preheat Filtration Apparatus: When performing a hot filtration to remove insoluble impurities, preheat the funnel and receiving flask to prevent the product from crystallizing prematurely.
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Optimize Solvent Choice: Select a solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures.
-
Silica Gel Column Chromatography
Issue 1: Poor Separation of the Product from Impurities
-
Possible Cause: The polarity of the eluent is either too high or too low, or the column is overloaded with the sample.
-
Troubleshooting Steps:
-
Optimize the Eluent System: Use TLC to test different solvent mixtures (e.g., varying ratios of n-hexane and ethyl acetate or dichloromethane and n-hexane) to find an eluent that provides a good separation between the product and impurities (Rf value of the product ideally between 0.2 and 0.4).
-
Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the elution.
-
Reduce the Sample Load: Overloading the column leads to broad bands and poor separation. Use an appropriate amount of silica gel for the amount of crude product (a general rule of thumb is a 30:1 to 100:1 ratio of silica gel to crude product by weight).
-
Issue 2: The Product Elutes Too Quickly or Too Slowly
-
Possible Cause: The polarity of the eluent is not optimized.
-
Troubleshooting Steps:
-
Product Elutes Too Quickly (High Rf): Decrease the polarity of the eluent (e.g., increase the proportion of n-hexane).
-
Product Elutes Too Slowly (Low Rf): Increase the polarity of the eluent (e.g., increase the proportion of ethyl acetate or dichloromethane).
-
Issue 3: Cracking of the Silica Gel Bed
-
Possible Cause: The column was not packed properly, or the polarity of the eluent was changed too drastically.
-
Troubleshooting Steps:
-
Proper Packing: Ensure the silica gel is packed uniformly as a slurry to avoid air bubbles and channels.
-
Gradual Solvent Change: When running a gradient elution, change the solvent composition gradually to prevent heat generation and cracking of the silica bed.
-
Data Presentation
Table 1: Recrystallization Solvent Screening (Qualitative)
| Solvent System | Solubility at Room Temperature | Solubility at Boiling Point | Potential for Recrystallization |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Good |
| Methanol | Slightly Soluble[5] | Soluble | Fair to Good |
| n-Hexane | Insoluble | Sparingly Soluble | Possible, but may require large volumes |
| Ethyl Acetate/n-Hexane | Varies with ratio | Varies with ratio | Very Good (adjustable polarity) |
| Dichloromethane/n-Hexane | Varies with ratio | Varies with ratio | Very Good (adjustable polarity) |
Table 2: Representative Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | n-Hexane / Ethyl Acetate or Dichloromethane / n-Hexane mixtures |
| Typical Gradient | Start with 95:5 Hexane:EtOAc, gradually increase to 80:20 |
| Detection | UV light (254 nm) or TLC analysis of fractions |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) and heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or other suitable containers.
-
Monitoring: Monitor the elution by TLC analysis of the collected fractions to identify which fractions contain the pure product.
-
Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for the recrystallization of this compound.
Caption: General experimental workflow for purification by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 3. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 4. This compound | 2510-95-4 [chemicalbook.com]
- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of Fluorinated Tetraphenylethylenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorinated tetraphenylethylenes (FTPEs).
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare fluorinated tetraphenylethylenes (FTPEs)?
A1: The primary synthetic strategies for FTPEs include:
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McMurry Coupling: This reaction involves the reductive coupling of two fluorinated benzophenone molecules using a low-valent titanium reagent. It is a powerful method for creating sterically hindered alkenes.[1][2][3]
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Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction couples a fluorinated aryl boronic acid with a bromo- or iodo-substituted tetraphenylethylene precursor, or vice-versa.[4] It is a versatile method with good functional group tolerance.[5]
-
Stille Coupling: This reaction involves the palladium-catalyzed cross-coupling of an organotin reagent (organostannane) with an organic halide. For FTPE synthesis, this could involve coupling a fluorinated aryl stannane with a halogenated TPE precursor.[6][7][8]
-
Horner-Wadsworth-Emmons (HWE) Reaction: This reaction utilizes a stabilized phosphonate carbanion to react with a fluorinated aldehyde or ketone, typically yielding E-alkenes with high stereoselectivity.[9][10][11]
Q2: My fluorinated TPE derivative does not exhibit the expected Aggregation-Induced Emission (AIE). What could be the reason?
A2: Extensive fluorination of the tetraphenylethylene core can lead to a loss of AIE activity.[6][7][8][12] This is often due to an alternative non-radiative decay pathway becoming dominant, such as photocyclization into fluorinated phenanthrene products upon UV irradiation.[6][7][8][12] The planarity of these phenanthrene products can also intensify intermolecular interactions that quench fluorescence.[6] In some cases, the introduction of fluorine atoms can, however, enhance luminescence efficiency and lifetime through a "fluorine-induced aggregate-interlocking" strategy by promoting intersystem crossing and suppressing non-radiative decays.[13]
Q3: I am struggling to separate the E/Z isomers of my synthesized FTPE. What strategies can I employ?
A3: The separation of E/Z isomers of TPE derivatives can be challenging due to their similar physical properties. However, the introduction of fluorine atoms can simplify separation due to strong dipole-dipole intermolecular interactions.[6] A reported facile method for separating E/Z isomers of aromatic-substituted TPEs involves common column chromatography.[14] Alternatively, synthetic strategies that provide stereocontrol, such as the Horner-Wadsworth-Emmons reaction which predominantly forms E-alkenes, can circumvent the need for isomer separation.[9][10] Configuration-controllable synthesis via a Suzuki reaction with appropriate precursors has also been reported to obtain pure E/Z isomers without the need for separation.[15]
Troubleshooting Guides
McMurry Coupling
| Issue | Possible Cause | Troubleshooting Solution |
| Low or no product yield | Inactive low-valent titanium reagent. | Ensure strictly anhydrous conditions; use freshly distilled dry THF. The McMurry reaction is known to fail in the presence of moisture.[1] Prepare the low-valent titanium reagent (e.g., from TiCl₄ and a reducing agent like zinc powder or LiAlH₄) in situ under an inert atmosphere.[1][2][3] |
| Steric hindrance of the fluorinated benzophenone. | Increase reaction time and/or temperature. While McMurry coupling is good for sterically hindered ketones, highly substituted starting materials may require more forcing conditions. | |
| Formation of an unexpected product (9,10-diphenylanthracene derivative) | Use of α-fluorinated benzophenones. | Be aware that α-fluorinated benzophenones can undergo an unusual fusion reaction under McMurry conditions, leading to the formation of 9,10-diphenylanthracene derivatives. This involves the cleavage of the stable aromatic C-F bond.[16][17][18][19] Consider using benzophenones with fluorine substitution at other positions if this side reaction is undesirable. |
| Formation of pinacol as a side product | Incomplete deoxygenation. | Ensure a sufficient amount of the low-valent titanium reagent is used. Maintaining the reflux temperature is crucial for the deoxygenation step.[20] |
Suzuki-Miyaura Cross-Coupling
| Issue | Possible Cause | Troubleshooting Solution |
| Low yield | Inactive catalyst. | Use a suitable palladium catalyst and ligand combination. For fluorinated substrates, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can be effective, especially for less reactive aryl chlorides.[21] |
| Instability of the fluorinated boronic acid. | Use stable alternatives to boronic acids, such as boronic esters (e.g., pinacol esters).[21] Protodeboronation can be a significant side reaction, especially under strongly basic conditions.[21] | |
| Poor reactivity of the fluorinated coupling partner. | Fluorinated aryl chlorides and fluorides are more challenging substrates than bromides or iodides due to stronger C-Cl and C-F bonds.[21] For these substrates, consider using more active catalyst systems, higher temperatures, or even switching to a nickel-catalyzed system.[21] Pentafluorophenylboronic acid is known to be an inactive substrate under normal conditions; a combination of CsF and Ag₂O can promote the reaction.[22] | |
| Homocoupling of the boronic acid | Reductive activation of the Pd(II) precatalyst. | Optimize the reaction conditions, including the choice of base and solvent, to minimize this side reaction.[23] |
Stille Coupling
| Issue | Possible Cause | Troubleshooting Solution |
| Low yield | Inefficient catalysis. | The trans-to-cis isomerization of the palladium complex can be slow and trap the catalyst.[24] The addition of copper(I) salts can have a synergic effect and accelerate the reaction.[25] |
| Side reactions of the organostannane. | Homocoupling of the organostannane reagent is a common side reaction.[26] Use of additives and careful control of reaction conditions can help to minimize this. | |
| Toxicity of organotin reagents | Inherent toxicity of organostannanes. | Handle organotin compounds with appropriate safety precautions. Consider alternative coupling methods like Suzuki-Miyaura coupling if toxicity is a major concern.[26] |
Horner-Wadsworth-Emmons Reaction
| Issue | Possible Cause | Troubleshooting Solution |
| Low or no product yield | Inefficient deprotonation of the phosphonate. | Ensure the use of a sufficiently strong and fresh base (e.g., NaH).[27] |
| Poor reactivity of the ketone. | While the HWE reaction is effective for many ketones, highly hindered ketones may react sluggishly.[9] Increasing the reaction temperature or using a more nucleophilic phosphonate carbanion may improve yields. | |
| Poor E/Z selectivity | Reaction conditions not optimized for stereoselectivity. | The HWE reaction generally favors the formation of (E)-alkenes.[9][10] For the synthesis of (Z)-alkenes, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoromethyl), can be employed.[9] |
Experimental Protocols
1. General Procedure for McMurry Coupling of Fluorinated Benzophenones
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend zinc powder in anhydrous THF. Cool the suspension to 0 °C and slowly add titanium tetrachloride (TiCl₄) via syringe with vigorous stirring. After the addition is complete, heat the mixture to reflux for 2 hours to generate the black low-valent titanium slurry.[1][20][28]
-
Coupling Reaction: In a separate flask, dissolve the fluorinated benzophenone in anhydrous THF. Add this solution dropwise to the refluxing low-valent titanium slurry. Continue to reflux for several hours (typically 4-18 hours), monitoring the reaction by TLC.[29][30]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of water or 10% aqueous K₂CO₃ solution. Filter the mixture through a pad of Celite to remove the titanium salts. Extract the filtrate with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired fluorinated tetraphenylethylene.
2. General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To a reaction vessel, add the halogenated TPE derivative (or fluorinated aryl halide), the corresponding fluorinated boronic acid (or TPE-boronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).
-
Solvent and Reaction Conditions: Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.[31] Purge the reaction mixture with an inert gas (e.g., argon) and heat to the desired temperature (typically 80-110 °C) with stirring.[32]
-
Monitoring and Work-up: Monitor the reaction progress by TLC or GC-MS. Once the reaction is complete, cool the mixture to room temperature, and add water and an organic solvent for extraction. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure FTPE.
Data Presentation
Table 1: Comparison of Yields for Different Synthetic Methods
| Synthetic Method | Starting Materials | Product | Yield (%) | Reference |
| McMurry Coupling | 4,4'-Difluorobenzophenone | 1,1,2,2-Tetrakis(4-fluorophenyl)ethene | ~70-80% | General literature yields |
| Suzuki-Miyaura Coupling | Bromo-TPE + Fluorophenylboronic acid | Fluoro-substituted TPE | High yields | [4] |
| Stille Coupling | Dibrominated TPE precursor + C₆F₅SnBu₃ | Pentafluorophenyl-substituted TPE | - | [6] |
| Horner-Wadsworth-Emmons | Fluorinated aldehyde + phosphonate ylide | Fluorinated stilbene derivative | Moderate to excellent | [9] |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow: McMurry Coupling for FTPE Synthesis
Caption: Workflow for the synthesis of FTPEs via McMurry coupling.
Troubleshooting Logic: Low Yield in FTPE Synthesis
Caption: Decision tree for troubleshooting low yields in FTPE synthesis.
References
- 1. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. One F atom matters: synthesis, aggregation-induced emission and stimuli-responsiveness of three isomers of fluoro/formyl substituted tetraphenylethene derivatives - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 10. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig-Horner Reaction [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. Fluorine-induced aggregate-interlocking for color-tunable organic afterglow with a simultaneously improved efficiency and lifetime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 15. Configuration-Controllable E/Z Isomers Based on Tetraphenylethene: Synthesis, Characterization, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Unusual Fusion of α-Fluorinated Benzophenones under McMurry Reaction Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Unusual Fusion of -Fluorinated Benzophenones under McMurry Reaction Conditions - FAU CRIS [cris.fau.de]
- 19. researchgate.net [researchgate.net]
- 20. Recent advances of carbonyl olefination via McMurry coupling reaction - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00724J [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. Stille reaction - Wikipedia [en.wikipedia.org]
- 27. benchchem.com [benchchem.com]
- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 29. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Organic Syntheses Procedure [orgsyn.org]
- 31. rose-hulman.edu [rose-hulman.edu]
- 32. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Knoevenagel Condensation for α,β-Unsaturated Phenylacrylonitrile Synthesis
Welcome to the technical support center for the Knoevenagel condensation. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions for the synthesis of α,β-unsaturated phenylacrylonitriles, such as those derived from benzaldehyde and active methylene nitriles. Optimizing this reaction is crucial for the synthesis of a wide array of fine chemicals and pharmaceutical intermediates.[1][2]
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product.[3][4] The reaction is typically catalyzed by a weak base.[3]
Frequently Asked Questions (FAQs)
Q1: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: Low or no yield is a common issue that can stem from several factors ranging from reactant and catalyst choice to reaction conditions.[5] Here is a systematic approach to troubleshoot this issue:
-
Inactive Methylene Compound: The acidity of the active methylene compound is critical. If its pKa is too high, deprotonation by the weak base catalyst will be inefficient.[5] Ensure your active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR). For this synthesis, common choices include malononitrile or ethyl cyanoacetate.[5][6]
-
Catalyst Inefficiency: The choice and amount of catalyst are crucial. Weak bases like piperidine, pyridine, or ammonium salts are typically used.[5] Using a base that is too strong can lead to the self-condensation of the aldehyde.[3][5] Conversely, a base that is too weak will not effectively generate the required nucleophilic enolate.[7]
-
Unfavorable Equilibrium: Water is a byproduct of the condensation, and its presence can shift the reaction equilibrium back towards the starting materials.[1][6] Consider methods for water removal.
-
Suboptimal Temperature: The reaction temperature can significantly influence the yield. The ideal temperature depends on the specific reactants, solvent, and catalyst used.
Q2: The reaction is proceeding very slowly. How can I increase the rate?
A: A slow reaction rate can be addressed by adjusting the following parameters:
-
Catalyst Choice: Some catalysts are more effective than others. While traditional catalysts like piperidine or pyridine are common, exploring alternatives such as L-proline or solid-supported catalysts may improve rates.[8]
-
Temperature: Gently heating the reaction mixture can increase the rate, but this must be balanced against the potential for side product formation.
-
Solvent: The choice of solvent can impact reaction rates. Polar protic solvents like methanol or ethanol can sometimes lead to higher catalytic conversion compared to aprotic solvents.[9]
-
Water Removal: Actively removing water using a Dean-Stark apparatus or molecular sieves can drive the reaction forward more quickly.[1][6]
Q3: I am observing significant side product formation. What are these byproducts and how can I minimize them?
A: Side products in Knoevenagel condensations can include self-condensation products of the aldehyde or Michael addition products.
-
Aldehyde Self-Condensation: This is more likely when using a base that is too strong.[3] Using a weaker base like piperidine or an ammonium salt can mitigate this.
-
Michael Addition: The α,β-unsaturated product of the Knoevenagel reaction can sometimes react with a second molecule of the active methylene compound. This can often be controlled by adjusting the stoichiometry of the reactants.
-
Isomerization: The initial reaction may produce a mixture of E and Z isomers. These can sometimes equilibrate to the more stable isomer over time or with heating.[3]
Q4: How do I choose the optimal catalyst and solvent for my synthesis?
A: The optimal catalyst and solvent are highly dependent on the specific substrates.
-
Catalyst: For the condensation of benzaldehyde with cyano-compounds, weak organic bases are a good starting point. Piperidine is a classic choice.[3] For green chemistry approaches, heterogeneous catalysts or biocatalysts are gaining traction.[10][11]
-
Solvent: The reaction can be performed in various solvents, including ethanol, methanol, toluene, or even water, depending on the catalyst.[8][9][12] Solvent-free conditions have also been shown to be effective, often requiring gentle heating.[13] A solvent screen is often the best approach to find the optimal conditions for your specific system.
Q5: What are the best methods for purifying the final product?
A: Purification strategies depend on the physical properties of the product.
-
Recrystallization: If the product is a solid, recrystallization is often an effective method for purification. Ethanol or mixtures of ethyl acetate and hexane are common solvent systems.[14]
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography using silica gel is a standard purification technique.[14]
-
Filtration and Washing: In cases where the product precipitates from the reaction mixture upon cooling, it can be collected by simple filtration and washed with a cold solvent (like ethanol) to remove impurities.[15]
Troubleshooting Guide
Below is a logical workflow to help diagnose and solve common experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Knoevenagel Condensation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
- 14. rsc.org [rsc.org]
- 15. benchchem.com [benchchem.com]
Overcoming incomplete reactions in nitrile synthesis
Welcome to the technical support center for nitrile synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their nitrile synthesis reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during nitrile synthesis.
Issue: Incomplete or Low Conversion of Starting Material
Question: My reaction is not going to completion, and I'm recovering a significant amount of starting material. What are the possible causes and how can I fix it?
Answer:
Incomplete conversion is a frequent issue in nitrile synthesis. Several factors, from the purity of your reagents to the reaction conditions, can be the cause. Follow this troubleshooting guide to identify and resolve the issue.
1. Reagent and Solvent Quality:
-
Purity of Starting Materials: Ensure your starting material (e.g., alkyl halide, aryl halide, amide, or aldehyde) is pure. Impurities can interfere with the reaction.
-
Cyanide Source: The quality and reactivity of the cyanide source (e.g., NaCN, KCN, CuCN, TMSCN) are critical. For reactions involving alkali metal cyanides, ensure they are anhydrous and finely powdered to maximize reactivity.
-
Solvent Purity: Use dry, high-purity solvents. The presence of water can lead to unwanted side reactions, such as the hydrolysis of the nitrile product to a carboxylic acid or the reaction of the cyanide source with water.[1][2] For instance, in the synthesis of nitriles from halogenoalkanes, the presence of water can lead to the formation of alcohols as a side product.[1][2]
2. Reaction Conditions:
-
Temperature: Many nitrile synthesis reactions require specific temperature control.
-
Too low: The reaction may be too slow, leading to incomplete conversion within the given timeframe. Consider increasing the temperature. For example, the Rosenmund-von Braun reaction often requires high temperatures (e.g., 110-200 °C) to proceed efficiently.[3][4][5]
-
Too high: This can lead to decomposition of reactants, reagents, or the desired product.
-
-
Reaction Time: The reaction may simply need more time to reach completion. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR).
-
Concentration: Ensure the concentration of your reactants is optimal. Very dilute conditions may slow down the reaction rate.
-
Agitation: In heterogeneous reactions, efficient stirring is crucial to ensure proper mixing of all components.
3. Catalyst Activity (if applicable):
-
Catalyst Loading: Ensure the correct catalyst loading is used. Too little catalyst will result in a slow or incomplete reaction.
-
Catalyst Deactivation: The catalyst may be deactivated by impurities in the reaction mixture. Ensure all reagents and solvents are of high purity.
4. Side Reactions:
-
Hydrolysis: As mentioned, water can lead to the hydrolysis of the nitrile product.[1]
-
Elimination: In the synthesis from alkyl halides, elimination reactions can compete with the desired substitution, especially with secondary and tertiary halides. Using a polar aprotic solvent like DMSO can favor the SN2 reaction.[6]
-
Isonitrile Formation: The cyanide ion is an ambident nucleophile and can attack via the nitrogen atom to form an isonitrile. This is particularly an issue in the Kolbe nitrile synthesis. The choice of solvent and counter-ion can influence the nitrile-to-isonitrile ratio. Polar aprotic solvents and alkali metal cyanides favor nitrile formation.[6]
Issue: Formation of Significant Byproducts
Question: My reaction is producing a significant amount of an unknown byproduct. How can I identify and minimize its formation?
Answer:
The formation of byproducts is a common challenge that can complicate purification and reduce the yield of the desired nitrile.
1. Common Byproducts and Their Causes:
-
Amides: Incomplete dehydration of primary amides will leave unreacted starting material, which can be difficult to separate from the nitrile product.[7][8] Also, partial hydrolysis of the nitrile product during workup can lead to amide formation.
-
Carboxylic Acids: Hydrolysis of the nitrile product under acidic or basic conditions, especially at elevated temperatures during workup or purification, can form the corresponding carboxylic acid.[1]
-
Isonitriles: As mentioned above, isonitriles can form as byproducts in reactions involving cyanide ions.[6]
-
Dimerization: In some reactions, such as those involving in-situ generation of reactive intermediates, dimerization of the intermediate can occur.[4]
2. Strategies to Minimize Byproduct Formation:
-
Control Reaction Conditions: Carefully control the reaction temperature, time, and stoichiometry of reagents.
-
Anhydrous Conditions: For most nitrile syntheses, strictly anhydrous conditions are necessary to prevent hydrolysis.
-
Choice of Reagents and Solvents:
-
To avoid isonitrile formation in the Kolbe synthesis, use a polar aprotic solvent like DMSO.[6]
-
When dehydrating amides, choose a dehydrating agent and conditions that are effective but not so harsh as to cause decomposition. A variety of reagents with different activities are available, such as SOCl₂, P₄O₁₀, and various phosphorus-based reagents.[1][7][8][9][10][11][12][13][14]
-
-
Purification: If byproduct formation is unavoidable, effective purification is key. Techniques such as distillation, recrystallization, and chromatography can be used to isolate the desired nitrile.[7]
Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize an aromatic nitrile from an aniline derivative?
A1: The Sandmeyer reaction is a classic and effective method for converting an aryl amine (aniline derivative) into an aryl nitrile.[15][16][17] The process involves two main steps:
-
Diazotization: The aniline is treated with a source of nitrous acid (e.g., NaNO₂ and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt.[15][18]
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide (CuCN) solution to replace the diazonium group with a nitrile group.[15][17]
Q2: I am trying to synthesize a nitrile from a primary alkyl halide, but the yield is low. What can I do to improve it?
A2: For the synthesis of nitriles from primary alkyl halides (a Kolbe nitrile synthesis), low yields can often be attributed to competing elimination reactions or the formation of isonitriles. To improve the yield:
-
Solvent: Use a polar aprotic solvent such as DMSO. This type of solvent favors the SN2 reaction mechanism over elimination and helps to solvate the cation of the cyanide salt, making the cyanide anion more nucleophilic.[6]
-
Cyanide Salt: Use sodium cyanide (NaCN) or potassium cyanide (KCN).
-
Temperature: While heating is often necessary, excessive temperatures can promote elimination. Monitor the reaction and use the lowest effective temperature.
-
Substrate: This method works best for primary and secondary alkyl halides. Tertiary alkyl halides will primarily undergo elimination.[19]
Q3: How can I convert a primary amide to a nitrile? What are the mildest conditions?
A3: The dehydration of primary amides is a common method for nitrile synthesis.[14][15][20] Several reagents can be used, with varying degrees of reactivity.
-
Common Dehydrating Agents: Strong dehydrating agents include phosphorus pentoxide (P₄O₁₀), thionyl chloride (SOCl₂), and phosphorus oxychloride (POCl₃).[1][9][11][13]
-
Milder Conditions: For substrates that are sensitive to harsh acidic conditions, milder reagents can be employed. Several modern methods utilize phosphorus(III) reagents like P(NMe₂)₃, PCl₃, or P(OPh)₃ under relatively mild conditions.[7][8] For example, the reaction with PCl₃ can be carried out in refluxing chloroform for as little as 40 minutes.[7][8]
Q4: My nitrile product is difficult to purify. What are some common impurities and how can I remove them?
A4: Common impurities in crude nitrile products include unreacted starting materials, reagents, byproducts (amides, carboxylic acids), and residual solvent.[7]
-
Washing: The crude product can be washed with aqueous solutions to remove water-soluble impurities. For example, a wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like carboxylic acids.
-
Drying: After washing, the organic layer should be thoroughly dried with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).
-
Distillation: For liquid nitriles, distillation (simple or fractional) is a powerful purification technique to separate the product from impurities with different boiling points.[7]
-
Recrystallization: Solid nitriles can be purified by recrystallization from an appropriate solvent.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for common nitrile synthesis methods. Note that optimal conditions can vary depending on the specific substrate.
Table 1: Synthesis of Nitriles from Alkyl Halides (Kolbe Nitrile Synthesis)
| Cyanide Source | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| NaCN or KCN | DMSO, DMF, Ethanol | 50 - 150 | 2 - 24 | 60 - 90 | Polar aprotic solvents like DMSO often give higher yields and reduce isonitrile formation.[6] |
Table 2: Synthesis of Aromatic Nitriles from Aryl Halides (Rosenmund-von Braun Reaction)
| Cyanide Source | Catalyst/Promoter | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| CuCN | None | DMF, NMP, Pyridine | 110 - 200 | 16 - 48 | 50 - 80 | High temperatures are often required.[3][4][5] |
| CuCN | L-proline | DMF | 80 - 120 | 24 - 48 | 70 - 95 | L-proline can significantly lower the required reaction temperature.[21] |
Table 3: Synthesis of Aromatic Nitriles from Aryl Diazonium Salts (Sandmeyer Reaction)
| Cyanide Source | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Notes |
| CuCN | None | Water/Organic | 0 - 50 | 1 - 5 | 60 - 90 | The diazonium salt is prepared in situ at low temperatures.[15][18] |
Table 4: Synthesis of Nitriles from Primary Amides (Dehydration)
| Dehydrating Agent | Solvent | Temperature (°C) | Reaction Time | Typical Yield (%) | Notes |
| P₄O₁₀ | None or high-boiling solvent | 100 - 200 | 1 - 4 h | 70 - 95 | A classic, powerful dehydrating agent.[1][2] |
| SOCl₂ | None or inert solvent | Reflux | 1 - 6 h | 80 - 95 | Generates gaseous byproducts (SO₂ and HCl).[9][11][13] |
| PCl₃ | Chloroform | Reflux | 40 min | 85 - 98 | A relatively fast and efficient method.[7][8] |
| P(NMe₂)₃ | Chloroform | Reflux | 6 - 12 h | 80 - 97 | A milder phosphorus-based reagent.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of an Aromatic Nitrile via the Sandmeyer Reaction
This protocol describes the synthesis of an aromatic nitrile from the corresponding primary aromatic amine.
Materials:
-
Primary aromatic amine
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Copper(I) cyanide (CuCN)
-
Sodium cyanide (NaCN) (optional, for preparing the CuCN solution)
-
Ice
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or diethyl ether)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: a. In a flask, dissolve the aromatic amine in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath. b. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the amine solution while maintaining the temperature between 0 and 5 °C. Stir vigorously during the addition. c. After the addition is complete, continue stirring for an additional 15-30 minutes at 0-5 °C. The formation of the diazonium salt is now complete.
-
Cyanation: a. In a separate flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN. b. Slowly and carefully add the cold diazonium salt solution to the CuCN solution. Effervescence (evolution of nitrogen gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.
-
Workup and Purification: a. Cool the reaction mixture and extract the product with an organic solvent. b. Wash the organic layer with water and then with a dilute sodium hydroxide solution to remove any phenolic byproducts. c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. d. Purify the crude nitrile by distillation or recrystallization.
Protocol 2: Synthesis of a Nitrile by Dehydration of a Primary Amide using Thionyl Chloride
This protocol describes the conversion of a primary amide to a nitrile using thionyl chloride.
Materials:
-
Primary amide
-
Thionyl chloride (SOCl₂)
-
Inert solvent (e.g., toluene or dichloromethane, optional)
-
Ice water
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ produced), place the primary amide. b. If desired, an inert solvent can be added. c. Slowly add thionyl chloride (typically 1.1 to 2 equivalents) to the amide. The reaction can be exothermic.
-
Reaction: a. Heat the reaction mixture to reflux and maintain for 1-6 hours. Monitor the progress of the reaction by TLC or GC.
-
Workup and Purification: a. Cool the reaction mixture to room temperature. b. Carefully pour the reaction mixture into ice water to quench the excess thionyl chloride. c. Extract the product with an organic solvent. d. Wash the organic layer with water and then carefully with a saturated sodium bicarbonate solution to neutralize any remaining acid. e. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure. f. Purify the resulting nitrile by distillation or recrystallization.
Visualizations
Caption: Troubleshooting workflow for incomplete nitrile synthesis reactions.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. rsc.org [rsc.org]
- 4. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 5. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
- 7. Efficient New Protocols for Converting Primary Amides into Nitriles Initiated by P(NMe2)3, PCl3, or P(OPh)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Amide to Nitrile - Common Conditions [commonorganicchemistry.com]
- 14. Recent developments in dehydration of primary amides to nitriles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Technical Support Center: Managing Exothermic Synthesis Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with temperature control during exothermic synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in exothermic reactions?
A1: Temperature is a critical parameter in chemical reactions. For exothermic reactions, which release heat, poor temperature control can lead to several adverse outcomes. According to chemical kinetics, the rate of a reaction often doubles for approximately every 10°C increase in temperature.[1] This acceleration can lead to a dangerous cycle where the reaction generates heat faster than it can be removed, a condition known as thermal runaway.[1] Thermal runaway can result in violent boiling, excessive pressure buildup, and even explosions.[1] In the context of drug development, even minor temperature fluctuations can impact product purity by promoting the formation of side products, affect the stability and efficacy of the final compound, and lead to poor reproducibility between batches.[2][3]
Q2: What are the initial signs of a potential thermal runaway, and what immediate actions should be taken?
A2: The initial signs of a potential thermal runaway include a sudden, unexpected increase in the reaction temperature that does not stabilize with standard cooling, a rapid rise in pressure within the reactor, and noticeable changes in the reaction mixture such as vigorous boiling or gas evolution. Immediate action is crucial. The first step is to stop the addition of any reagents.[4] Subsequently, enhance the cooling capacity by ensuring the cooling system is operating at maximum efficiency or by adding more of the cooling medium (e.g., adding more ice to an ice bath).[4] If the situation escalates, a pre-planned quenching procedure should be initiated to rapidly halt the reaction.
Q3: How do I choose the appropriate cooling method for my reaction scale and desired temperature?
A3: The choice of cooling method depends on the target temperature and the scale of the reaction. For small-scale laboratory reactions, simple cooling baths are often sufficient.[1] For larger-scale or highly exothermic reactions, more robust systems like jacketed reactors with circulating chillers are necessary to ensure adequate heat removal.[2]
Q4: My exothermic reaction is not starting, even though the reagents have been added. What should I do?
A4: A delayed start, or induction period, can be a significant safety concern because unreacted reagents can accumulate, leading to a sudden and violent reaction once initiated.[4] First, confirm that all reagents and catalysts have been added correctly and are of the required purity, as impurities can sometimes inhibit a reaction.[4] In some cases, gentle and localized warming with a heat gun can initiate the reaction, but this must be done with extreme caution.[4] The addition of a small amount of an initiator, if applicable to the specific reaction chemistry, can also be considered.[4] It is critical to have adequate cooling in place before attempting to initiate the reaction.
Q5: Can I use the same temperature control strategy when scaling up a reaction from the lab to a pilot plant?
A5: Directly scaling a temperature control strategy is often not feasible. The surface-area-to-volume ratio decreases as the reactor size increases, which reduces the efficiency of heat transfer.[5] A cooling method that was adequate for a small flask will likely be insufficient for a larger reactor. A thorough thermal hazard assessment, often involving reaction calorimetry, is essential before scaling up to understand the heat of reaction and the rate of heat evolution. This data is used to design an appropriate cooling system for the larger scale.[6]
Troubleshooting Guides
Issue 1: Rapid, Uncontrolled Temperature Increase
-
Symptoms: The temperature of the reaction is rising much faster than anticipated and is not being controlled by the primary cooling system.
-
Possible Causes:
-
The rate of reagent addition is too fast.
-
The cooling system has insufficient capacity for the heat being generated.
-
Inadequate stirring is causing localized hot spots.[7]
-
The concentration of the reagents is too high.
-
-
Solutions:
-
Stop Reagent Addition: Immediately halt the feed of any limiting reagents.
-
Maximize Cooling: Ensure the cooling bath has good contact with the flask and increase its cooling capacity (e.g., by adding more dry ice to a solvent bath).[4] For jacketed reactors, lower the setpoint of the circulator.
-
Increase Stirring: Ensure the stirring is vigorous enough to maintain a homogenous temperature throughout the reaction mixture.
-
Emergency Quench: If the temperature continues to rise uncontrollably, execute a pre-determined quenching procedure by adding a suitable quenching agent to stop the reaction.
-
Issue 2: Localized Overheating (Hot Spots)
-
Symptoms: The reaction appears unstable, with bumping or discoloration, despite the temperature probe indicating the desired temperature.
-
Possible Causes:
-
Poor mixing or inadequate stirring.[7]
-
Viscous reaction mixture impeding heat transfer.
-
Solid reagents not being properly dispersed.
-
-
Solutions:
-
Improve Agitation: Increase the stirring speed or use a more appropriate stirrer (e.g., mechanical overhead stirrer for viscous mixtures).
-
Check Probe Placement: Ensure the temperature probe is correctly placed to measure the bulk temperature of the reaction, not just the temperature near the reactor wall.
-
Consider Dilution: Running the reaction at a lower concentration can improve heat dissipation.
-
Issue 3: Poor Reproducibility of Thermal Profile
-
Symptoms: Identical experiments result in different temperature profiles and product outcomes.
-
Possible Causes:
-
Inconsistent rate of reagent addition.
-
Variations in the efficiency of the cooling setup between runs.
-
Inconsistent quality or purity of reagents or solvents.
-
Ambient temperature fluctuations affecting the cooling efficiency.
-
-
Solutions:
-
Automate Addition: Use a syringe pump for precise and repeatable control of reagent addition.
-
Standardize Cooling: Ensure the cooling bath is prepared in the same way for each experiment, with the same volume of cooling medium and a consistent flask immersion depth.
-
Use High-Purity Reagents: Ensure all reagents and solvents meet the required specifications for the reaction.
-
Insulate the Setup: Insulate the reaction vessel to minimize the impact of ambient temperature changes.
-
Data Presentation
Table 1: Properties of Common Laboratory Heat Transfer Fluids
| Fluid | Thermal Conductivity (W·m⁻¹·K⁻¹) | Specific Heat Capacity (kJ·kg⁻¹·K⁻¹) |
| Water | 0.607 at 25°C | 4.19 at 25°C |
| Ethanol | 0.169 at 25°C | 2.44 at 25°C |
| Ethylene Glycol | 0.256 at 25°C | 2.36 at 25°C |
| Propylene Glycol | 0.200 at 25°C | 2.5 at 25°C |
| Silicone Oil | 0.157 at 20°C | 1.51 at 20°C |
| Mineral Oil | 0.133 at 25°C | 1.67 at 25°C |
Data sourced from:[8]
Table 2: Operating Temperatures of Common Laboratory Cooling Baths
| Cooling Agent | Solvent/Salt | Achievable Temperature (°C) |
| Ice | Water | 0 |
| Ice | Sodium Chloride (NaCl) | -10 to -20 |
| Dry Ice | Acetone | -78 |
| Dry Ice | Isopropyl Alcohol | -77 |
| Dry Ice | Acetonitrile | -41 |
| Liquid Nitrogen | N/A | -196 |
Table 3: Typical Heats of Reaction for Common Exothermic Reactions
| Reaction Type | Example | Typical Enthalpy of Reaction (ΔH) |
| Grignard Reagent Formation | 4-bromoanisole + Mg | -295 kJ/mol |
| Hydrogenation | Ethene + H₂ | -105 kJ/mol |
| Nitration | m-xylene with mixed acid | -190.9 kJ/mol |
Experimental Protocols
Protocol 1: Preparation of a Dry Ice/Acetone Cooling Bath
Objective: To prepare a cooling bath for maintaining a reaction temperature of approximately -78°C.[1]
Materials:
-
Dewar flask
-
Dry ice (pellets or crushed)
-
Acetone
-
Low-temperature thermometer
-
Tongs or a scoop
-
Personal Protective Equipment (PPE): Cryogenic gloves, safety goggles, face shield, lab coat
Procedure:
-
Don PPE: Wear appropriate PPE before handling dry ice and acetone.[1]
-
Prepare Dewar: Place a clean, dry Dewar flask in a fume hood.[1]
-
Add Acetone: Pour a sufficient amount of acetone into the Dewar to immerse the lower part of the reaction flask.[1]
-
Add Dry Ice: Slowly add small pieces of dry ice to the acetone using tongs or a scoop.[1] The mixture will bubble vigorously as the carbon dioxide sublimes; adding the dry ice too quickly can cause the acetone to splash out.[1][12]
-
Equilibrate: Continue adding dry ice until a slushy consistency is achieved and the bubbling subsides.[1]
-
Monitor Temperature: Place a low-temperature thermometer in the bath to confirm the temperature has stabilized at approximately -78°C.[1]
-
Immerse Flask: Carefully lower the reaction flask into the bath, ensuring it is securely clamped.[1]
-
Maintain Temperature: Periodically add more dry ice to the bath to maintain the low temperature throughout the experiment.[1]
Protocol 2: General Procedure for Quenching a Runaway Exothermic Reaction
Objective: To safely and rapidly terminate an uncontrolled exothermic reaction.
Disclaimer: This is a general guideline. The specific quenching agent and procedure must be determined based on the chemistry of the reaction.
Procedure:
-
Cease Reagent Addition: Immediately stop the addition of all reagents.
-
Cool the Reaction: If possible, immerse the reaction flask in a pre-prepared, large-capacity cooling bath (e.g., a large ice-water bath).[13]
-
Add Quenching Agent: Slowly and carefully add the chosen quenching agent to the reaction mixture. For many organometallic reactions, a less reactive quenching agent like isopropanol is added first, followed by a more reactive one like water.[14][15] The addition should be done dropwise or in small portions to control the rate of the quenching reaction itself, which may also be exothermic.[13]
-
Monitor Temperature: Continuously monitor the internal temperature of the reaction. The goal is to bring the temperature down to a safe and stable level.
-
Ensure Complete Quench: Continue adding the quenching agent until there are no further signs of reaction (e.g., gas evolution, temperature increase).[15]
-
Post-Quench Handling: Once the reaction is quenched and at a safe temperature, proceed with the appropriate workup procedure.
Mandatory Visualization
Caption: A logical workflow for troubleshooting an uncontrolled exothermic event.
Caption: A decision-making guide for selecting an appropriate cooling method.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. fauske.com [fauske.com]
- 7. Cooling bath - Wikipedia [en.wikipedia.org]
- 8. labsup.net [labsup.net]
- 9. chamberlandresearch.com [chamberlandresearch.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. How To Run A Reaction [chem.rochester.edu]
- 14. chemistry.nd.edu [chemistry.nd.edu]
- 15. epfl.ch [epfl.ch]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 2,3-Diphenylacrylonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and selectivity remains a cornerstone of oncological research. Among the myriad of synthetic scaffolds explored, 2,3-diphenylacrylonitrile derivatives have emerged as a promising class of compounds, demonstrating significant cytotoxic effects against a range of human cancer cell lines. These derivatives, structurally analogous to combretastatin A-4 (CA-4), a potent natural tubulin-binding agent, have been the subject of extensive medicinal chemistry efforts to optimize their anticancer activity. This guide provides a comparative analysis of the in vitro anticancer activity of various this compound derivatives, supported by experimental data and detailed methodologies for key biological assays.
Comparative Anticancer Activity of this compound Derivatives
The anticancer efficacy of this compound derivatives is profoundly influenced by the nature and position of substituents on the two phenyl rings. The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative derivatives against various human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.
| Derivative ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5h | 2-(3,4,5-trimethoxyphenyl)-3-(4-chlorophenyl) | AGS (gastric) | 0.41 ± 0.05 | [1] |
| 5f | 2-(3,4,5-trimethoxyphenyl)-3-(4-bromophenyl) | AGS (gastric) | 0.68 ± 0.21 | [1] |
| 5c | 2-(3,4,5-trimethoxyphenyl)-3-(4-fluorophenyl) | AGS (gastric) | 0.75 ± 0.24 | [1] |
| 5k | 2-(3,4,5-trimethoxyphenyl)-3-(4-(trifluoromethyl)phenyl) | AGS (gastric) | 1.49 ± 0.92 | [1] |
| 3c | (Z)-2-(4-nitrophenyl)-3-(4-methoxyphenyl) | SK-OV-3 (ovarian) | 0.14 (mg/mL) | |
| 3c | (Z)-2-(4-nitrophenyl)-3-(4-methoxyphenyl) | HCT15 (colon) | 0.34 (mg/mL) | |
| 3c | (Z)-2-(4-nitrophenyl)-3-(4-methoxyphenyl) | A549 (lung) | 0.57 (mg/mL) | |
| 3c | (Z)-2-(4-nitrophenyl)-3-(4-methoxyphenyl) | SK-MEL-2 (skin) | 0.65 (mg/mL) | |
| 4p | Not specified in abstract | HCT116 (colon) | 0.13 | [2] |
| 4d | Not specified in abstract | HeLa (cervical) | 4.20 | [2] |
| 1g2a | 2-phenylacrylonitrile derivative | HCT116 (colon) | 0.0059 | [3] |
| 1g2a | 2-phenylacrylonitrile derivative | BEL-7402 (liver) | 0.0078 | [3] |
| Compound 5 | (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl) | MCF-7 (breast) | 0.56 ± 0.03 | [4] |
| Compound 6 | (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl) | MCF-7 (breast) | 0.127 ± 0.04 | [4] |
| Compound 27 | Monohydroxy-substituted benzimidazole derivative | Capan-1 (pancreatic) | 1.2 - 5.3 | [5] |
Note: The inhibitory concentrations are presented as reported in the respective studies. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cytotoxicity data, standardized experimental protocols are crucial. Below are detailed methodologies for the key assays employed in the evaluation of this compound derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Cell Cycle Analysis: Propidium Iodide Staining and Flow Cytometry
Cell cycle analysis is performed to determine the effect of the compounds on the progression of cells through the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, the distribution of cells in the different phases of the cell cycle can be quantified.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivatives for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with ice-cold PBS, and collect by centrifugation.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content, from which the percentage of cells in each phase of the cell cycle can be determined using appropriate software.
Apoptosis Detection: Annexin V-FITC/PI Double Staining
This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect early apoptotic cells when conjugated to a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify late apoptotic and necrotic cells, which have compromised membrane integrity.
Protocol:
-
Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis and harvest them.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL) to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution and Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour. The different cell populations (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+) are quantified.
Signaling Pathways and Mechanisms of Action
The anticancer activity of this compound derivatives is often attributed to their interaction with key cellular signaling pathways, primarily through the inhibition of tubulin polymerization. Some derivatives have also been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), suggesting a multi-targeted mechanism of action.
Tubulin Polymerization Inhibition
Many this compound derivatives exert their potent antiproliferative effects by disrupting microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape.[6] These compounds often bind to the colchicine-binding site on β-tubulin, thereby inhibiting the polymerization of tubulin into microtubules.[7][8] This leads to a cascade of events culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis.[9]
Caption: Inhibition of tubulin polymerization by this compound derivatives.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that has been implicated in both tumorigenesis and tumor suppression, depending on the cellular context and the nature of the activating ligand.[10] Certain this compound derivatives have been shown to act as AhR ligands, modulating its activity and influencing downstream signaling pathways that can lead to cancer cell-selective apoptosis.[4]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway activation.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the anticancer activity of this compound derivatives.
References
- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 2. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. vet.cornell.edu [vet.cornell.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of Aryl Hydrocarbon Receptor-Mediated Cancer Cell-Selective Apoptosis in Triple-Negative Breast Cancer Cells by a High-Affinity Benzimidazoisoquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 2,3-Diaryl Acrylonitrile Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 2,3-diaryl acrylonitrile scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, demonstrating a wide range of biological activities, including potent anticancer and antimicrobial effects. This guide provides a comparative analysis of various 2,3-diaryl acrylonitrile derivatives, summarizing their structure-activity relationships (SAR), presenting key experimental data, and detailing the methodologies employed in their evaluation.
Anticancer Activity: A Comparative Overview
Numerous studies have synthesized and evaluated novel 2,3-diaryl acrylonitrile derivatives for their antiproliferative activity against various human cancer cell lines. The data consistently shows that substitutions on the aryl rings significantly influence their cytotoxic potency.
A study by Ma et al. (2017) synthesized thirty novel 2,3-diaryl acrylonitrile derivatives and found that most exhibited significant antiproliferative effects on human cancer cell lines such as BEL-7402, HeLa, and HCT116, with IC50 values ranging from 0.13 to 60.23 μM.[1] Notably, these compounds showed no significant toxicity towards the non-cancerous human liver cell line L-02.[1] In this series, compounds 4d and 4p were identified as the most potent against HeLa (IC50 = 4.20 μM) and HCT116 cells (IC50 = 0.13 μM), respectively, demonstrating efficacy superior or comparable to the broad-spectrum anticancer drug taxol.[1]
Another study focused on derivatives bearing halogens, which were found to have considerable antiproliferative activity.[2] Specifically, derivatives of 3-(4-halogenophenyl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile, such as 5c (4-fluoro), 5f (4-bromo), 5h (4-chloro), and 5k (4-trifluoromethyl), displayed potent activities against AGS cells with IC50 values of 0.75 ± 0.24, 0.68 ± 0.21, 0.41 ± 0.05, and 1.49 ± 0.92 μM, respectively.[2] The antiproliferative effects of compound 5f were linked to cell-cycle arrest in the G2/M phase, induction of apoptosis, and suppression of cell migration and colony formation in AGS cells.[2]
Further research on (Z)-2,3-diphenylacrylonitrile analogs revealed that electron-donating groups at the para-position of one of the phenyl rings were favorable for improved cytotoxic activity, while electron-withdrawing groups were unfavorable.[3] Compound 3c from this series was the most active in inhibiting the growth of A549, SK-OV-3, SK-MEL-2, and HCT15 cells with IC50 values of 0.57, 0.14, 0.65, and 0.34 mg/mL, respectively.[3]
The versatility of the acrylonitrile scaffold is also evident in its combination with other heterocyclic systems. For instance, novel N-substituted, benzimidazole-derived acrylonitriles have been synthesized and shown to possess antiproliferative activity, with some compounds exhibiting strong and selective effects against hematological cancer cell lines.[4][5] Similarly, indole-acrylonitrile derivatives have been investigated, with compound 5c (3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile) showing remarkable activity against a panel of human tumor cell lines.[6]
Quantitative Comparison of Anticancer Activity
| Compound ID | Target Cell Line | IC50 (µM) | Reference |
| 4d | HeLa | 4.20 | [1] |
| 4p | HCT116 | 0.13 | [1] |
| 5c | AGS | 0.75 ± 0.24 | [2] |
| 5f | AGS | 0.68 ± 0.21 | [2] |
| 5h | AGS | 0.41 ± 0.05 | [2] |
| 5k | AGS | 1.49 ± 0.92 | [2] |
| 3c | A549 | 0.57 (mg/mL) | [3] |
| 3c | SK-OV-3 | 0.14 (mg/mL) | [3] |
| 3c | SK-MEL-2 | 0.65 (mg/mL) | [3] |
| 3c | HCT15 | 0.34 (mg/mL) | [3] |
| 5c (indole) | Leukemia (HL-60(TB)) | 0.0244 - 5.06 | [6] |
| 5c (indole) | Non-Small Cell Lung Cancer (NCI-H522) | 0.0244 - 5.06 | [6] |
| 5c (indole) | Colon Cancer (COLO 205) | 0.0244 - 5.06 | [6] |
Antimicrobial Activity
The 2,3-diaryl acrylonitrile scaffold has also been explored for its antimicrobial properties. A series of (Z)-2,3-diphenylacrylonitrile analogs were evaluated for their activities against Staphylococcus aureus, Salmonella typhi, and Aspergillus niger.[3] Many of these compounds showed significant antibacterial activity against S. typhi, with compound 3k demonstrating potent inhibition against both S. aureus and S. typhi.[3]
Indole-acrylonitrile derivatives have also been screened for their antibacterial and antifungal activities.[6][7] While many compounds showed negligible activity, 3-chlorophenyl derivative 2i exhibited relatively high antibacterial activity against Gram-positive bacteria S. aureus and S. epidermis, with MIC and MBC values ranging from 8 to 16 μg/mL.[6] Furthermore, 2-(1H-indol-2-yl)-3-(1H-pyrrol-2-yl)acrylonitrile (2x ) was identified as the most potent antimicrobial agent in its series, suggesting it as a lead structure for further development.[6][7]
Quantitative Comparison of Antimicrobial Activity
| Compound ID | Target Microbe | MIC (µg/mL) | MBC (µg/mL) | Reference |
| 2i (indole) | S. aureus ATCC 6538 | 8 - 16 | 8 - 16 | [6] |
| 2i (indole) | S. epidermis PMC 2118 | 8 - 16 | 8 - 16 | [6] |
| 2q (indole) | S. aureus ATCC 6538 | 8 | 16 | [6] |
| 2q (indole) | S. epidermis PMC 2118 | 8 | 16 | [6] |
Experimental Protocols
The synthesis and biological evaluation of 2,3-diaryl acrylonitrile derivatives typically follow established chemical and biological procedures.
General Synthesis via Knoevenagel Condensation
A common and efficient method for the synthesis of 2,3-diaryl acrylonitrile derivatives is the Knoevenagel condensation.[3][8][9] This reaction involves the condensation of an active methylene compound (e.g., a substituted benzyl cyanide) with a substituted benzaldehyde in the presence of a basic catalyst.
Typical Protocol:
-
A mixture of the appropriately substituted benzyl cyanide and benzaldehyde is dissolved in a suitable solvent such as ethanol or acetonitrile.
-
A catalytic amount of a base (e.g., piperidine, sodium hydroxide, or cesium carbonate) is added to the solution.[9]
-
The reaction mixture is then stirred at room temperature or refluxed for a specified period.
-
Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 2,3-diaryl acrylonitrile derivative.
In Vitro Antiproliferative Activity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds against cancer cell lines is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Typical Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the medium is replaced with a fresh medium containing MTT solution.
-
The cells are incubated further to allow the formazan crystals to form.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Visualizing Mechanisms and Workflows
To better understand the biological implications and experimental processes, the following diagrams illustrate a key signaling pathway affected by these compounds and a typical experimental workflow.
Caption: Proposed mechanism of apoptosis induction by 2,3-diaryl acrylonitrile derivatives.
References
- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Computational Analysis, and Antiproliferative Activity of Novel Benzimidazole Acrylonitriles as Tubulin Polymerization Inhibitors: Part 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents-Synthesis, In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of (E) and (Z) isomers of tetraphenylethylene analogues
An Objective Comparison of (E) and (Z) Isomers of Tetraphenylethylene Analogues for Researchers
This guide provides a detailed comparative analysis of the (E) and (Z) geometric isomers of tetraphenylethylene (TPE) analogues, focusing on their synthesis, separation, and distinct physicochemical and biological properties. TPE and its derivatives are renowned for their unique Aggregation-Induced Emission (AIE) characteristics, making them valuable in fields such as optoelectronics, chemical sensing, and bio-imaging.[1] However, these derivatives are often synthesized as a mixture of (E) and (Z) isomers, which can exhibit significantly different properties.[1][2] Understanding these differences is critical for designing materials and drugs with specific, optimized functionalities.
Comparative Data on Physicochemical Properties
The stereochemistry of TPE analogues profoundly influences their photophysical and material properties. The (Z) isomers, due to their more twisted conformation, often exhibit distinct behaviors compared to their more planar (E) counterparts. Key differences are summarized in the tables below.
Table 1: Comparison of Photophysical Properties for Selected TPE Analogues
| TPE Analogue | Isomer | Emission Max (λem) | Photoluminescence (PL) Shift (E vs. Z) | Fluorescence Lifetime | Quantum Yield (Φ) | Key Observation |
| Analogue 1 [3] | (E) | - | \multirow{2}{}{66 nm red-shift from (E) to (Z)} | Shorter | - | (Z) isomer shows piezofluorochromism, (E) does not.[3] |
| (Z) | - | Longer | - | |||
| Analogue 2 [3] | (E) | - | \multirow{2}{}{58 nm red-shift from (E) to (Z)} | - | - | |
| (Z) | - | - | - | |||
| TPE-OXE [4] | (E) | - | \multirow{2}{}{Bathochromic shift from (E) to (Z)} | - | Lower | Emission from Locally Excited (LE) state.[4] |
| (Z) | - | - | 5x higher than (E) | Emission from Charge Transfer (CT) state.[4] | ||
| DTS-1 [5] | (E) | ~510 nm (in aggregate) | \multirow{2}{}{~30 nm red-shift upon aggregation for both} | - | ΦE→Z = 0.03 | (Z) isomer shows a larger AIE enhancement.[5] |
| (Z) | ~540 nm (in aggregate) | - | - |
Table 2: Comparison of Physicochemical Stability and Other Properties
| Property | (E) Isomer | (Z) Isomer | Notes |
| Thermal Stability | Generally more stable.[3] | Generally less stable.[6] | The more planar (E) configuration often leads to a more stable crystalline packing. |
| Piezofluorochromism | Often not observed.[3] | Frequently observed.[3] | The mechanical grinding can disrupt the molecular packing of (Z) isomers, leading to changes in fluorescence. |
| Supramolecular Polymerization | More significant photophysical changes observed.[1] | Less significant changes observed.[1] | The geometry of the (E) isomer can lead to more ordered self-assembly.[1] |
| Isomerization Speed | Z to E conversion is often slower.[7][8] | E to Z conversion is often faster upon photo-irradiation.[7][8] | Photoisomerization is a common characteristic of stilbene-type molecules.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the comparative study of TPE isomers.
Protocol 1: Synthesis and Separation of (E)/(Z) Isomers
The synthesis of TPE derivatives often yields a mixture of stereoisomers.[9] Their separation is a significant challenge but can be achieved using standard chromatography techniques.[9][10]
1. Synthesis: A common method for synthesizing aromatic-substituted TPE derivatives is through reactions like the Suzuki coupling, starting from configuration-controllable precursors to obtain pure isomers directly, thus avoiding difficult separation steps.[3]
2. Separation by Column Chromatography:
-
Stationary Phase: Silica gel or neutral alumina. Alumina may offer better selectivity for some stilbene-type isomers.[11]
-
Mobile Phase (Eluent): A non-polar eluent system is typically used. Start with pure n-hexane and gradually increase polarity by adding small amounts of ethyl acetate or toluene.[11] The less polar (E)-isomer generally has a higher Rf value than the more polar (Z)-isomer.[11]
-
Procedure:
-
Develop an appropriate solvent system using Thin Layer Chromatography (TLC) to achieve good separation between the (E) and (Z) spots.
-
Pack a glass column uniformly with the chosen stationary phase.
-
Load the crude mixture onto the column.
-
Elute the column with the optimized mobile phase, collecting small fractions.
-
Analyze each fraction by TLC or HPLC to identify the pure isomers before combining the respective fractions.[11]
-
-
Confirmation: The configuration of the separated isomers should be confirmed by 1D/2D NMR spectroscopy (e.g., NOESY), mass spectrometry, and single-crystal X-ray diffraction.[1][9][10]
Protocol 2: Photoisomerization Analysis
The interconversion between (E) and (Z) isomers can be induced by light, heat, or acidic conditions.[6]
-
Objective: To monitor the conversion of one isomer to the other upon light exposure and determine the photostationary state.
-
Procedure:
-
Prepare a dilute solution of a pure isomer (e.g., 1 x 10⁻⁵ M in THF or another suitable solvent).
-
Place the solution in a quartz cuvette.
-
Irradiate the solution with a UV lamp at a specific wavelength (e.g., 350-365 nm) in a chemical reactor.[12]
-
At set time intervals, withdraw an aliquot of the solution.
-
Analyze the aliquot using HPLC or ¹H NMR to determine the E/Z isomer ratio.[13][14] For ¹H NMR, the ratio is calculated by integrating the distinct signals of the olefinic protons for the (E) and (Z) isomers.[13]
-
-
Precautions: To prevent unwanted isomerization, samples should be protected from light and heat during storage and handling by using amber vials or covering glassware with aluminum foil.[6][11]
Visualizing Key Processes and Concepts
Diagrams created using DOT language help clarify complex workflows and mechanisms.
Caption: Workflow for the comparative analysis of (E) and (Z) isomers.
Caption: Reversible photoisomerization between (E) and (Z) isomers.
Caption: Mechanism of Aggregation-Induced Emission (AIE).
Conclusion
The separation and individual characterization of (E) and (Z) isomers of tetraphenylethylene analogues are crucial for advancing our understanding of their structure-property relationships. Experimental data consistently show that stereochemistry has a profound impact on their photophysical properties, thermal stability, and solid-state behaviors like piezofluorochromism.[3] For instance, (Z) isomers frequently exhibit red-shifted emission and higher quantum yields compared to their (E) counterparts.[3][4] These differences arise from distinct molecular conformations that influence intermolecular interactions and packing in the solid state.[7][10] For researchers in materials science and drug development, a thorough comparative analysis is not merely academic but a necessary step to harness the full potential of these versatile molecules and design next-generation fluorescent probes, optoelectronic devices, and therapeutic agents.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. [PDF] E/Z isomerization effects on aggregation-enhanced emission of tetraphenylethene derivatives assisted by host–guest recognition | Semantic Scholar [semanticscholar.org]
- 3. Configuration-Controllable E/Z Isomers Based on Tetraphenylethene: Synthesis, Characterization, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stereoselective synthesis of heterocyclic tetraphenylethylene analogues with configuration-dependent solid-state luminescence - Chemical Science (RSC Publishing) DOI:10.1039/D4SC08333D [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Facile synthesis and separation of E/Z isomers of aromatic-substituted tetraphenylethylene for investigating their fluorescent properties via single crystal analysis - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
Halogenated 2,3-Diphenyl Acrylonitrile Derivatives: A Comparative Analysis of Antiproliferative Effects
Halogenated 2,3-diphenyl acrylonitrile derivatives have emerged as a promising class of compounds in anticancer research, demonstrating significant antiproliferative activity against a range of human cancer cell lines.[1][2][3] This guide provides a comparative overview of their efficacy, supported by experimental data, detailed methodologies, and visual representations of their proposed mechanisms of action. These compounds often exhibit selective toxicity towards cancer cells while showing minimal effects on non-cancerous cell lines.[1]
Comparative Antiproliferative Activity
The antiproliferative effects of various halogenated 2,3-diphenyl acrylonitrile derivatives have been quantified using IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The data below summarizes the activity of several key derivatives against different human cancer cell lines.
| Compound | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| 5c | 4-Fluoro | AGS (gastric carcinoma) | 0.75 ± 0.24 | [1] |
| 5f | 4-Bromo | AGS (gastric carcinoma) | 0.68 ± 0.21 | [1] |
| 5h | 4-Chloro | AGS (gastric carcinoma) | 0.41 ± 0.05 | [1] |
| 5k | 4-Trifluoromethyl | AGS (gastric carcinoma) | 1.49 ± 0.92 | [1] |
| 3c | Not specified | A549 (lung cancer) | 0.57 (mg/mL) | [2][4] |
| 3c | Not specified | SK-OV-3 (ovarian cancer) | 0.14 (mg/mL) | [2][4] |
| 3c | Not specified | SK-MEL-2 (skin cancer) | 0.65 (mg/mL) | [2][4] |
| 3c | Not specified | HCT15 (colon cancer) | 0.34 (mg/mL) | [2][4] |
| 1g2a | Not specified | HCT116 (colon cancer) | 0.0059 | [5] |
| 1g2a | Not specified | BEL-7402 (liver cancer) | 0.0078 | [5] |
| 4d | Not specified | HeLa (cervical cancer) | 4.20 | [3] |
| 4p | Not specified | HCT116 (colon cancer) | 0.13 | [3] |
Experimental Protocols
The evaluation of the antiproliferative activity of these compounds is primarily conducted through cell viability assays, with the MTT assay being a common method.
MTT Cell Viability Assay Protocol
This protocol is a standard method used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the halogenated 2,3-diphenyl acrylonitrile derivatives for a specified period, typically 48 to 72 hours.
-
MTT Addition: Following the treatment period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Incubation: The plates are incubated for a few hours, during which viable cells with active metabolism convert the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 values are then calculated by plotting the percentage of cell viability against the compound concentrations.
Mechanism of Action: Signaling Pathways
The antiproliferative effects of these halogenated derivatives are often attributed to their ability to interfere with critical cellular processes, such as cell cycle progression and the induction of apoptosis (programmed cell death). One of the key mechanisms identified is the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation and cell division.
Experimental Workflow for Antiproliferative Studies
The following diagram illustrates a typical workflow for the synthesis and evaluation of these compounds.
Caption: General experimental workflow for evaluating antiproliferative effects.
Proposed Signaling Pathway for Cell Cycle Arrest and Apoptosis
Several studies suggest that these compounds induce cell cycle arrest at the G2/M phase and trigger apoptosis.[1][5] The diagram below outlines this proposed signaling pathway.
Caption: Proposed mechanism leading to cell cycle arrest and apoptosis.
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anticancer Potential of 2,3-Diaryl Acrylonitrile Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and selectivity is a continuous endeavor. Among the promising classes of synthetic compounds, 2,3-diaryl acrylonitrile derivatives have emerged as a significant area of interest, demonstrating potent cytotoxic effects against a wide array of human cancer cell lines. This guide provides a comprehensive evaluation of these derivatives, presenting a comparative analysis of their performance, detailing key experimental protocols, and visualizing their mechanisms of action.
Performance Against Human Cancer Cell Lines: A Quantitative Comparison
Numerous studies have synthesized and evaluated a variety of 2,3-diaryl acrylonitrile derivatives, revealing their potential as anticancer agents. The cytotoxic activity of these compounds is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, with lower values indicating higher potency. The data presented in the following tables summarizes the in vitro activity of selected potent derivatives against various human cancer cell lines.
| Derivative | Cancer Cell Line | Cell Line Origin | IC50 / GI50 (µM) | Reference |
| 4d | HeLa | Cervical Cancer | 4.20 | [1] |
| 4p | HCT116 | Colon Cancer | 0.13 | [1] |
| 3c | A549 | Lung Cancer | 0.57 (mg/mL) | [2] |
| SK-OV-3 | Ovarian Cancer | 0.14 (mg/mL) | [2] | |
| SK-MEL-2 | Skin Cancer | 0.65 (mg/mL) | [2] | |
| HCT15 | Colon Cancer | 0.34 (mg/mL) | [2] | |
| 5f (4-bromo) | AGS | Gastric Cancer | 0.68 ± 0.21 | [3] |
| 5h (4-chloro) | AGS | Gastric Cancer | 0.41 ± 0.05 | [3] |
| 1g2a | HCT116 | Colon Cancer | 0.0059 | [4] |
| BEL-7402 | Liver Cancer | 0.0078 | [4] | |
| (Z)-2-(3,4-dichlorophenyl)-3-(1H-pyrrol-2-yl)acrylonitrile (5) | MCF-7 | Breast Cancer | 0.56 ± 0.03 | [5] |
| (Z)-2-(3,4-dichlorophenyl)-3-(4-nitrophenyl)acrylonitrile (6) | MCF-7 | Breast Cancer | 0.127 ± 0.04 | [5] |
| ANI-7 | Various Breast Cancer Cell Lines | Breast Cancer | 0.16 - 2.0 | [6] |
| Benzothiophene Acrylonitrile Analog 5 | 60 Human Cancer Cell Lines | Various | 0.01 - 0.0909 | [7] |
| Benzothiophene Acrylonitrile Analog 6 | 60 Human Cancer Cell Lines | Various | 0.0211 - 0.0989 | [7] |
| Benzothiophene Acrylonitrile Analog 13 (E-isomer) | ~54 Human Cancer Cell Lines | Various | < 0.01 | [7] |
Note: The activity of compound 3c is reported in mg/mL. Direct comparison with values in µM requires knowledge of the compound's molecular weight.
Structure-Activity Relationship (SAR) Insights
The anticancer efficacy of 2,3-diaryl acrylonitrile derivatives is intricately linked to their chemical structure. Key SAR findings from various studies include:
-
Substitution on Phenyl Rings: The nature and position of substituents on the two aryl rings significantly influence cytotoxicity. Electron-donating groups at the para-position of one of the phenyl rings have been shown to be favorable for improved activity.[2] Conversely, halogen substitutions, such as chloro, bromo, and fluoro at the para-position, also lead to potent anticancer effects.[3]
-
The Cyano Group: The acrylonitrile moiety, specifically the cyano (-CN) group, is considered crucial for the biological activity of these compounds.[1][3]
-
Heterocyclic Rings: Incorporation of heterocyclic rings, such as benzimidazole, indole, and thiophene, in place of a phenyl ring can lead to highly potent derivatives.[8][9][10] For instance, indole-acrylonitrile derivatives have demonstrated significant growth inhibition potency against a wide range of tumor cell lines.[9][11]
Mechanisms of Action: Disrupting Cancer Cell Proliferation
Several studies have delved into the molecular mechanisms by which 2,3-diaryl acrylonitrile derivatives exert their anticancer effects. A predominant mechanism involves the disruption of microtubule dynamics, a critical process for cell division.
A proposed signaling pathway for certain 2,3-diaryl acrylonitrile derivatives involves the inhibition of tubulin polymerization. This disruption leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Caption: G2/M phase arrest and apoptosis induction pathway.
Some derivatives have also been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), suggesting an alternative or additional mechanism of action, particularly in breast cancer.[6][12] Activation of the AhR pathway can lead to the induction of cytochrome P450 enzymes, which may, in turn, bioactivate the compounds to exert their cytotoxic effects.[6]
Experimental Protocols: Methodologies for Evaluation
The evaluation of 2,3-diaryl acrylonitrile derivatives relies on a set of standardized in vitro assays to determine their cytotoxic and mechanistic properties.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
References
- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of novel heteroaryl-acrylonitriles as cytotoxic and antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Selective Inhibition of Cancer Cells by 2,3-Diphenyl Acrylonitriles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 2,3-diphenyl acrylonitriles as selective anticancer agents, evaluating their performance against other alternatives with supporting experimental data.
Introduction
2,3-Diphenyl acrylonitriles, a class of synthetic organic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics. These compounds, which are derivatives of stilbenes, have demonstrated significant antiproliferative activity against a range of human cancer cell lines.[1][2] Notably, many derivatives exhibit high selectivity, effectively killing cancer cells while showing minimal toxicity to normal, non-cancerous cells.[1][2][3] Their mechanisms of action are diverse, with primary pathways including the inhibition of tubulin polymerization and the modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway.[3][4][5] This guide synthesizes key performance data, compares these compounds to established anticancer agents, and details the experimental protocols used for their evaluation.
Data Presentation: Performance and Comparison
The efficacy of 2,3-diphenyl acrylonitrile derivatives is typically measured by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. Lower values indicate higher potency.
Table 1: In Vitro Anticancer Activity of 2,3-Diphenyl Acrylonitrile Derivatives
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Selectivity vs. Normal Cells | Proposed Mechanism | Reference |
| 5h | AGS (Gastric) | 0.41 ± 0.05 | High (vs. L-02) | Tubulin Inhibition | [1] |
| 5f | AGS (Gastric) | 0.68 ± 0.21 | High (vs. L-02) | Tubulin Inhibition | [1] |
| 4p | HCT116 (Colon) | 0.13 | High (vs. L-02) | Not Specified | [2] |
| 4d | HeLa (Cervical) | 4.20 | High (vs. L-02) | Not Specified | [2] |
| Compound 6 | MCF-7 (Breast) | 0.127 ± 0.04 | 260-fold (vs. MCF-10A) | AhR Activation | [6] |
| Compound 38 | MDAMB468 (Breast) | 0.01 - 0.206 | High | AhR Activation | [6] |
| ANI-7 | Breast Cancer Lines | 0.16 - 2.0 | Up to 270-fold (vs. MCF-10A) | AhR Activation | [5] |
Table 2: Comparison with Alternative Tubulin-Targeting Agents
| Compound | Cancer Cell Line | IC50 / GI50 (µM) | Notes | Reference |
| Combretastatin A-4 (CA-4) | MGC-803 (Gastric) | Generally higher than lead 2,3-diphenyl acrylonitriles | A well-known tubulin inhibitor, often used as a positive control. | [1][3] |
| Taxol (Paclitaxel) | HeLa, MGC-803 | Generally higher or comparable to lead compounds. | A broad-spectrum anticancer drug; some acrylonitriles show superior efficacy. | [2][3] |
| 2,3-Diphenyl Acrylonitrile (5f) | AGS (Gastric) | 0.68 ± 0.21 | Demonstrates superior selective inhibition compared to CA-4. | [1] |
| 2,3-Diaryl Acrylonitrile (4p) | HCT116 (Colon) | 0.13 | Shows superior or similar in vitro efficacy to Taxol. | [2] |
Mechanisms of Action and Signaling Pathways
2,3-diphenyl acrylonitriles exert their anticancer effects primarily through two well-documented mechanisms: disruption of microtubule dynamics and activation of the AhR pathway.
1. Inhibition of Tubulin Polymerization
A significant number of 2,3-diphenyl acrylonitrile derivatives function as tubulin polymerization inhibitors.[3] By binding to the colchicine-binding site on β-tubulin, these compounds prevent the assembly of α- and β-tubulin heterodimers into microtubules.[3] Microtubules are essential for cell division, intracellular transport, and maintenance of cell structure. Their disruption leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[1] The presence of a 3,4,5-trimethoxyphenyl group, similar to that in combretastatin A-4, is a key structural feature for this activity.[3]
Caption: Mechanism of tubulin polymerization inhibition.
2. Aryl Hydrocarbon Receptor (AhR) Pathway Activation
Certain dichlorophenylacrylonitrile derivatives act as potent ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor.[4][5] Upon binding, the ligand-AhR complex translocates to the nucleus, dimerizes with the ARNT protein, and binds to Xenobiotic Response Elements (XREs) on DNA. This activates the transcription of target genes, notably Cytochrome P450 1A1 (CYP1A1). In specific breast cancer cells, the resulting bioactivation by CYP1A1 is thought to produce metabolites that induce cell death, leading to a highly selective anticancer effect.[5]
Caption: Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Experimental Protocols
The evaluation of 2,3-diphenyl acrylonitriles involves a series of standardized in vitro assays.
1. Synthesis of 2,3-Diphenyl Acrylonitriles (General Protocol)
The synthesis of these compounds is often achieved via a Knoevenagel condensation reaction.[6][7]
-
Reactants: An appropriately substituted benzaldehyde and a substituted phenylacetonitrile.
-
Base/Catalyst: A base such as sodium hydroxide or piperidine is used to catalyze the reaction.
-
Solvent: A solvent like ethanol is typically used.
-
Procedure: The aldehyde and nitrile are dissolved in the solvent. The base is added, and the mixture is stirred, often at room temperature or with gentle heating, until the reaction is complete (monitored by TLC).
-
Workup: The product is typically precipitated by adding water, then filtered, dried, and purified by recrystallization or column chromatography.
-
Characterization: The final structure is confirmed using techniques like IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[8]
Caption: Workflow for anticancer drug screening.
2. Cell Viability / Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.[4]
-
Cell Seeding: Human cancer cells (e.g., MGC-803, AGS, MCF-7) and a non-cancerous control cell line (e.g., L-02, MCF-10A) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized 2,3-diphenyl acrylonitrile derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide] solution is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
3. Cell Cycle Analysis
This method determines the stage of the cell cycle at which the compound exerts its effect.
-
Treatment: Cancer cells are treated with the test compound at its IC50 concentration for a set time (e.g., 24 hours).
-
Harvesting & Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a fluorescent DNA-binding dye, such as Propidium Iodide (PI).
-
Analysis: The DNA content of the cells is analyzed by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified. An accumulation of cells in the G2/M phase is indicative of tubulin inhibition.[1]
References
- 1. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development and interpretation of a QSAR model for in vitro breast cancer (MCF-7) cytotoxicity of 2-phenylacrylonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amino alcohol acrylonitriles as broad spectrum and tumour selective cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijiset.com [ijiset.com]
- 8. mdpi.com [mdpi.com]
The Dichotomy of Design: Electron-Donating vs. Electron-Withdrawing Groups in Cytotoxic Drug Development
A comprehensive analysis of how the electronic properties of functional groups influence the anticancer activity of molecules, supported by experimental data and mechanistic insights.
In the intricate dance of drug design, the deliberate placement of functional groups on a core molecule can dramatically alter its biological activity. Among the most fundamental properties of these groups are their electronic effects—the ability to donate or withdraw electron density from the molecular scaffold. This guide provides a comparative analysis for researchers, scientists, and drug development professionals on how electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) modulate the cytotoxic activity of potential anticancer agents. The influence of these groups is multifaceted, affecting a compound's reactivity, binding affinity to biological targets, and pharmacokinetic properties.
The prevailing hypothesis is that modifying the electronic landscape of a molecule can enhance its interaction with biological targets, such as enzymes or DNA, and influence its ability to induce cell death in cancer cells. However, the relationship is not always straightforward; the cytotoxic outcome depends heavily on the parent molecule, the position of the substituent, and the specific cancer cell line being targeted.[1][2]
Comparative Cytotoxicity Data: A Tale of Two Effects
The following table summarizes quantitative data from various studies, showcasing the impact of EDGs and EWGs on the half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions. A lower IC50 value indicates greater cytotoxic activity.
| Parent Compound Scaffold | Substituent (R) | Group Type | Cancer Cell Line | IC50 (µM) | Reference |
| Ru(II) Polypyridyl Complex | -Cl (p-Cl-phen) | EWG | HL60 | 6.23 ± 0.26 | [2] |
| -H (phen) | Neutral | HL60 | 42.15 ± 2.22 | [2] | |
| -OMe (p-MeO-phen) | EDG | HL60 | > 50 | [2] | |
| Isatinoxime Schiff Base | -H (p-H) | Neutral | HepG2 | 5.07 | [3] |
| -H (p-H) | Neutral | Caco-2 | 5.19 | [3] | |
| -H (p-H) | Neutral | A549 | 4.01 | [3] | |
| Thiazolidinone Derivative | -H | Neutral | AM | 0.32 - 1.17 | [4] |
| -Cl (4-Cl) | EWG | AM | 0.098 | [4] | |
| -F (4-F) | EWG | AM | High Activity | [4] | |
| -Br (3-Br) | EWG | AM | High Activity | [4] | |
| -OH (4-OH) | EDG | AF | Enhanced Activity | [4] | |
| -Me (2-Me) | EDG | AF | Enhanced Activity | [4] | |
| 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide | -Cl, -NO2 | EWG | HUVEC | 6.0 ± 1.6 | [1] |
| -OCH3 | EDG | HUVEC | 3.4 ± 0.2 | [1] |
Note: AM (Adult Male) and AF (Adult Female) refer to Onchocerca ochengi worms in the context of the Thiazolidinone derivative study. HUVEC stands for Human Umbilical Vein Endothelial Cells.
The data reveals a complex picture. For the Ru(II) polypyridyl complexes, an electron-withdrawing group (-Cl) significantly enhanced cytotoxicity against the HL60 leukemia cell line compared to an electron-donating group (-OMe), which was largely inactive.[2] Conversely, for 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamide derivatives, an electron-donating group (-OCH3) led to a nearly two-fold increase in antimigration activity in HUVEC cells compared to electron-withdrawing groups.[1] In the case of thiazolidinone derivatives, electron-withdrawing groups at the para-position of the benzylidene moiety enhanced activity against adult male Onchocerca ochengi, while electron-donating groups at the ortho- or para-position improved activity against adult females.[4] This highlights the nuanced and context-dependent nature of these electronic effects.
Experimental Protocols: Measuring Cytotoxicity
The data presented is primarily derived from in vitro cytotoxicity assays, with the MTT assay being a commonly employed method.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses a cell's metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye, MTT, to its insoluble formazan, which is purple. The amount of formazan produced is directly proportional to the number of living cells.
Detailed Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG2, Caco-2, A549) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations for a specified period (e.g., 24, 48, or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known cytotoxic agent like cisplatin) are included.[3]
-
MTT Incubation: After the treatment period, the medium is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for a few hours to allow for formazan crystal formation.
-
Solubilization: The MTT medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
IC50 Calculation: The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the control. The IC50 value is then determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanistic Insights and Signaling Pathways
The electronic properties of a molecule can influence its mechanism of action. For instance, electron-withdrawing groups can increase the acidity or electrophilicity of a compound, potentially enhancing its ability to interact with nucleophilic residues in enzyme active sites or to form covalent bonds with DNA.[5] Conversely, electron-donating groups might enhance a molecule's ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent apoptosis.
Below is a generalized workflow illustrating the process of evaluating the cytotoxic effects of compounds with varying electronic substituents.
Caption: Workflow for evaluating cytotoxic compounds.
This diagram illustrates the progression from the synthesis of analogs with electron-donating or electron-withdrawing groups to their evaluation in cytotoxicity assays and subsequent mechanistic studies to elucidate their mode of action, often culminating in the induction of apoptosis.
The following diagram depicts a simplified signaling pathway for apoptosis induction, a common mechanism of action for cytotoxic agents.
Caption: A simplified intrinsic apoptosis pathway.
Conclusion
The strategic incorporation of electron-donating and electron-withdrawing groups is a cornerstone of medicinal chemistry and drug discovery. The evidence presented indicates that there is no universal rule dictating which electronic effect will confer greater cytotoxicity. The outcome is highly dependent on the molecular context, including the parent scaffold, the position of the substituent, and the specific biological system under investigation. While electron-withdrawing groups can enhance activity in some cases, such as with certain Ru(II) complexes[2], electron-donating groups have proven more effective in other molecular frameworks[1]. Therefore, a comprehensive screening of both types of substituents is crucial in the early stages of drug development. Future research, aided by computational tools like Quantitative Structure-Activity Relationship (QSAR) studies, will continue to unravel the complex interplay between molecular electronics and cytotoxic activity, paving the way for the rational design of more potent and selective anticancer therapies.[6][7][8]
References
- 1. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the Relationship between Electronic Structures and Bioactivities of Polypyridyl Ru(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In Vitro Macrofilaricidal and Microfilaricidal Activities against Onchocerca ochengi, Cytotoxicity and Acute Toxicity of Seventeen Thiazolidinone Derivatives [scirp.org]
- 5. Electron withdrawing group: Significance and symbolism [wisdomlib.org]
- 6. A Computational QSAR, Molecular Docking and In Vitro Cytotoxicity Study of Novel Thiouracil-Based Drugs with Anticancer Activity against Human-DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative Structure Activity Relationship (QSAR) Based on Electronic Descriptors and Docking Studies of Quinazoline Derivatives for Anticancer Activity – Oriental Journal of Chemistry [orientjchem.org]
- 8. Cytotoxicity and 2D-QSAR study of some heterocyclic compounds - Arabian Journal of Chemistry [arabjchem.org]
Unlocking New Therapeutic Avenues: 2,3-Diaryl Acrylonitrile Derivatives Demonstrate Potential to Overcome Taxol Resistance
For Immediate Release
Researchers and drug development professionals are continually seeking novel compounds that can effectively combat the challenge of Taxol (paclitaxel) resistance in cancer therapy. A growing body of evidence suggests that 2,3-diaryl acrylonitrile derivatives represent a promising class of molecules with the potential to circumvent key resistance mechanisms. While direct comparative studies in Taxol-resistant cell lines are emerging, existing data on their potent anticancer activity in sensitive lines, often exceeding that of Taxol, provides a strong rationale for their further investigation as agents to overcome clinical resistance.
This guide provides a comparative overview of the efficacy of select 2,3-diaryl acrylonitrile derivatives against Taxol, detailing their mechanism of action, and presenting experimental protocols for their validation in Taxol-resistant models.
Comparative Efficacy in Chemosensitive Cancer Cell Lines
Initial in vitro studies have demonstrated the significant antiproliferative effects of various 2,3-diaryl acrylonitrile derivatives across a range of human cancer cell lines. Notably, certain derivatives have exhibited superior or comparable efficacy to Taxol in these sensitive lines, highlighting their potential as potent anticancer agents.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| Derivative 4d | HeLa | 4.20 | Taxol | >10 | [1] |
| Derivative 4p | HCT116 | 0.13 | Taxol | 0.25 | [1] |
| Derivative 5h | AGS | 0.41 | CA-4 | >100 | [2] |
| Derivative 5f | AGS | 0.68 | CA-4 | >100 | [2] |
| Derivative 5c | AGS | 0.75 | CA-4 | >100 | [2] |
| Derivative 13 | HeLa | 0.8-30 | - | - | [3] |
| Derivative 23 | HeLa | 0.8-30 | - | - | [3] |
| Derivative (Z)-6 | MCF-7 | 0.127 | - | - | [4] |
| Derivative (Z)-38 | MDAMB468 | 0.01-0.206 | - | - | [4] |
Table 1: Comparative IC50 values of 2,3-diaryl acrylonitrile derivatives and reference compounds in various cancer cell lines.
Mechanism of Action: Overcoming Taxol Resistance at the Microtubule Level
Taxol resistance is a multifaceted problem, often stemming from the overexpression of P-glycoprotein (P-gp), a drug efflux pump, and alterations in β-tubulin isotypes, particularly the overexpression of βIII-tubulin.[5][6] 2,3-diaryl acrylonitrile derivatives primarily act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin.[7] This mechanism is distinct from Taxol, which stabilizes microtubules. This difference in binding site and mechanism may allow these derivatives to bypass resistance mechanisms associated with the Taxol-binding site.
Furthermore, by targeting tubulin, these compounds induce a G2/M phase cell cycle arrest and subsequent apoptosis, a hallmark of effective microtubule-targeting agents.[2]
Below is a proposed signaling pathway illustrating how 2,3-diaryl acrylonitrile derivatives may overcome Taxol resistance.
Caption: Proposed mechanism for overcoming Taxol resistance.
Experimental Protocols for Validation
Validating the efficacy of 2,3-diaryl acrylonitrile derivatives against Taxol-resistant cancer requires a series of well-defined experiments.
Establishment and Characterization of Taxol-Resistant Cell Lines
Taxol-resistant cell lines (e.g., MCF-7/TAX, A549/T24, OVCAR8/PTX) can be established by continuous, stepwise exposure of the parental cell line to increasing concentrations of Taxol.[8][9] The resistant phenotype should be confirmed by determining the fold resistance, calculated as the ratio of the IC50 of the resistant line to the parental line.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of the compounds.
-
Cell Seeding: Seed parental and Taxol-resistant cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 2,3-diaryl acrylonitrile derivatives and Taxol for 48-72 hours.
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.
Cell Cycle Analysis
This method assesses the effect of the compounds on cell cycle progression.
-
Cell Treatment: Treat cells with the IC50 concentration of the compounds for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix in 70% cold ethanol overnight at -20°C.
-
Staining: Wash the cells with PBS and stain with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Apoptosis Assay (Annexin V/PI Staining)
This assay quantifies the induction of apoptosis.
-
Cell Treatment: Treat cells with the compounds for 48 hours.
-
Staining: Harvest the cells and resuspend them in binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
This technique is used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation.
-
Protein Extraction: Lyse the treated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against proteins such as β-tubulin, βIII-tubulin, P-gp, PARP, Caspase-3, Bcl-2, and Bax, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
The following diagram illustrates a general experimental workflow for validating the efficacy of these derivatives.
Caption: Experimental workflow for validation.
Future Directions
The promising in vitro activity of 2,3-diaryl acrylonitrile derivatives in chemosensitive cancer cell lines warrants their comprehensive evaluation in Taxol-resistant models. Future research should focus on direct comparative studies to quantify their ability to overcome resistance, elucidate the precise molecular mechanisms involved, and assess their in vivo efficacy and safety profiles in preclinical models of Taxol-resistant tumors. These investigations will be crucial in determining the clinical potential of this exciting class of compounds.
References
- 1. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antisense oligonucleotides to class III beta-tubulin sensitize drug-resistant cells to Taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dichlorophenylacrylonitriles as AhR Ligands That Display Selective Breast Cancer Cytotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Taxol Analogues Exhibit Differential Effects on Photoaffinity Labeling of β-Tubulin and the Multidrug Resistance Associated P-Glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. βIII-Tubulin: biomarker of taxane resistance or drug target? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Establishment of paclitaxel-resistant breast cancer cell line and nude mice models, and underlying multidrug resistance mechanisms in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Generation of Two Paclitaxel-Resistant High-Grade Serous Carcinoma Cell Lines With Increased Expression of P-Glycoprotein [frontiersin.org]
A Comparative Guide to the Aggregation-Induced Emission (AIE) Properties of Tetraphenylethylene (TPE) Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Aggregation-Induced Emission (AIE) properties of various functionalized tetraphenylethylene (TPE) derivatives. The unique "turn-on" fluorescence of these molecules in an aggregated state, a phenomenon known as AIE, makes them highly valuable for applications in sensing, bioimaging, and materials science. This document summarizes key photophysical data, details experimental protocols for their synthesis and characterization, and provides visual representations of the underlying mechanisms and experimental workflows.
Comparative Photophysical Data of TPE Derivatives
The AIE properties of TPE derivatives can be finely tuned by introducing different functional groups onto the phenyl rings. These modifications influence the electronic properties, molecular packing, and the extent of intramolecular motion restriction in the aggregated state, thereby affecting the quantum yield and emission wavelength. The following table summarizes the photophysical data for a selection of TPE derivatives.
| Derivative Name/Substitution | Abbreviation | Emission Max (λem) in Solution (nm) | Quantum Yield (Φ) in Solution (%) | Emission Max (λem) in Aggregate/Solid (nm) | Quantum Yield (Φ) in Aggregate/Solid (%) | AIE Enhancement Factor (αAIE) | Reference |
| Tetraphenylethylene | TPE | ~380 | < 0.1 | ~475 | ~21 | > 210 | [1] |
| 4-Fluorophenyl substituted TPE | 4FTPE | - | - | - | 91 | - | [2] |
| 4-Chlorophenyl substituted TPE | 4ClTPE | - | - | 491 | 51 | - | [3] |
| 4-Bromophenyl substituted TPE | 4BrTPE | - | - | - | ~14-16 | - | [2] |
| 4-Iodophenyl substituted TPE | 4ITPE | - | - | - | ~14-16 | - | [2] |
| Thiophene-substituted TPE | THTPE | - | Weak | 519 | - | - | [4] |
| TPE-alkyne precursor | TPE-alkyne | 582 | 13 | - | 21 | 1.6 | [5] |
| TPE-dicyanovinyl adduct | TPE-TCNE | ~700 | < 1 | - | - | >1 | [5] |
| Unsymmetrical TPE-Benzothiadiazole | BTD 3a | ~510-650 | - | - | - | - | |
| Unsymmetrical TPE-Benzothiadiazole (cyano) | BTD 3b | ~510-650 | - | - | - | - |
Note: '-' indicates data not specified in the cited sources. The AIE enhancement factor (αAIE) is calculated as the ratio of the quantum yield in the aggregated state to that in the solution state.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. This section provides protocols for the synthesis of a representative TPE derivative and the characterization of its AIE properties.
Protocol 1: Synthesis of a Halogenated TPE Derivative (e.g., Tetra(4-bromophenyl)ethylene)
This protocol describes a two-step synthesis starting from the McMurry coupling of a substituted benzophenone, followed by functionalization.
Step 1: McMurry Coupling for Tetraphenylethylene Synthesis [6]
-
Reaction Setup: In a two-necked round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, suspend zinc powder (60.0 mmol) in 50 mL of dry tetrahydrofuran (THF).
-
Titanium Reagent Addition: Cool the suspension to -5 °C and add titanium tetrachloride (TiCl4, 30.0 mmol) dropwise using a syringe.
-
Reaction: Slowly warm the resulting black suspension to room temperature and then reflux for 1 hour.
-
Substrate Addition: Add a solution of benzophenone (or a substituted benzophenone) in dry THF to the refluxing mixture. Continue refluxing for an additional 4 hours.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of potassium carbonate. Extract the product with dichloromethane, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain pure tetraphenylethylene.
Step 2: Bromination of Tetraphenylethylene [4]
-
Reaction Setup: Dissolve the synthesized TPE in dichloromethane in a round-bottom flask.
-
Bromine Addition: Add a solution of bromine in glacial acetic acid dropwise to the TPE solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for approximately 2 hours, monitoring the reaction progress by thin-layer chromatography.
-
Work-up: After completion, wash the reaction mixture with cold water to remove unreacted bromine and acetic acid. Extract the product with dichloromethane, wash with a saturated sodium bicarbonate solution, and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by recrystallization or column chromatography to yield tetra(4-bromophenyl)ethylene.
Protocol 2: Measurement of Aggregation-Induced Emission (AIE) Properties
This protocol outlines the procedure for quantifying the AIE effect of a TPE derivative.
-
Stock Solution Preparation: Prepare a stock solution of the TPE derivative in a good solvent, such as tetrahydrofuran (THF), at a concentration of 10⁻³ M.
-
Sample Preparation for AIE Measurement: Prepare a series of solutions in vials by mixing the stock solution with a poor solvent (e.g., water or hexane) in varying volume fractions (fw), typically from 0% to 99%. The final concentration of the TPE derivative in each vial should be constant (e.g., 10⁻⁵ M).
-
UV-Vis and Fluorescence Spectroscopy:
-
Record the UV-Vis absorption spectra of the prepared solutions to check for any changes in the absorption profile upon aggregation.
-
Measure the fluorescence emission spectra of the solutions using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum of the TPE derivative.
-
-
Quantum Yield Measurement:
-
The photoluminescence quantum yield (Φ) in both the pure solvent (solution state) and the solvent mixture with the highest emission intensity (aggregated state) can be determined using a relative method with a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The quantum yield is calculated using the following equation: Φ_sample = Φ_standard × (I_sample / I_standard) × (A_standard / A_sample) × (η_sample² / η_standard²) where I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the water fraction (fw) to visualize the AIE effect. Calculate the AIE enhancement factor (αAIE) by dividing the quantum yield in the aggregated state by the quantum yield in the solution state.
Visualizations
Mechanism of Aggregation-Induced Emission (AIE)
The AIE phenomenon in TPE derivatives is primarily attributed to the Restriction of Intramolecular Motion (RIM). In dilute solutions, the phenyl rings of the TPE molecule undergo active intramolecular rotations, which provide a non-radiative decay pathway for the excited state, thus quenching the fluorescence. In the aggregated state, these intramolecular rotations are physically restricted, blocking the non-radiative decay channel and promoting radiative decay in the form of strong fluorescence emission.[7][8]
Caption: Mechanism of Aggregation-Induced Emission (AIE) in TPE derivatives.
Experimental Workflow for Synthesis of Functionalized TPE Derivatives
The synthesis of functionalized TPE derivatives often involves a multi-step process, commonly utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling to introduce various substituents.
Caption: General workflow for the synthesis of functionalized TPE derivatives.
Workflow for AIE Probe Application in Cell Imaging
AIE probes are increasingly used for live-cell imaging due to their high signal-to-noise ratio. The hydrophobic nature of many AIEgens often necessitates their formulation into nanoparticles for cellular delivery.[9][10]
Caption: Workflow for utilizing AIE probes in live-cell imaging experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Photophysical investigation of cyano-substituted terrylenediimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chem.kuleuven.be [chem.kuleuven.be]
- 6. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aggregation-induced emission (AIE)-active fluorescent probes with multiple binding sites toward ATP sensing and live cell imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of 2,3-Diphenylacrylonitrile
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents like 2,3-Diphenylacrylonitrile are paramount for ensuring a secure and compliant laboratory environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of this compound, mitigating risks to personnel and the environment. Adherence to these protocols is critical due to the compound's hazardous properties.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1] When heated to decomposition, it can emit toxic fumes of nitrogen oxides (NOx) and cyanide (CN-).[1][2]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles that meet appropriate government standards.
-
Hand Protection: Chemical-resistant gloves. Gloves must be inspected before use, and proper removal techniques should be employed to avoid skin contact.
-
Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or when handling the solid form to prevent dust inhalation.
-
Body Protection: A lab coat or other suitable protective clothing to prevent skin exposure.
Hazard and Safety Data
The following table summarizes key hazard information for this compound.
| Hazard Classification | Description |
| Acute Oral Toxicity | Category 4: Harmful if swallowed.[1] |
| Acute Dermal Toxicity | Category 4: Harmful in contact with skin.[1] |
| Acute Inhalation Toxicity | Category 4: Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[1] |
| Eye Damage/Irritation | Category 2: Causes serious eye irritation.[1] |
| Aquatic Toxicity | Toxic to aquatic life with long-lasting effects.[3] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved waste disposal company. Under no circumstances should this chemical be allowed to enter drains or the environment.
-
Waste Identification and Collection:
-
Collect surplus and non-recyclable this compound in its original container or a suitable, clearly labeled, and tightly closed container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4]
-
The storage area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to schedule a pickup.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Recommended Disposal Method:
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure the Area: Evacuate all non-essential personnel from the immediate vicinity of the spill.
-
Wear Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full PPE as described above.
-
Contain the Spill: For solid spills, carefully sweep up the material, minimizing dust generation.
-
Collect the Spilled Material: Place the collected material into a suitable, clean, dry, and labeled container for disposal.
-
Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste in the same manner as the chemical itself.
Disposal of Contaminated Materials
Any items that have come into contact with this compound, such as gloves, weighing papers, and empty containers, must be treated as hazardous waste. Dispose of these items in a sealed and labeled container along with the chemical waste. Contaminated packaging should be disposed of as unused product.[6]
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
